molecular formula C8H8ClNO2 B1293591 Methyl 2-amino-4-chlorobenzoate CAS No. 5900-58-3

Methyl 2-amino-4-chlorobenzoate

Cat. No.: B1293591
CAS No.: 5900-58-3
M. Wt: 185.61 g/mol
InChI Key: YPSSCICDVDOEAI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chlorobenzoate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400871. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-chlorobenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSSCICDVDOEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207743
Record name Methyl 4-chloroanthranilate
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5900-58-3
Record name Methyl 2-amino-4-chlorobenzoate
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Record name Methyl 4-chloroanthranilate
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Record name 5900-58-3
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Record name Methyl 2-amino-4-chlorobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-amino-4-chlorobenzoate (CAS No. 5900-58-3), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details a common and effective synthesis protocol, presents key physical and spectroscopic data for characterization, and visualizes the experimental workflow.

Introduction

This compound, also known as Methyl 4-chloroanthranilate, is an aromatic ester containing amino, chloro, and methyl ester functional groups.[1][2] Its molecular structure makes it a versatile building block in medicinal chemistry and materials science. The primary and most straightforward route to synthesize this compound is through the esterification of 2-amino-4-chlorobenzoic acid. Accurate characterization using various analytical techniques is crucial to ensure the purity and identity of the synthesized compound for subsequent applications.

Synthesis of this compound

The most prevalent method for preparing this compound is the Fischer esterification of 2-amino-4-chlorobenzoic acid using methanol in the presence of an acid catalyst, commonly generated in situ from thionyl chloride.[3][4]

Experimental Protocol: Esterification of 2-amino-4-chlorobenzoic acid

This protocol is based on established laboratory procedures with high reported yields.[3]

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chlorobenzoic acid (e.g., 10 g, 0.058 mol) and methanol (e.g., 150 mL).

  • Addition of Thionyl Chloride: Cool the stirred suspension to 0-5 °C in an ice bath. Slowly add thionyl chloride (e.g., 10.4 g, 0.087 mol) dropwise to the mixture. The thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain it for 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.[3]

  • Neutralization and Extraction: To the residue, add ethyl acetate (e.g., 100 mL) and a 5% sodium bicarbonate solution (e.g., 100 mL) to neutralize the excess acid. Stir the mixture, then transfer it to a separatory funnel. Separate the aqueous layer and wash the organic layer with water (100 mL).[3]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[3]

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary. The reaction typically yields this compound as a solid with a yield of approximately 82-83%.[3]

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties
PropertyValueReference
CAS Number 5900-58-3[1]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [2]
Appearance Pale brown powder or crystals[5]
Melting Point 66-68 °C[6]
Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the molecule.

TechniqueDataReference
¹H NMR Estimated chemical shifts based on analogous compounds: Aromatic protons (~6.6-7.7 ppm), Amine protons (~5.9 ppm), Methyl protons (~3.8 ppm).[7]
¹³C NMR The PubChem database indicates the availability of ¹³C NMR spectra for this compound.[1]
Infrared (IR) The PubChem database indicates the availability of FTIR spectra (KBr-Pellet technique) for this compound.[1]
Mass Spectrometry (MS) The PubChem database indicates the availability of GC-MS data, with major m/z peaks at 153, 185, and 126.[1]

Note: Detailed, experimentally verified spectra were not available in the cited public domain sources. Researchers should acquire their own spectra for confirmation.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process for this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Start Starting Materials: - 2-Amino-4-chlorobenzoic acid - Methanol Reaction Esterification Reaction (Reflux, 4-24h) Start->Reaction Reagents Reagents: - Thionyl Chloride Reagents->Reaction Workup Work-up: - Solvent Removal - Neutralization (NaHCO₃) - Extraction (EtOAc) Reaction->Workup Isolation Isolation: - Drying (Na₂SO₄) - Concentration Workup->Isolation Crude Crude Product: This compound Isolation->Crude Analysis Analytical Techniques Crude->Analysis Spectroscopy (NMR, IR, MS) Physical Constants (MP) Data Data Interpretation: - Confirm Structure - Assess Purity Analysis->Data Final Final Product: Pure this compound Data->Final

Caption: Experimental workflow for the synthesis and characterization of this compound.

Biological Relevance

While specific signaling pathways for this compound are not extensively documented, its significance lies in its role as a versatile pharmaceutical intermediate. The functional groups present on the molecule allow for further chemical modifications, making it a valuable precursor in the development of more complex active pharmaceutical ingredients (APIs).

Conclusion

This guide outlines a reliable and high-yielding method for the synthesis of this compound via the esterification of its corresponding carboxylic acid. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. The structured workflow and detailed protocols are intended to support scientists in the efficient and successful production of this important chemical intermediate for applications in drug discovery and development.

References

Spectroscopic Characterization of Methyl 2-amino-4-chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-amino-4-chlorobenzoate (CAS No: 5900-58-3). The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the structural elucidation and quality control of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that while this data is based on established principles and analysis of analogous compounds, experimental values may vary slightly based on instrumentation and conditions.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8 - 7.9Doublet (d)1HH-6 (ortho to -COOCH₃)
~ 6.7 - 6.8Doublet (d)1HH-3 (ortho to -NH₂)
~ 6.6 - 6.7Doublet of Doublets (dd)1HH-5 (meta to both groups)
~ 4.5 - 5.5Broad Singlet (br s)2H-NH₂
~ 3.8 - 3.9Singlet (s)3H-OCH₃
Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Proton Decoupled)

Chemical Shift (δ) ppmAssignment
~ 167 - 168C=O (Ester Carbonyl)
~ 150 - 151C-2 (C-NH₂)
~ 140 - 141C-4 (C-Cl)
~ 132 - 133C-6
~ 116 - 117C-5
~ 114 - 115C-3
~ 110 - 111C-1
~ 51 - 52-OCH₃
Table 3: Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3480 - 3300Medium-Strong, DoubletN-H StretchPrimary Amine (-NH₂)
3100 - 3000Medium-WeakC-H StretchAromatic
2990 - 2850Medium-WeakC-H StretchMethyl (-OCH₃)
1730 - 1710StrongC=O StretchEster
1620 - 1580Medium-StrongN-H BendPrimary Amine (-NH₂)
1600 - 1450Medium, Multiple BandsC=C StretchAromatic Ring
1300 - 1200StrongC-O StretchEster
1100 - 1000StrongC-N StretchAryl Amine
850 - 750StrongC-Cl StretchAryl Halide
Table 4: Expected Mass Spectrometry (MS) Data

(Ionization Mode: Electron Ionization - EI)

m/zPossible AssignmentNotes
185/187[M]⁺ (Molecular Ion)Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio.
154/156[M - OCH₃]⁺Loss of the methoxy radical.
126/128[M - COOCH₃]⁺Loss of the carbomethoxy group.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural characterization of an organic compound like this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, briefly vortex the solution.

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • ¹H NMR Data Acquisition (Example using a Bruker 400 MHz Spectrometer):

    • Insert the sample into the spectrometer's autosampler or manually lower it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent (e.g., lock CDCl3).[1]

    • Tune and match the probe for the ¹H frequency to maximize signal-to-noise (atma).[1]

    • Shim the magnetic field to achieve optimal homogeneity and resolution. An automated shimming routine (topshim) is often sufficient.[1]

    • Set the acquisition parameters:

      • Pulse Program: Standard single-pulse (e.g., zg30).

      • Spectral Width: Typically -2 to 12 ppm.

      • Number of Scans (NS): 16 to 64, depending on sample concentration.

      • Relaxation Delay (D1): 1-2 seconds.

    • Initiate the acquisition by typing zg.[1]

    • After acquisition, perform a Fourier transform (ft or efp), phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks and perform peak picking to generate the final spectrum.

  • ¹³C NMR Data Acquisition:

    • The same sample can be used.

    • Tune and match the probe for the ¹³C frequency.

    • Set the acquisition parameters:

      • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral Width: Typically -10 to 220 ppm.

      • Number of Scans (NS): 1024 or higher due to the low natural abundance of ¹³C.

      • Relaxation Delay (D1): 2 seconds.

    • Acquire and process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method): [2]

    • Place a small amount (5-10 mg) of this compound into a small vial.[3]

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) and swirl to dissolve.[2]

    • Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

    • Allow the solvent to fully evaporate in a fume hood, leaving a thin, even film of the solid compound on the plate.[2][3]

  • Data Acquisition (FT-IR):

    • Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

    • Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

    • Place the salt plate with the prepared sample film into the sample holder.

    • Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.

    • Process the resulting interferogram via Fourier transform to obtain the infrared spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS).

  • Data Acquisition (Electron Ionization - EI):

    • The sample molecules are introduced into a high-vacuum ion source.[4][5]

    • A beam of high-energy electrons (typically 70 eV) is directed at the sample molecules.[4][6][7]

    • The electron impact causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[6]

    • The high energy of this process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[4][6]

    • The positively charged ions (molecular and fragment) are accelerated by an electric field into the mass analyzer.

    • The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.[4]

    • A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

    • The resulting spectrum is plotted as relative intensity versus m/z.

References

An In-depth Technical Guide to the Physical and Chemical Properties of CAS 5900-58-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 5900-58-3. Known chemically as methyl 2-amino-4-chlorobenzoate, this compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2] A thorough understanding of its properties is crucial for its effective application in research and development.

Chemical Identity and Structure

CAS number 5900-58-3 is an aromatic amine and a benzoate ester. Its structure consists of a benzene ring substituted with a methyl ester group, an amino group, and a chlorine atom.

IdentifierValue
CAS Number 5900-58-3
IUPAC Name This compound[3][4][5]
Synonyms Methyl 4-chloroanthranilate[6], 2-Amino-4-chlorobenzoic acid methyl ester[4], 2-Methoxycarbonyl-5-chloroaniline[4]
Molecular Formula C₈H₈ClNO₂[4][5][7]
Molecular Weight 185.61 g/mol [6][7][8]
Canonical SMILES COC(=O)C1=CC=C(C=C1N)Cl[4][9]
InChI Key YPSSCICDVDOEAI-UHFFFAOYSA-N[4][5][9]

Physical Properties

The physical properties of this compound are summarized in the table below. These characteristics are essential for handling, storage, and process development.

PropertyValue
Physical State White to off-white crystalline solid.[10]
Melting Point 66-68 °C.[9]
Boiling Point 106 °C at 8 mmHg.
Solubility Moderately soluble in organic solvents.[10]

Chemical Properties and Reactivity

This compound is stable under recommended storage conditions, though it may be air-sensitive.[8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8] The amino and ester functional groups are the primary sites of its chemical reactivity, allowing for a variety of synthetic transformations.

Experimental Protocols

Determination of Melting Point

The melting point of CAS 5900-58-3 can be determined using the capillary method.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • A small amount of the crystalline solid is finely powdered using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end, typically to a height of 2-3 mm.

  • The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the sample. A narrow melting point range is indicative of high purity.[11][12][13]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Grind solid sample to a fine powder B Pack powder into a capillary tube A->B C Place capillary in melting point apparatus B->C D Heat sample slowly (1-2 °C/min) C->D E Observe for melting D->E F Record temperature at onset of melting (T1) E->F G Record temperature at complete melting (T2) F->G H Report melting point as T1-T2 range G->H

Workflow for Melting Point Determination
Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed to understand the polarity and potential applications of the compound.

Apparatus:

  • Test tubes and rack

  • Spatula or weighing balance

  • Graduated cylinders or pipettes

  • Vortex mixer (optional)

  • A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • A small, accurately weighed amount of CAS 5900-58-3 (e.g., 10 mg) is placed into a clean, dry test tube.

  • A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

  • The mixture is agitated vigorously for a set period (e.g., 1 minute) using a vortex mixer or by manual shaking.

  • The sample is visually inspected to determine if the solid has completely dissolved.

  • If the compound dissolves, it is recorded as "soluble." If it remains undissolved, it is recorded as "insoluble." If some but not all of the solid dissolves, it can be noted as "partially soluble" or "sparingly soluble."

  • This procedure is repeated for a range of solvents with varying polarities to create a solubility profile.[14][15][16][17]

Spectral Data

  • ¹H NMR and ¹³C NMR: These spectra would be expected to show characteristic peaks for the aromatic protons, the amino group protons, and the methyl ester protons and carbons. The substitution pattern on the benzene ring would lead to specific splitting patterns in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (185.61 g/mol ), as well as fragmentation patterns characteristic of a methyl benzoate and a chloroaniline moiety. The isotopic pattern of chlorine would also be observable.[3]

Biological Activity and Applications

This compound is primarily utilized as a building block in organic synthesis.[1][2] It is a precursor for the synthesis of more complex molecules with potential biological activities, such as antibacterial agents.[1] While direct and extensive studies on the biological signaling pathways of CAS 5900-58-3 are not widely published, its derivatives have been investigated for their roles in various biological processes. For instance, a related isomer, methyl 4-amino-2-chlorobenzoate, has been studied in silico for its potential to bind to glutathione-related enzymes.[18] This suggests that compounds derived from this structural motif may have interactions with key enzymatic pathways.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[8]

Safety_Precautions cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) cluster_handling Handling Procedures H315 Skin Irritation Goggles Safety Goggles Gloves Chemical Resistant Gloves LabCoat Lab Coat Ventilation Use in a well-ventilated area or fume hood AvoidContact Avoid contact with skin, eyes, and clothing H319 Serious Eye Irritation H335 Respiratory Irritation

References

The Multifaceted Role of Methyl 2-amino-4-chlorobenzoate in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-4-chlorobenzoate is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing a variety of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. This technical guide delves into the core mechanisms of action of this compound in key organic transformations, providing detailed experimental protocols and summarizing relevant quantitative data.

Core Reactivity and Mechanistic Principles

The reactivity of this compound is primarily dictated by the interplay between its nucleophilic amino group and the electrophilic methyl ester functionality, both of which are situated on a benzene ring bearing a deactivating chloro substituent. The ortho-relationship of the amino and ester groups is crucial for its propensity to undergo intramolecular cyclization reactions, forming various heterocyclic systems.

The amino group serves as a potent nucleophile, readily participating in acylation, alkylation, and condensation reactions. The lone pair of electrons on the nitrogen atom can also act as an intramolecular general base catalyst, enhancing the reactivity of the nearby ester group towards nucleophilic attack. The chloro substituent, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but can influence the regioselectivity of certain reactions and serve as a handle for further functionalization.

Key Organic Reactions and Mechanisms of Action

This compound is a key precursor in the synthesis of several important classes of heterocyclic compounds, most notably quinazolinones and acridines.

Synthesis of Quinazolinone Derivatives

The most common application of this compound is in the synthesis of quinazolinone derivatives, which are scaffolds present in numerous biologically active compounds. A prevalent synthetic route involves a two-step process: initial acylation of the amino group followed by cyclization with a nitrogen source, typically hydrazine.

Step 1: Acylation and Cyclization to a Benzoxazinone Intermediate

The reaction is initiated by the acylation of the amino group of this compound with an acylating agent, such as acetic anhydride. This is followed by an intramolecular cyclization to form a 2-methyl-7-chloro-4H-3,1-benzoxazin-4-one intermediate.

Mechanism of Action:

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amino group attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate with the departure of an acetate leaving group yields the N-acylated product. The newly formed amide then undergoes an intramolecular cyclization, where the amide oxygen attacks the electrophilic carbonyl carbon of the methyl ester. This is followed by the elimination of methanol to yield the stable benzoxazinone ring system.

G cluster_0 Acylation and Cyclization to Benzoxazinone start This compound intermediate1 N-acylated Intermediate start->intermediate1 Nucleophilic attack by NH2 reagent1 Acetic Anhydride reagent1->intermediate1 intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Intramolecular cyclization product1 2-Methyl-7-chloro-4H-3,1-benzoxazin-4-one intermediate2->product1 Elimination of Methanol methanol Methanol (byproduct) intermediate2->methanol

Caption: Acylation and cyclization of this compound.

Step 2: Conversion to Quinazolinone

The benzoxazinone intermediate is then treated with hydrazine hydrate, which acts as a nucleophile and a source of the second nitrogen atom in the quinazolinone ring.

Mechanism of Action:

Hydrazine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to the opening of the oxazinone ring. The resulting intermediate then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the amide carbonyl carbon. Dehydration of the resulting tetrahedral intermediate furnishes the final 3-amino-7-chloro-2-methylquinazolin-4(3H)-one.[1][2]

G cluster_1 Conversion to Quinazolinone start 2-Methyl-7-chloro-4H-3,1-benzoxazin-4-one intermediate3 Ring-opened Intermediate start->intermediate3 Nucleophilic attack by Hydrazine reagent2 Hydrazine Hydrate reagent2->intermediate3 intermediate4 Cyclized Intermediate intermediate3->intermediate4 Intramolecular cyclization product2 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one intermediate4->product2 Dehydration water Water (byproduct) intermediate4->water

Caption: Formation of a quinazolinone from a benzoxazinone intermediate.

Synthesis of Acridine Derivatives

This compound can also be employed in the synthesis of acridine derivatives, another class of compounds with significant biological activities. The Bernthsen acridine synthesis is a classical method that can be adapted for this purpose.

Mechanism of Action (Bernthsen Acridine Synthesis):

In a modified Bernthsen synthesis, this compound can be reacted with a suitable carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride at high temperatures. The reaction is thought to proceed through the following general steps:

  • Amide Formation: The carboxylic acid is activated by the Lewis acid, followed by nucleophilic attack from the amino group of this compound to form an N-acyl intermediate.

  • Intramolecular Friedel-Crafts Acylation: The N-acyl intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated carbonyl group attacks the electron-rich position of the second aromatic ring (from another molecule of aniline or a derivative).

  • Cyclization and Dehydration: Subsequent cyclization and dehydration steps lead to the formation of the acridine core.

G cluster_2 Bernthsen Acridine Synthesis Pathway A This compound + Carboxylic Acid B N-Acyl Intermediate A->B Amide Formation catalyst ZnCl2, Heat C Intramolecular Electrophilic Attack B->C Friedel-Crafts Acylation D Cyclized Intermediate C->D Cyclization E Acridine Derivative D->E Dehydration

Caption: General workflow for Bernthsen acridine synthesis.

Quantitative Data Summary

The following table summarizes the reported yields for key reactions involving this compound. It is important to note that reaction conditions can significantly influence the outcome, and these values should be considered representative examples.

ProductReagents and ConditionsYield (%)Reference
2-Methyl-7-chloro-4H-3,1-benzoxazin-4-oneAcetic anhydride, reflux95[2]
3-Amino-7-chloro-2-methylquinazolin-4(3H)-one2-Methyl-7-chloro-4H-3,1-benzoxazin-4-one, Hydrazine hydrate, ethanol, reflux94[2]
2-(3-Amino-4-chlorobenzoyl)benzoic acidHydrogenation of 2-(4-chloro-3-nitrobenzoyl)benzoic acid with Raney nickelNot specified, but described as successful[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-7-chloro-4H-3,1-benzoxazin-4-one[2]

Materials:

  • This compound

  • Acetic anhydride

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Ethyl acetate

  • Hexane or Dichloromethane-hexane mixture for recrystallization

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) and acetic anhydride (0.01 mol) in 30 mL of ethanol.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the reaction mixture and extract the filtrate with ethyl acetate.

  • Allow the ethyl acetate to evaporate at room temperature to obtain the solid product.

  • Recrystallize the crude product from a hexane or dichloromethane-hexane mixture to yield pure 2-methyl-7-chloro-4H-3,1-benzoxazin-4-one.

Protocol 2: Synthesis of 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one[2]

Materials:

  • 2-Methyl-7-chloro-4H-3,1-benzoxazin-4-one

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Dimethylformamide (DMF) for recrystallization

Procedure:

  • Dissolve 2-methyl-7-chloro-4H-3,1-benzoxazin-4-one (0.005 mol) in 30 mL of boiling ethanol in a round-bottom flask.

  • Add hydrazine hydrate (0.01 mol) to the stirred solution.

  • Continue to reflux the mixture, monitoring the reaction by TLC until the starting material is no longer visible (approximately 3 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid.

  • Wash the solid with cold ethanol.

  • Dry the crude product and recrystallize from dimethylformamide (DMF) to obtain pure 3-amino-7-chloro-2-methylquinazolin-4(3H)-one.

Logical Workflow in Drug Development

The synthesis of diverse heterocyclic compounds from this compound is a critical first step in many drug discovery pipelines. The general workflow illustrates how this foundational chemistry integrates into the broader process of developing new therapeutic agents.

G cluster_3 Drug Development Workflow A Synthesis of Heterocyclic Scaffolds from this compound B Library Generation and Structural Diversification A->B Chemical Modification C High-Throughput Screening for Biological Activity B->C Biological Evaluation D Lead Optimization (SAR studies) C->D Identification of Hits E Preclinical and Clinical Development D->E Selection of Drug Candidate

Caption: Integration of synthesis into the drug discovery process.

References

An In-depth Technical Guide to Methyl 2-amino-4-chlorobenzoate: Discovery, History, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-chlorobenzoate, a seemingly unassuming chemical intermediate, holds a significant place in the landscape of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and evolution of its synthesis. We delve into detailed experimental protocols for both its historical and contemporary preparation, presenting key quantitative data in structured tables for comparative analysis. Furthermore, this guide explores the pivotal role of this compound as a precursor to biologically active molecules, particularly in the development of quinazolinone-based therapeutics targeting critical signaling pathways in cancer. Visual diagrams generated using Graphviz are provided to elucidate synthetic workflows and the intricate logic of cellular signaling cascades influenced by its derivatives.

Introduction

This compound (CAS No. 5900-58-3), also known as methyl 4-chloroanthranilate, is an aromatic ester that has emerged as a valuable building block in the synthesis of complex organic molecules. Its structure, featuring a reactive amino group and a chlorine substituent on the benzene ring, offers versatile handles for a variety of chemical transformations. This has made it a sought-after intermediate in the pharmaceutical industry, particularly for the synthesis of heterocyclic compounds with therapeutic potential. This guide aims to provide a thorough understanding of this compound, from its first reported synthesis to its contemporary applications in drug discovery.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1946 publication in the Journal of the American Chemical Society.[1] This initial report laid the groundwork for the future utility of this compound. The development of synthetic routes to chloro-substituted aminobenzoic acids and their esters in the mid-20th century was driven by the burgeoning field of medicinal chemistry, as researchers sought to create novel molecular scaffolds with diverse pharmacological activities. The introduction of a chlorine atom onto the anthranilate framework was a strategic modification to influence the electronic properties and metabolic stability of resulting drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in various experimental settings.

PropertyValueReference
CAS Number 5900-58-3[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Melting Point 66-68 °C[1]
Appearance White to pale brown crystalline solid
Solubility Soluble in common organic solvents

Synthesis of this compound

The primary and most historically significant method for the synthesis of this compound is the Fischer esterification of 2-amino-4-chlorobenzoic acid.

Historical Synthesis: Fischer Esterification (Based on the 1946 JACS report)

The original synthesis involved the direct esterification of 2-amino-4-chlorobenzoic acid in methanol with an acid catalyst.

Experimental Protocol:

  • Reagents:

    • 2-amino-4-chlorobenzoic acid

    • Methanol (absolute)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-chlorobenzoic acid in an excess of absolute methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Modern Synthetic Approach using Thionyl Chloride

A more contemporary and often higher-yielding method involves the use of thionyl chloride (SOCl₂) as the esterification agent.

Experimental Protocol:

  • Reagents:

    • 2-amino-4-chlorobenzoic acid

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂)

    • Sodium bicarbonate (NaHCO₃) solution (5%)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of 2-amino-4-chlorobenzoic acid (0.1 mol) in anhydrous methanol (150 mL) at 0-5 °C, slowly add thionyl chloride (0.15 mol) dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

    • To the residue, add ethyl acetate (100 mL) and a 5% sodium bicarbonate solution (100 mL).

    • Stir the mixture, separate the organic layer, and wash it with water (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain this compound.

Synthetic Workflow Diagram

Synthesis_Workflow start Start: 2-amino-4-chlorobenzoic acid reagents Reagents: Methanol, Acid Catalyst (H₂SO₄ or SOCl₂) start->reagents Mix with reaction Fischer Esterification (Reflux) reagents->reaction Initiate workup Work-up: Neutralization, Extraction reaction->workup Proceed to purification Purification: Recrystallization/Chromatography workup->purification Followed by product Product: this compound purification->product Yields

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a critical starting material for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.

Precursor to Quinazolinone-based EGFR Inhibitors

A significant application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression or mutation of EGFR is a key driver in the development and progression of several cancers, including non-small cell lung cancer.

Synthetic Logic:

The synthesis typically involves the cyclization of an N-acyl-anthranilate, derived from this compound, to form the quinazolinone ring system. Subsequent functionalization, often through nucleophilic aromatic substitution at the 4-position, allows for the introduction of the anilino moiety, which is crucial for binding to the ATP-binding site of the EGFR kinase domain.

Quinazolinone_Synthesis start This compound acylation Acylation of amino group start->acylation cyclization Cyclization to form Quinazolinone ring acylation->cyclization activation Activation of C4 position (e.g., chlorination) cyclization->activation coupling Nucleophilic aromatic substitution with substituted aniline activation->coupling product 4-Anilinoquinazoline (EGFR Inhibitor) coupling->product

Caption: Synthetic pathway from this compound to EGFR inhibitors.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway is a complex cascade of events that ultimately leads to cell proliferation, survival, and migration. The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Quinazolinone-based inhibitors, synthesized from precursors like this compound, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor. This blockade of EGFR signaling can lead to the inhibition of tumor growth and induction of apoptosis in cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds to RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation Inhibitor Quinazolinone Inhibitor (derived from Methyl 2-amino-4-chlorobenzoate) Inhibitor->EGFR Blocks ATP binding

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Conclusion

This compound, since its first reported synthesis in 1946, has proven to be a cornerstone intermediate in the field of medicinal chemistry. Its straightforward synthesis and versatile reactivity have enabled the development of a significant class of therapeutics, particularly the quinazolinone-based EGFR inhibitors that have transformed the treatment landscape for certain cancers. This in-depth guide has provided a historical perspective, detailed synthetic protocols, and an overview of its application in the context of a critical cancer-related signaling pathway. The continued exploration of derivatives of this compound holds promise for the discovery of new and improved therapeutic agents.

References

An In-depth Technical Guide to the Theoretical Properties and Computational Analysis of Methyl 2-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-chlorobenzoate is an organic compound with the chemical formula C₈H₈ClNO₂.[1] It belongs to the class of anthranilate esters, which are known for their applications in the pharmaceutical, fragrance, and polymer industries. The presence of amino, chloro, and methyl ester functional groups on the benzene ring imparts a unique combination of electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the theoretical properties, computational analysis, synthesis, and spectroscopic characterization of this compound, tailored for researchers and professionals in drug development and chemical sciences.

Theoretical Properties

The theoretical properties of a molecule are crucial for predicting its behavior in chemical reactions and biological systems. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility, permeability, and potential as a drug candidate or chemical intermediate.

PropertyValueSource
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
CAS Number 5900-58-3[2]
Melting Point 66-68 °C[2]
Boiling Point 284 °C at 760 mmHg (Predicted)[3]
Density 1.3±0.1 g/cm³ (Predicted)[3]
pKa (Predicted values vary)
LogP (Predicted values vary)
Appearance White to light gray to light yellow powder/crystal

Computational Analysis

Detailed computational studies specifically on this compound are scarce in the public domain. However, insights into its electronic structure and reactivity can be inferred from computational analyses of its parent compound, 2-amino-4-chlorobenzoic acid.

Inferred Computational Analysis from 2-amino-4-chlorobenzoic Acid

A Density Functional Theory (DFT) study on 2-amino-4-chlorobenzoic acid provides valuable information on its electronic properties. It is important to note that the esterification of the carboxylic acid to a methyl ester will have a modest impact on the electronic properties of the aromatic ring. The methyl group is weakly electron-donating through hyperconjugation, which might slightly alter the energies of the frontier molecular orbitals.

The logical workflow for inferring the computational properties is as follows:

G Logical Workflow for Inferred Computational Analysis A DFT Study on 2-amino-4-chlorobenzoic acid B Electronic Properties: HOMO-LUMO, MEP A->B Provides D Inferred Electronic Properties of This compound B->D Informs C Consideration of -CH3 group effect (weak electron-donating) C->D Modifies

Caption: Inferred computational analysis workflow.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. For 2-amino-4-chlorobenzoic acid, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. It is expected that the HOMO is primarily located on the electron-rich amino group and the aromatic ring, while the LUMO is distributed over the electron-withdrawing carboxyl group and the aromatic ring. The introduction of the methyl ester in this compound is not expected to significantly alter this general distribution but may slightly raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to the parent acid.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 2-amino-4-chlorobenzoic acid, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxyl group and a region of positive potential (blue) near the amino group hydrogens. This indicates that the carboxyl group is a site for electrophilic attack, while the amino group can act as a nucleophile. A similar charge distribution is expected for this compound, with the ester oxygen atoms being electron-rich.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 2-amino-4-chlorobenzoic acid.

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Methanol

  • Thionyl chloride or a strong acid catalyst (e.g., H₂SO₄)

  • Sodium bicarbonate solution

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-amino-4-chlorobenzoic acid in an excess of methanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

The synthesis workflow is depicted below:

G Synthesis Workflow of this compound cluster_0 Reaction cluster_1 Work-up & Purification A 2-amino-4-chlorobenzoic acid D Esterification A->D B Methanol B->D C Thionyl Chloride C->D E Neutralization D->E F Extraction E->F G Drying & Concentration F->G H Purification G->H I This compound H->I

Caption: Synthesis workflow diagram.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectral data for this compound are presented in Table 2. Experimental verification of these shifts is recommended.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
H-3~6.8dAr-H
H-5~6.6ddAr-H
H-6~7.7dAr-H
-NH₂(broad singlet)sAmino protons
-OCH₃~3.8sMethyl protons
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O~166.0Carbonyl carbon
C-1~116.0Ar-C
C-2~151.0Ar-C (C-NH₂)
C-3~113.0Ar-C
C-4~137.0Ar-C (C-Cl)
C-5~111.0Ar-C
C-6~131.0Ar-C
-OCH₃~52.0Methyl carbon
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups, as listed in Table 3.

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amino)3300-3500
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (ester)1700-1725
C=C stretch (aromatic)1450-1600
C-N stretch1250-1350
C-O stretch (ester)1000-1300
C-Cl stretch600-800
Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 185, with a characteristic M+2 peak at m/z 187 due to the presence of the chlorine-37 isotope.[4] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 154, and the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z 126.

A general workflow for spectroscopic analysis is as follows:

G General Spectroscopic Analysis Workflow A Sample Preparation B NMR Spectroscopy A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Data Analysis B->E C->E D->E F Structure Elucidation E->F

Caption: Spectroscopic analysis workflow.

Biological Activity

While there is limited specific information on the biological activity of this compound, a study on methyl 4-aminobenzoate derivatives has suggested that "methyl 4-amino-2-chlorobenzoate" has one of the lowest binding energies to glutathione S-transferase (GST) receptors in silico, indicating a potential for interaction with this enzyme family.[5] Further experimental validation is required to confirm this and to explore other potential biological activities.

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[6] It may also cause respiratory irritation.[4]

Handling Precautions:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If skin or eye irritation persists, get medical advice/attention.

Conclusion and Future Directions

This compound is a versatile chemical intermediate with potential applications in various fields, including drug discovery. This guide has summarized its known theoretical properties, provided an inferred computational analysis, and outlined experimental protocols for its synthesis and characterization.

A significant gap in the current knowledge is the lack of comprehensive, experimentally validated computational and spectroscopic data for this specific molecule. Future research should focus on:

  • Performing detailed DFT calculations to determine its electronic properties, including HOMO-LUMO energies and MEP maps.

  • Obtaining high-resolution NMR, IR, and MS spectra with complete peak assignments.

  • Determining its crystal structure through X-ray crystallography.

  • Conducting biological assays to explore its potential as a therapeutic agent or its role in biological pathways.

Such studies will provide a more complete understanding of this compound and facilitate its application in the development of new technologies and therapeutics.

References

An In-depth Technical Guide to the Solubility of Methyl 2-amino-4-chlorobenzoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-amino-4-chlorobenzoate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a workflow for these procedures.

Quantitative Solubility Data

To provide a reference point for expected solubility trends, the following table includes solubility data for the structurally related compound, 4-aminobenzoic acid. It is important to note that these values are for a different compound and should be used as a general guide only.

Table 1: Solubility of 4-Aminobenzoic Acid in Various Solvents

SolventTemperature (°C)Solubility (g/100mL)
Water250.539
Water, boiling1001.11
Ethanol2512.5
Diethyl Ether251.67
Ethyl Acetate-Soluble
Glacial Acetic Acid-Soluble
Benzene-Slightly Soluble
Petroleum Ether-Practically Insoluble

Data for 4-Aminobenzoic Acid, sourced from PubChem.[3]

Table 2: Solubility of this compound in Common Organic Solvents

SolventTemperature (°C)Solubility (g/100mL)
Methanol25Data not available in literature
Ethanol25Data not available in literature
Acetone25Data not available in literature
Ethyl Acetate25Data not available in literature
Chloroform25Soluble (quantitative data not available)[1][2]
Dichloromethane25Data not available in literature
Toluene25Data not available in literature
Hexane25Data not available in literature

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a crystalline solid like this compound in an organic solvent are the Gravimetric Method and UV-Vis Spectroscopy.

This method involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.[4][5]

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glass vials with screw caps

  • Evaporating dish or pre-weighed beaker

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. An excess is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[4]

  • Separation of Undissolved Solid:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a filter to remove any undissolved particles.

  • Determination of Solute Mass:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or beaker.

    • Record the exact volume of the solution transferred.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator may be used.

    • Once the solvent is completely removed, place the dish in a drying oven at a temperature below the melting point of the solute to remove any residual solvent.

    • Cool the dish in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.[4]

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (g/100mL) = (Mass of dissolved solid (g) / Volume of solvent (mL)) x 100

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution to determine its concentration.[6][7]

Materials:

  • This compound

  • Selected organic solvent

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

    • Carefully filter the saturated solution to remove any undissolved solid.

    • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Convert the concentration to the desired units (e.g., g/100mL).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using the gravimetric method.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Gravimetric Analysis A Add excess solute to a known volume of solvent in a sealed vial B Equilibrate at constant temperature with agitation (e.g., 24h) A->B C Allow excess solid to settle B->C Equilibrium Reached D Withdraw a known volume of supernatant using a filtered syringe C->D E Transfer filtrate to a pre-weighed container D->E F Evaporate the solvent E->F G Dry the residue to a constant weight F->G H Weigh the container with the dried solute G->H I Calculate solubility (mass of solute / volume of solvent) H->I

Gravimetric Solubility Determination Workflow

This guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is currently limited in public literature, the provided experimental protocols offer robust methods for researchers to determine these values in their own laboratory settings.

References

In-depth Analysis of Methyl 2-amino-4-chlorobenzoate: A Technical Guide to Its Synthesis and Structural Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive analysis of Methyl 2-amino-4-chlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. While a definitive crystal structure for this compound is not publicly available, this paper presents a detailed examination of its direct precursor, 2-Amino-4-chlorobenzoic acid, for which crystallographic data has been reported. This analysis serves as a valuable proxy, offering insights into the molecular geometry, packing, and intermolecular interactions that are likely to influence the solid-state properties of the title compound. This guide includes detailed experimental protocols for the synthesis of this compound and the crystal structure determination of its precursor acid, alongside a quantitative summary of the crystallographic data and visualizations of the molecular structures and experimental workflows.

Introduction

This compound (CAS No: 5900-58-3) is a substituted anthranilate ester of significant interest to researchers and professionals in drug development and fine chemical manufacturing. Its utility as a versatile building block stems from the presence of three reactive sites: an amine, a chloro substituent, and a methyl ester. These functional groups allow for a wide range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

A thorough understanding of the three-dimensional structure of this molecule is crucial for predicting its reactivity, solubility, and solid-state behavior. However, as of the date of this publication, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. To provide valuable structural insights, this guide presents a detailed crystallographic analysis of its immediate precursor, 2-Amino-4-chlorobenzoic acid (CAS No: 89-77-0). The crystal structure of this acid reveals key intra- and intermolecular interactions that are likely to be preserved or have a significant influence on the crystal packing of its methyl ester derivative.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-Amino-4-chlorobenzoic acid. A common and effective method involves the use of thionyl chloride in methanol.

Experimental Protocol: Esterification
  • Reaction Setup: To a solution of 2-Amino-4-chlorobenzoic acid (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0-5 °C with constant stirring.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 4 to 24 hours, depending on the scale and specific conditions. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the methanol is removed under reduced pressure. The residue is then taken up in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is subsequently washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Crystal Structure Analysis of 2-Amino-4-chlorobenzoic Acid

The following section details the crystal structure of 2-Amino-4-chlorobenzoic acid, which serves as a model for understanding the structural characteristics of this compound. The data presented is based on the crystallographic study reported in Acta Crystallographica Section E, E67, o37 (2011).

Experimental Protocol: Crystal Growth and X-ray Diffraction

Crystal Growth: Single crystals of 2-Amino-4-chlorobenzoic acid suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent.

X-ray Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a low temperature (100 K) to minimize thermal vibrations and obtain a high-resolution structure.

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data

The crystallographic data and refinement parameters for 2-Amino-4-chlorobenzoic acid are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-Amino-4-chlorobenzoic acid.

ParameterValue
Empirical FormulaC₇H₆ClNO₂
Formula Weight171.58
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a15.4667(10) Å
b3.7648(2) Å
c23.7598(15) Å
α90°
β93.015(3)°
γ90°
Volume1381.1(2) ų
Z8
Density (calculated)1.650 Mg/m³
Absorption Coefficient0.491 mm⁻¹
F(000)704
Data Collection
Theta range for data collection2.53 to 27.50°
Index ranges-20<=h<=20, -4<=k<=4, -30<=l<=30
Reflections collected12015
Independent reflections3159 [R(int) = 0.044]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3159 / 0 / 217
Goodness-of-fit on F²1.045
Final R indices [I>2σ(I)]R1 = 0.0385, wR2 = 0.0933
R indices (all data)R1 = 0.0519, wR2 = 0.1000

Data extracted from Acta Crystallographica Section E, E67, o37.

Molecular and Crystal Structure Description

The molecule of 2-Amino-4-chlorobenzoic acid is nearly planar.[1] A key feature of the molecular structure is an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen atom of the carboxylic acid group, which forms a six-membered ring (S(6) ring motif).[1]

In the crystal, molecules of 2-Amino-4-chlorobenzoic acid are linked into centrosymmetric dimers by pairs of O—H···O hydrogen bonds between the carboxylic acid groups.[1] These dimers are then stacked along the b-axis of the unit cell.[1] This hydrogen bonding pattern is a common feature in the crystal structures of carboxylic acids and significantly influences their physical properties. It is plausible that in the methyl ester, the absence of the acidic proton would lead to a different hydrogen bonding network, likely involving the amino group as the primary hydrogen bond donor and the carbonyl oxygen of the ester and the chloro substituent as potential acceptors.

Visualizations

The following diagrams illustrate the experimental workflow and molecular structures discussed in this guide.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Crystal Structure Analysis of Precursor start 2-Amino-4-chlorobenzoic Acid esterification Esterification (Methanol, Thionyl Chloride) start->esterification workup Aqueous Work-up esterification->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product crystal_growth Crystal Growth of 2-Amino-4-chlorobenzoic Acid xray X-ray Diffraction Data Collection crystal_growth->xray solve Structure Solution (Direct Methods) xray->solve refine Structure Refinement solve->refine analysis Structural Analysis refine->analysis

Caption: Experimental workflow for synthesis and structural analysis.

molecular_structures cluster_ester This compound cluster_acid 2-Amino-4-chlorobenzoic Acid ester_structure acid_structure

Caption: Molecular structures of the target compound and its precursor.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its synthesis and, in the absence of its own crystal structure, a thorough analysis of its precursor, 2-Amino-4-chlorobenzoic acid. The esterification of the precursor acid is a straightforward and efficient method for obtaining the title compound. The crystallographic analysis of 2-Amino-4-chlorobenzoic acid reveals a planar molecule with a significant intramolecular hydrogen bond and a crystal packing dominated by intermolecular hydrogen bonding between the carboxylic acid groups, forming centrosymmetric dimers.

This information is critical for researchers and drug development professionals, as it provides a solid foundation for understanding the chemical and physical properties of this compound. The structural insights from the precursor acid can inform predictions about the behavior of the methyl ester in various environments, aiding in the design of synthetic routes, formulation strategies, and the interpretation of experimental results. Future work should aim to obtain a single-crystal structure of this compound to confirm and expand upon the structural predictions made in this guide.

References

Technical Whitepaper: Genotoxicity and Mutagenicity Profile of Methyl 2-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-chlorobenzoate is a chemical intermediate used in the synthesis of various organic compounds. As with any chemical intended for use in pharmaceuticals, agrochemicals, or other applications with potential for human exposure, a thorough evaluation of its genotoxic and mutagenic properties is a critical component of the safety assessment process. Genotoxicity refers to the ability of a substance to damage DNA or the cellular apparatus that regulates the integrity of the genome. Mutagenicity is a specific type of genotoxicity that results in heritable changes in the DNA sequence.

This guide details the standard battery of tests required to evaluate these endpoints, providing a framework for experimental design, data interpretation, and reporting.

Core Genotoxicity Assays: Methodologies and Data

A standard assessment of genotoxicity involves a tiered approach, beginning with in vitro tests and progressing to in vivo studies if necessary. The core battery typically includes:

  • A test for gene mutation in bacteria (Ames test).

  • An in vitro cytogenetic test in mammalian cells (e.g., micronucleus test or chromosomal aberration assay).

  • An in vivo genotoxicity test (e.g., in vivo micronucleus test).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay determines if the test substance can cause a reverse mutation, restoring the ability of the bacteria to grow in an amino acid-deficient medium.

  • Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2 uvrA are commonly used to detect different types of mutations (e.g., frameshift, base-pair substitutions).

  • Metabolic Activation: Tests are conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This mimics mammalian metabolism.

  • Procedure (Plate Incorporation Method):

    • A range of concentrations of this compound, the bacterial tester strain, and either the S9 mix or a buffer control are added to molten top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+ or trp+) on each plate is counted.

    • Concurrent negative (vehicle) and positive controls (known mutagens like sodium azide, 2-nitrofluorene, etc.) are run to ensure the validity of the test system.

  • Evaluation Criteria: A positive response is typically defined as a concentration-related increase in the number of revertant colonies that is at least double the concurrent vehicle control count for at least one strain, with and/or without S9 activation.

Table 1: Hypothetical Results of the Ames Test for this compound

Tester StrainMetabolic Activation (S9)Concentration (µ g/plate )Mean Revertants/Plate ± SDMutation Ratio (vs. Vehicle)Cytotoxicity
TA98 -S9Vehicle (DMSO)25 ± 41.0None
1028 ± 51.1None
5030 ± 61.2None
10033 ± 41.3None
50035 ± 71.4Slight
+S9Vehicle (DMSO)38 ± 61.0None
1042 ± 51.1None
5045 ± 81.2None
10049 ± 61.3None
50053 ± 91.4Slight
TA100 -S9Vehicle (DMSO)110 ± 121.0None
10115 ± 151.0None
50121 ± 111.1None
100128 ± 141.2None
500135 ± 181.2Slight
+S9Vehicle (DMSO)125 ± 161.0None
10130 ± 141.0None
50265 ± 252.1None
100488 ± 453.9Slight
500650 ± 605.2Moderate

Interpretation of Hypothetical Data: In this example, this compound would be considered mutagenic in the Ames test for strain TA100, but only in the presence of metabolic activation (S9). This suggests that a metabolite of the compound is the mutagenic agent.

In Vitro Mammalian Cell Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division. Their presence indicates a substance may be clastogenic (breaks chromosomes) or aneugenic (affects chromosome number).

  • Cell Lines: Human peripheral blood lymphocytes (HPBL) or established cell lines like CHO, V79, L5178Y, or TK6 are commonly used.

  • Metabolic Activation: As with the Ames test, experiments are conducted with and without an S9 fraction.

  • Procedure:

    • Cells are cultured and exposed to a range of concentrations of this compound for a short period (e.g., 3-6 hours) in the presence and absence of S9, followed by a recovery period. A longer exposure without S9 (e.g., 24 hours) is also performed.

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This makes it easier to identify micronuclei that have formed during the first mitosis after treatment.

    • Cells are harvested, fixed, and stained (e.g., with Giemsa or a fluorescent DNA stain).

    • At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

    • Cytotoxicity is measured concurrently, often by calculating the Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI).

  • Evaluation Criteria: A positive result is characterized by a statistically significant, concentration-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

Table 2: Hypothetical Results of the In Vitro Micronucleus Test in HPBL

Treatment ConditionConcentration (µM)% Cytotoxicity (RI)No. of Micronucleated Binucleated Cells / 2000% Micronucleated CellsFold Increase vs. Vehicle
-S9 (24h exposure) Vehicle (0.5% DMSO)0221.11.0
255251.251.1
5012281.41.3
10025311.551.4
20048351.751.6
+S9 (4h exposure) Vehicle (0.5% DMSO)0241.21.0
258261.31.1
5015552.752.3
10030984.94.1
200551206.05.0*

*Statistically significant increase (p < 0.05)

Interpretation of Hypothetical Data: This example suggests this compound induces chromosomal damage in mammalian cells, again only after metabolic activation. The fold increases are statistically significant and concentration-dependent.

Mandatory Visualizations: Workflows and Pathways

The following diagrams illustrate the logical flow of genotoxicity testing and the principles behind key assays.

Genotoxicity_Testing_Workflow cluster_0 In Vitro Testing Battery cluster_1 In Vivo Follow-up Ames Bacterial Reverse Mutation (Ames Test) Result1 Negative Results Ames->Result1 All negative? Result2 Positive Result(s) Ames->Result2 One or more positive? MN_vitro In Vitro Mammalian Cell Micronucleus Test MLA or Mouse Lymphoma Assay (MLA) MN_vitro->MLA MN_vitro->Result1 All negative? MN_vitro->Result2 One or more positive? MN_vivo In Vivo Micronucleus Test (Rodent Hematopoietic Cells) Comet or Comet Assay (Multiple Organs) MN_vivo->Comet Result3 Weight of Evidence (Hazard Identification) MN_vivo->Result3 Comet->Result3 Test_Compound Test Compound: This compound Test_Compound->Ames Test_Compound->MN_vitro Result1->Result3 Result2->MN_vivo Follow-up required

Caption: A typical workflow for assessing the genotoxicity of a chemical compound.

Ames_Test_Principle cluster_S9 With Metabolic Activation (S9) cluster_noS9 Without Metabolic Activation cluster_control Negative Control Compound_S9 Pro-mutagen (Test Compound) Metabolite Mutagenic Metabolite Compound_S9->Metabolite S9 Mix (Liver Enzymes) Bacteria_S9 His- Bacteria Minimal Agar Metabolite->Bacteria_S9:f0 Result_S9 His+ Revertant Colonies Form Bacteria_S9->Result_S9 DNA Mutation Compound_noS9 Direct-acting Mutagen Bacteria_noS9 His- Bacteria Minimal Agar Compound_noS9->Bacteria_noS9:f0 Result_noS9 His+ Revertant Colonies Form Bacteria_noS9->Result_noS9 DNA Mutation Vehicle Vehicle (e.g., DMSO) Bacteria_Control His- Bacteria Minimal Agar Vehicle->Bacteria_Control:f0 Result_Control Spontaneous Revertants Only Bacteria_Control->Result_Control No induced mutation

Caption: Principle of the bacterial reverse mutation (Ames) test.

Micronucleus_Assay_Workflow start Culture Mammalian Cells (e.g., HPBL) treat Treat cells with Test Compound (+/- S9 metabolic activation) and Vehicle Control start->treat cyto Add Cytochalasin B to block cytokinesis treat->cyto harvest Incubate, Harvest, and Fix Cells cyto->harvest stain Stain with DNA-specific dye (e.g., Giemsa, DAPI) harvest->stain score Score ≥2000 Binucleated (BN) cells per concentration via microscopy stain->score analyze Analyze Data: - Frequency of Micronucleated BN cells - Cytotoxicity (e.g., CBPI) score->analyze end Conclusion: Clastogenic and/or Aneugenic Potential analyze->end

Caption: Experimental workflow for the in vitro mammalian cell micronucleus assay.

Conclusion and Further Steps

Based on the hypothetical data presented, this compound would require further investigation. The positive results in both the Ames test (gene mutation) and the in vitro micronucleus test (chromosomal damage), observed only in the presence of metabolic activation, strongly suggest that one or more metabolites of the parent compound are genotoxic.

The next mandatory step would be to conduct an in vivo genotoxicity test to determine if these findings translate to a whole-animal system. An in vivo rodent micronucleus assay would be the most appropriate follow-up study. This would involve treating animals with the compound and examining bone marrow or peripheral blood erythrocytes for the presence of micronuclei. The results of the in vivo study are crucial for a comprehensive risk assessment, as they account for the absorption, distribution, metabolism, and excretion (ADME) processes that determine the ultimate exposure of target tissues to the genotoxic metabolites.

Methodological & Application

Synthesis of Quinolines Using Methyl 2-amino-4-chlorobenzoate as a Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives using Methyl 2-amino-4-chlorobenzoate as a key precursor. The methodologies described herein are grounded in established synthetic strategies, with a focus on producing 7-chloroquinoline scaffolds, which are of significant interest in medicinal chemistry due to their prevalence in anticancer and antimalarial agents.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The 7-chloroquinoline moiety, in particular, is a well-established pharmacophore found in prominent drugs such as Chloroquine and Hydroxychloroquine. The strategic introduction of substituents on this scaffold allows for the fine-tuning of pharmacological activity. This compound serves as a versatile starting material for accessing a variety of functionalized 7-chloroquinolines. This document outlines a robust protocol for the synthesis of a key intermediate, 7-chloro-4-hydroxyquinoline-3-carboxylic acid, via a Gould-Jacobs type reaction, and discusses the subsequent applications of these derivatives in cancer and malaria research.

Synthetic Protocol: Gould-Jacobs Annulation for 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

The Gould-Jacobs reaction provides an effective method for the construction of the 4-hydroxyquinoline ring system from an aniline derivative and a malonic ester derivative. In this protocol, a substituted aniline is reacted with diethyl ethoxymethylenemalonate followed by a thermal cyclization. While a direct reaction with this compound is not explicitly detailed in readily available literature, a closely related and well-documented procedure starts with 3-chloroaniline to produce the analogous 7-chloroquinoline scaffold. This established protocol can be adapted for the use of this compound, likely after hydrolysis of the methyl ester to the corresponding carboxylic acid, to yield 7-chloro-4-hydroxyquinoline-3,8-dicarboxylic acid. For the purpose of these notes, we will focus on the synthesis of the key intermediate, 7-chloro-4-hydroxyquinoline-3-carboxylic acid, which has documented applications.[1][2]

Experimental Workflow

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 3-Chloroaniline C Anilinomethylenemalonate Intermediate A->C Reaction B Diethyl ethoxymethylenemalonate B->C D 7-Chloro-4-hydroxyquinoline-3-carboxylate C->D Heat (e.g., in Dowtherm A) E 7-Chloro-4-hydroxyquinoline-3-carboxylic acid D->E NaOH, Reflux

Caption: General workflow for the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

Materials and Methods

Materials:

  • 3-Chloroaniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or other high-boiling solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Skellysolve B (or similar non-polar solvent for washing)

  • Ethanol

Procedure:

Step 1: Synthesis of Diethyl (3-chloroanilino)methylenemalonate [3][4]

  • In a suitable reaction vessel, combine 3-chloroaniline and diethyl ethoxymethylenemalonate in equimolar amounts.

  • Heat the mixture, which will initiate an exothermic reaction. Maintain the temperature at approximately 100-110 °C for 1 hour.

  • Cool the reaction mixture to about 60 °C and add an equal volume of Skellysolve B.

  • Allow the mixture to cool to room temperature, which will induce crystallization of the product.

  • Collect the crystalline product by filtration, wash with cold Skellysolve B, and air dry.

Step 2: Synthesis of Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate [3]

  • In a large flask equipped with an air condenser, heat Dowtherm A to vigorous boiling.

  • Carefully add the diethyl (3-chloroanilino)methylenemalonate from the previous step to the boiling solvent.

  • Continue heating for 1 hour, during which the cyclized product will crystallize.

  • Cool the mixture, filter the product, and wash with Skellysolve B to remove impurities.

Step 3: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid [3]

  • Mix the air-dried ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate with a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.

  • Cool the saponification mixture and separate any oily impurities.

  • Acidify the aqueous solution with concentrated hydrochloric acid until it is acidic to Congo red paper.

  • Collect the precipitated 7-chloro-4-hydroxyquinoline-3-carboxylic acid by filtration, wash with water, and air dry.

Applications in Drug Discovery

7-Chloroquinoline derivatives are extensively investigated for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 7-chloroquinoline derivatives against a variety of cancer cell lines.[5][6][7][8] The mechanism of action often involves the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

Signaling Pathway Inhibition by 7-Chloroquinoline Derivatives

7-Chloroquinoline Derivative 7-Chloroquinoline Derivative Receptor Tyrosine Kinase Receptor Tyrosine Kinase 7-Chloroquinoline Derivative->Receptor Tyrosine Kinase Inhibition Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase->Downstream Signaling Proteins Activation Cell Proliferation Cell Proliferation Downstream Signaling Proteins->Cell Proliferation Promotes Apoptosis Apoptosis Downstream Signaling Proteins->Apoptosis Inhibits

Caption: Generalized signaling pathway inhibited by some 7-chloroquinoline anticancer agents.

Table 1: Anticancer Activity of Selected 7-Chloroquinoline Derivatives

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
7-chloroquinoline-benzimidazole hybrid 5dCCRF-CEM (Leukemia)0.6[9]
7-chloroquinoline-benzimidazole hybrid 12dCCRF-CEM (Leukemia)1.1[9]
MBHA/7-chloroquinoline hybrid 14MCF-7 (Breast Cancer)4.60[7]
7-chloro-(4-thioalkylquinoline) sulfinyl derivativeCCRF-CEM (Leukemia)0.55 - 2.74[9]
7-Chloroquinoline derivative 3HCT-116 (Colon Carcinoma)23.39[1]
7-Chloroquinoline derivative 9HCT-116 (Colon Carcinoma)21.41[1]
7-Chloroquinoline derivative 9MCF-7 (Breast Cancer)7.54[1]
Antimalarial Activity

The 7-chloroquinoline scaffold is a cornerstone of antimalarial drug discovery, with Chloroquine being a historically significant drug. Research continues to explore new derivatives to combat drug-resistant strains of Plasmodium falciparum.[10][11][12]

Table 2: Antimalarial Activity of Selected 7-Chloroquinoline Derivatives against P. falciparum

Compound/Derivative ClassStrainIC₅₀ (µM)Reference
CQPA-26NF541.29
CQPPM-9NF541.42
7-chloroquinoline-sulfonamide hybrid 12d3D71.49 - 13.49[10][11]
7-chloroquinoline-sulfonamide hybrid 13a3D71.49 - 13.49[10][11]
7-chloroquinoline-sulfonamide hybrid 13c3D71.49 - 13.49[10][11]
7-chloroquinoline derivative 3aH37RvMore active than Quinine[12]
7-chloroquinoline derivative 2-11.92 - 79.71[1]
7-chloroquinoline derivative 9-11.92 - 79.71[1]

Note: IC₅₀ values can vary depending on the specific assay conditions and parasite/cell line strains used. The data presented here is for comparative purposes.

Conclusion

This compound and its related aniline precursors are valuable starting materials for the synthesis of 7-chloroquinoline derivatives. The Gould-Jacobs reaction provides a reliable method for constructing the core quinoline scaffold, which can be further functionalized to generate a diverse library of compounds with potential therapeutic applications. The significant anticancer and antimalarial activities exhibited by 7-chloroquinoline derivatives underscore the importance of this structural motif in modern drug discovery and development. The protocols and data provided in these application notes offer a foundation for researchers to explore the synthesis and biological evaluation of novel quinoline-based compounds.

References

Application Notes: Synthesis and Utility of 7-Chloro-Quinazolinone Derivatives from Methyl 2-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their derivatives are of significant interest in medicinal chemistry and drug development due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The 7-chloro-quinazolinone backbone is a particularly important pharmacophore, frequently found in potent inhibitors of key cellular targets.

One of the most critical applications for this class of compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC). Quinazolinone-based drugs, such as gefitinib and erlotinib, function as ATP-competitive tyrosine kinase inhibitors, effectively blocking the downstream signaling cascade that leads to tumor growth.

Furthermore, 7-chloro-quinazolinone derivatives have demonstrated significant antibacterial and antifungal activity, making them promising leads for the development of new anti-infective agents to combat the growing challenge of antibiotic resistance.[2][3]

This document provides detailed protocols for the synthesis of 7-chloro-quinazolinone derivatives, starting from the readily available precursor, Methyl 2-amino-4-chlorobenzoate.

General Synthetic Strategy

The synthesis of 2,3-disubstituted-7-chloro-quinazolin-4(3H)-ones from this compound typically follows a reliable two-step sequence. The initial step involves the reaction of the starting ester with an acylating agent, such as an acid anhydride or acyl chloride, to form a 7-chloro-2-substituted-4H-3,1-benzoxazin-4-one intermediate. This is followed by the condensation of the benzoxazinone with a primary amine or a similar nitrogen nucleophile. This reaction opens the oxazinone ring and facilitates subsequent cyclization to yield the desired 2,3-disubstituted-quinazolin-4(3H)-one. This versatile methodology allows for the introduction of diverse substituents at the R¹ and R² positions, enabling the creation of extensive chemical libraries for structure-activity relationship (SAR) studies.

G cluster_workflow General Synthesis Workflow start This compound intermediate Intermediate: 7-Chloro-2-(R¹)-4H-3,1-benzoxazin-4-one start->intermediate Step 1: Acylation & Cyclization reagent1 R¹-C(O)-X (e.g., Acetic Anhydride, Benzoyl Chloride) reagent1->intermediate product Final Product: 7-Chloro-2-(R¹)-3-(R²)-quinazolin-4(3H)-one intermediate->product Step 2: Condensation & Ring Closure reagent2 Primary Amine (R²-NH₂) (e.g., Aniline, Hydrazine) reagent2->product

A two-step synthesis of 7-chloro-quinazolinones.

Key Applications and Biological Activity

The primary therapeutic targets for 7-chloro-quinazolinone derivatives are EGFR and various microbial pathogens.

EGFR Inhibition in Cancer Therapy

The EGFR signaling pathway begins with ligand binding, which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis. Quinazolinone derivatives competitively bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing this phosphorylation and effectively halting the signaling cascade.

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation ADP ADP P->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream Activates ATP ATP ATP->P Donates Phosphate Quinazolinone 7-Chloro- Quinazolinone Derivative Quinazolinone->Block Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Promotes

Inhibition of the EGFR signaling pathway by quinazolinones.
Antimicrobial Activity

Certain 7-chloro-quinazolinone derivatives exhibit potent activity against a range of pathogenic bacteria and fungi. The mechanism of action can vary but may involve the inhibition of essential bacterial enzymes, such as DNA gyrase, or disruption of cell wall synthesis.[4] Their broad-spectrum potential makes them valuable candidates for addressing multidrug-resistant infections.

Quantitative Data Summary

The following tables summarize the reported yields and biological activities for various 7-chloro-quinazolinone derivatives synthesized from analogous precursors.

Table 1: Synthesis Yields of Substituted 7-Chloro-quinazolin-4(3H)-ones

R¹ Substituent R² Substituent Product Yield (%) Reference
3-Hydroxybenzyl Benzyl 3-Benzyl-7-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one 87% [5]
Benzyl H 2-Benzyl-7-chloroquinazolin-4(3H)-one 91% [5]

| Benzyl | Benzyl | 3-Benzyl-2-benzyl-7-chloroquinazolin-4(3H)-one | 80% |[5] |

Table 2: Antimicrobial Activity (MIC) of 7-Chloro-2-methyl-quinazolinone Derivatives

Compound Test Organism MIC (mg/mL) Reference
7-Chloro-2-methyl-4H-benzo[d][1][2]-oxazin-4-one Klebsiella pneumoniae 6 - 9 [2]
" Staphylococcus aureus 6 - 9 [2]
" Pseudomonas aeruginosa 6 - 9 [2]
3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one Klebsiella pneumoniae 6 - 9 [2]
" Staphylococcus aureus 6 - 9 [2]

| " | Pseudomonas aeruginosa | 6 - 9 |[2] |

Table 3: EGFR Inhibitory Activity (IC₅₀) of Selected Quinazolinone Derivatives

Derivative Class Cell Line IC₅₀ (µM) Reference
Quinazolinone-Thiazolidinedione Hybrid (Compound 7j) MCF-7 (Breast Cancer) 3.1 - 6.8 [6]
Fluoro-Quinazolinone (Compound G) MCF-7 (Breast Cancer) 0.44 ± 0.01 [6]
N-methyl Quinazolinone Glycoside (Compound 13) EGFR Enzyme Assay 0.31 ± 0.06 [1]

| Quinazolinone Derivative (Compound 7j) | EGFR Enzyme Assay | 0.35 |[6] |

Experimental Protocols

Note: These protocols are adapted from established methods for the synthesis of quinazolinones from anthranilic acid derivatives and should be optimized for specific substrates and equipment. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Two-Step Synthesis of 7-Chloro-2,3-disubstituted-quinazolin-4(3H)-ones

This protocol is adapted from the synthesis of 7-chloro-2-phenyl-3-substituted quinazolinones.[7]

Step 1: Synthesis of 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or toluene.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Purification: Wash the crude solid with cold water and then a small amount of cold ethanol. Dry the solid under vacuum to obtain the 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one intermediate. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Step 2: Synthesis of 7-Chloro-2-phenyl-3-substituted-quinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask, suspend the 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one intermediate (1.0 eq) in glacial acetic acid or ethanol.

  • Condensation: Add the desired primary amine (e.g., aniline, benzylamine, hydrazine hydrate) (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water and stir.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water, followed by a saturated sodium bicarbonate solution, and then again with water. Recrystallize the crude product from a suitable solvent (e.g., ethanol, or a DMF/water mixture) to yield the pure 7-chloro-2-phenyl-3-substituted-quinazolin-4(3H)-one.

Protocol 2: One-Pot Synthesis of 7-Chloro-2-methyl-3-amino-quinazolin-4(3H)-one

This protocol is adapted from the synthesis of related 2-methyl-3-amino quinazolinones.[2]

  • Reaction Setup: Place this compound (1.0 eq) and acetic anhydride (3.0 eq) in a round-bottom flask.

  • Benzoxazinone Formation: Heat the mixture at reflux for 2-3 hours. The reaction will form the 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one intermediate in situ.

  • Solvent Removal: After cooling, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Condensation: To the crude intermediate residue, add ethanol followed by hydrazine hydrate (80% solution, 1.5 eq).

  • Reaction: Heat the mixture to reflux for 3-5 hours.

  • Work-up and Purification: Cool the reaction mixture. The product will often precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the final product. If precipitation does not occur, the solvent can be partially removed and the product precipitated by adding cold water. Recrystallization from ethanol can be performed for further purification.

References

Application of Methyl 2-amino-4-chlorobenzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-chlorobenzoate is a versatile chemical intermediate widely employed in medicinal chemistry for the synthesis of a diverse array of biologically active heterocyclic compounds. Its bifunctional nature, possessing both an amine and a methyl ester group on a chlorinated benzene ring, allows for a variety of chemical transformations, making it a valuable building block for drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several classes of therapeutic agents, including anticancer, antibacterial, and enzyme inhibitors.

Application Notes

This compound serves as a key starting material for the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry known for a broad spectrum of pharmacological activities. The chlorine substituent at the 4-position and the amino group at the 2-position are strategically positioned to influence the electronic properties and reactivity of the molecule, facilitating cyclization reactions to form the quinazolinone core. This scaffold has been successfully exploited to develop potent inhibitors of various enzymes and receptors implicated in disease.

Key therapeutic areas where derivatives of this compound have shown promise include:

  • Oncology: Synthesis of kinase inhibitors (e.g., PI3K, B-Raf, BRD4, PLK1), apoptosis modulators (Bcl-2 inhibitors), and ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors for cancer immunotherapy.[1][2][3][4][5]

  • Infectious Diseases: Development of novel antibacterial agents targeting bacterial RNA polymerase and quorum sensing inhibitors to combat bacterial biofilm formation.[6][7][8][9]

  • Channelopathies: Design of modulators for ion channels, such as the KV4.3/KChIP3 complex.[11]

The following sections provide detailed protocols for the synthesis of representative bioactive molecules derived from this compound.

Synthesis of Bioactive Molecules: Protocols and Data

Synthesis of Quinazolinone-Based PI3K Inhibitors for Anticancer Therapy

Quinazolinone derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes often dysregulated in cancer. The synthesis typically involves the initial formation of a benzoxazinone followed by reaction with a hydrazine derivative to yield the quinazolinone core.[1]

Experimental Protocol:

Step 1: Synthesis of 7-chloro-2-methyl-4H-benzo[d][1][12]oxazin-4-one

  • A mixture of this compound and acetic anhydride is heated.

  • The reaction leads to the cyclization of the starting material to form the benzoxazinone ring system.[1][13]

  • The resulting product, 7-chloro-2-methyl-4H-benzo[d][1][12]oxazin-4-one, is isolated and purified.

Step 2: Synthesis of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one

  • The synthesized 7-chloro-2-methyl-4H-benzo[d][1][12]oxazin-4-one is reacted with hydrazine hydrate.[1]

  • This reaction results in the formation of the 3-amino-substituted quinazolinone core.

  • The final product is purified and characterized using spectroscopic methods (IR, NMR, Mass Spectrometry).[1]

Step 3: Derivatization and Biological Evaluation

  • The 3-amino group of the quinazolinone can be further derivatized to synthesize a library of compounds.

  • These derivatives are then screened for their antiproliferative activity against various cancer cell lines.

Quantitative Data:

Compound IDTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 9 HePG-260.29 ± 1.06Doxorubicin69.60 ± 1.50

Table 1: Antiproliferative activity of a quinazolinone derivative against the HePG-2 human liver cancer cell line.[1]

Experimental Workflow Diagram:

G A This compound C 7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one A->C Cyclization B Acetic Anhydride B->C E 3-amino-7-chloro-2-methylquinazolin-4(3H)-one C->E Ring Transformation D Hydrazine Hydrate D->E F Derivatization E->F G Bioactive Quinazolinone Derivatives F->G H Anticancer Screening G->H

Synthesis of Quinazolinone-Based PI3K Inhibitors.
Synthesis of ENPP1 Inhibitors for Cancer Immunotherapy

Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme in the regulation of extracellular ATP and adenosine levels, which play a crucial role in modulating the tumor microenvironment. Inhibition of ENPP1 can enhance anti-tumor immunity.

Experimental Protocol:

Synthesis of 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one

  • A mixture of this compound (1 equivalent) and chloroacetonitrile (1 equivalent) is prepared.[3]

  • The reaction is carried out under appropriate conditions to facilitate the cyclization and formation of the quinazolinone ring.

  • The desired product, 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one, is obtained as a solid and purified.[3]

  • The structure of the synthesized compound is confirmed by 1H NMR and 13C NMR spectroscopy.[3]

Further Derivatization and Evaluation:

The synthesized chloromethyl quinazolinone serves as a versatile intermediate for the introduction of various side chains to explore structure-activity relationships. Subsequent derivatives have shown potent ENPP1 inhibitory activity.

Quantitative Data:

Compound IDENPP1 IC50 (µM)
4d 0.694
4e 0.188

Table 2: Inhibitory activity of quinazolinone derivatives against ENPP1.[3]

Signaling Pathway Diagram:

G cluster_0 Tumor Microenvironment Extracellular ATP Extracellular ATP ENPP1 ENPP1 Extracellular ATP->ENPP1 Hydrolysis Adenosine Adenosine ENPP1->Adenosine Immune Suppression Immune Suppression Adenosine->Immune Suppression Quinazolinone Inhibitor Quinazolinone Inhibitor Quinazolinone Inhibitor->ENPP1 Inhibition

Mechanism of ENPP1 Inhibition in the Tumor Microenvironment.
Synthesis of KChIP3 Modulators

The potassium channel interacting protein 3 (KChIP3) is a calcium-binding protein that modulates the activity of Kv4 voltage-gated potassium channels. Small molecules that interact with KChIP3 can serve as valuable tools to study channel function and may have therapeutic potential.

Experimental Protocol:

Synthesis of 2-(2-([1,1'-biphenyl]-3-yl)acetamido)-4-chlorobenzoic acid (IQM-22110)

  • 2-([1,1'-biphenyl]-3-yl)acetic acid is refluxed with thionyl chloride (SOCl2).[11]

  • The resulting acid chloride is dissolved in anhydrous THF.

  • This compound and propylene oxide are added to the solution, and the reaction is stirred overnight at room temperature.[11]

  • The resulting methyl ester is purified.

  • The methyl ester is then hydrolyzed using a solution of NaOH in a THF/MeOH mixture.[11]

  • The final product, 2-(2-([1,1'-biphenyl]-3-yl)acetamido)-4-chlorobenzoic acid, is obtained after acidification.[11]

Quantitative Data:

CompoundChannelInhibition at 30 nM
IQM-22110 KV4.3/KChIP3WT23.2 ± 2.7%

Table 3: Inhibitory effect of IQM-22110 on the KV4.3/KChIP3WT channel.[11]

Logical Relationship Diagram:

G cluster_synthesis Synthesis cluster_binding Biological Interaction A This compound C Amide Formation A->C B 2-([1,1'-biphenyl]-3-yl)acetyl chloride B->C D Methyl Ester Intermediate C->D E Hydrolysis D->E F IQM-22110 E->F H Binding F->H G KChIP3 Protein G->H

Synthesis and Binding of a KChIP3 Modulator.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a multitude of medicinally relevant compounds. Its utility spans across various therapeutic areas, demonstrating its importance in modern drug discovery. The protocols and data presented herein offer a glimpse into the vast potential of this versatile building block and provide a foundation for researchers to design and synthesize novel therapeutic agents. The continued exploration of derivatives from this starting material is expected to yield new and improved drug candidates in the future.

References

Application Notes and Protocols for Methyl 2-amino-4-chlorobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-chlorobenzoate is a versatile and valuable building block in organic synthesis, particularly for the construction of a diverse range of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for a variety of cyclization strategies to form fused heterocyclic systems. The presence of a chlorine atom on the benzene ring provides a handle for further functionalization, making it an attractive starting material for the synthesis of libraries of compounds for drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of three major classes of heterocyclic compounds from this compound: quinazolinones, benzodiazepines, and benzoxazinones. These scaffolds are of significant interest in medicinal chemistry due to their wide-ranging biological activities.

I. Synthesis of 7-Chloro-4(3H)-quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. Many quinazolinone derivatives function as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, making them a focus of anticancer drug development.[1] The Niementowski reaction provides a classical and direct method for the synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives.[2]

Application Notes:

The synthesis of 7-chloro-4(3H)-quinazolinone from this compound can be efficiently achieved via the Niementowski reaction using formamide. This one-pot reaction involves the condensation of the amino group with formamide, followed by cyclization to form the quinazolinone ring. The reaction typically proceeds at elevated temperatures and gives good to excellent yields. The resulting 7-chloro-4(3H)-quinazolinone can serve as a key intermediate for the synthesis of a variety of substituted quinazolines with potential therapeutic applications.

Experimental Protocol: Niementowski Reaction

Reaction Scheme:

Materials:

  • This compound

  • Formamide

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, a mixture of this compound (10 mmol) and formamide (40 mmol) is heated at 130-140°C for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude 7-chloro-4(3H)-quinazolinone.

  • The crude product can be further purified by recrystallization from ethanol.

Quantitative Data:
Starting MaterialReagentProductReaction ConditionsTypical YieldReference
This compoundFormamide7-Chloro-4(3H)-quinazolinone130-140°C, 4-6 h~90%Adapted from[1]

II. Synthesis of 7-Chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-ones

Benzodiazepines are a well-known class of psychoactive drugs that act as positive allosteric modulators of the γ-aminobutyric acid (GABA) type A receptor (GABA-A receptor).[3] Their binding to the GABA-A receptor enhances the effect of the neurotransmitter GABA, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The synthesis of the benzodiazepine core often involves the reaction of a 2-aminobenzophenone derivative with an amino acid or its derivative.

Application Notes:

For the synthesis of 7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-ones from this compound, a multi-step approach is required. This typically involves the initial acylation of the amino group with a suitable reagent like chloroacetyl chloride, followed by amination and subsequent cyclization. While direct synthesis from this compound is less common, analogous procedures starting from 2-amino-5-chlorobenzophenone are well-established and can be adapted.

Experimental Protocol (Adapted):

This protocol is an adaptation from established methods for benzodiazepine synthesis and outlines a potential route.

Reaction Scheme (Illustrative):

  • This compound + Chloroacetyl chloride → Methyl 4-chloro-2-(2-chloroacetamido)benzoate

  • Methyl 4-chloro-2-(2-chloroacetamido)benzoate + Ammonia → 7-Chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Step 1: Acylation

  • This compound (10 mmol) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or toluene).

  • The solution is cooled in an ice bath, and chloroacetyl chloride (12 mmol) is added dropwise with stirring.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude acylated product.

Step 2: Cyclization

  • The crude methyl 4-chloro-2-(2-chloroacetamido)benzoate is dissolved in a suitable solvent like methanol or ethanol.

  • The solution is saturated with ammonia gas at room temperature, and then heated to reflux for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization to yield 7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Quantitative Data (Illustrative):
Starting MaterialReagentsProductReaction ConditionsTypical Yield
This compound1. Chloroacetyl chloride2. Ammonia7-Chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-oneMulti-step, variableModerate to Good

III. Synthesis of 7-Chloro-4H-3,1-benzoxazin-4-ones

Benzoxazinones are another important class of heterocyclic compounds with a range of biological activities. They can serve as valuable intermediates for the synthesis of other heterocyclic systems, including quinazolinones. The synthesis of benzoxazinones from anthranilic acid derivatives is typically achieved by acylation followed by cyclodehydration.

Application Notes:

The synthesis of 7-chloro-2-substituted-4H-3,1-benzoxazin-4-ones from this compound can be accomplished by reaction with an appropriate acylating agent, such as an acid anhydride or acid chloride, in the presence of a dehydrating agent or by heating. The choice of the acylating agent determines the substituent at the 2-position of the benzoxazinone ring.

Experimental Protocol:

Reaction Scheme:

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

Procedure:

  • A mixture of this compound (10 mmol) and acetic anhydride (30 mmol) is heated at reflux for 2-4 hours. A catalytic amount of pyridine can be added to facilitate the reaction.

  • The reaction progress is monitored by TLC.

  • After completion, the excess acetic anhydride is removed under reduced pressure.

  • The residue is cooled, and the resulting solid is collected by filtration and washed with a cold solvent like diethyl ether or hexane to afford the crude product.

  • The crude 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one can be purified by recrystallization.

Quantitative Data:
Starting MaterialReagentProductReaction ConditionsTypical YieldReference
This compoundAcetic Anhydride7-Chloro-2-methyl-4H-3,1-benzoxazin-4-oneReflux, 2-4 hGoodAdapted from[4]

Signaling Pathways and Biological Relevance

Quinazolinones and the EGFR Signaling Pathway

Many quinazolinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[7] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are ATP-competitive inhibitors that bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its activity and downstream signaling.[8]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibition RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazolinones.

Benzodiazepines and the GABA-A Receptor Signaling Pathway

Benzodiazepines exert their effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel.[9] The GABA-A receptor is a pentameric protein complex that forms a chloride ion channel. Binding of the neurotransmitter GABA to the receptor opens the channel, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and inhibits its firing. Benzodiazepines bind to a specific allosteric site on the receptor, distinct from the GABA binding site.[10] This binding potentiates the effect of GABA, increasing the frequency of channel opening and leading to enhanced neuronal inhibition.[3]

GABAA_Receptor_Signaling GABA GABA GABAA_Receptor GABA-A Receptor (Closed) GABA->GABAA_Receptor Binds Benzodiazepine Benzodiazepine Benzodiazepine->GABAA_Receptor Binds (Allosteric Site) GABAA_Receptor_Open GABA-A Receptor (Open) GABAA_Receptor->GABAA_Receptor_Open Channel Opening Chloride Cl- Influx GABAA_Receptor_Open->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition CNS Depression (Anxiolysis, Sedation) Hyperpolarization->Inhibition

Caption: Mechanism of action of benzodiazepines on the GABA-A receptor.

Experimental Workflow for Heterocyclic Synthesis

The general workflow for the synthesis and characterization of heterocyclic compounds from this compound involves several key stages, from reaction setup to final product analysis.

Experimental_Workflow Start Start: This compound + Reagents Reaction Reaction Setup (Heating, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Precipitation, Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, EA) Purification->Characterization Final_Product Pure Heterocyclic Compound Characterization->Final_Product

Caption: General experimental workflow for heterocyclic synthesis.

References

Application Notes and Protocols: Condensation Reaction of Methyl 2-amino-4-chlorobenzoate with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the condensation reaction of Methyl 2-amino-4-chlorobenzoate with acetic anhydride. This reaction, a classic example of N-acylation, yields Methyl 2-acetamido-4-chlorobenzoate, a valuable intermediate in organic synthesis and drug discovery. The protocol covers the reaction mechanism, a step-by-step experimental procedure, data characterization, and potential applications for researchers in the pharmaceutical and chemical industries.

Introduction

The acylation of aromatic amines is a fundamental transformation in organic chemistry. The reaction between this compound and acetic anhydride is a straightforward and efficient method for the synthesis of Methyl 2-acetamido-4-chlorobenzoate. The resulting acetamido group can serve to protect the amine, modulate the electronic properties of the aromatic ring, or act as a key structural motif in biologically active molecules. This intermediate is a versatile building block for the synthesis of more complex pharmaceutical compounds and other fine chemicals.[1][2]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group in this compound acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[3][4][5] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a stable acetate ion as a leaving group. A final deprotonation step, typically by another amine molecule or a weak base, yields the stable amide product, Methyl 2-acetamido-4-chlorobenzoate, and acetic acid as a byproduct.[6]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 This compound R2 Acetic Anhydride INT Formation of Tetrahedral Intermediate R1->INT Nucleophilic Attack R2->INT P1 Methyl 2-acetamido-4-chlorobenzoate INT->P1 Elimination of Acetate Leaving Group P2 Acetic Acid INT->P2 Proton Transfer

Caption: Reaction mechanism of N-acylation.

Experimental Protocol

This protocol details the synthesis of Methyl 2-acetamido-4-chlorobenzoate.

3.1. Materials and Equipment

  • This compound

  • Acetic anhydride

  • Glacial acetic acid (solvent)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

3.2. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 26.9 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: While stirring, slowly add acetic anhydride (e.g., 3.0 mL, 32.3 mmol, 1.2 eq) to the solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50-60°C and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask to room temperature and then pour the contents slowly into a beaker containing ice-cold water (150 mL) while stirring.

  • Product Isolation: The white solid product will precipitate. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water (2 x 30 mL) to remove acetic acid and any other water-soluble impurities.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure Methyl 2-acetamido-4-chlorobenzoate as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₈H₈ClNO₂185.61Solid
Acetic AnhydrideC₄H₆O₃102.09Liquid
Methyl 2-acetamido-4-chlorobenzoateC₁₀H₁₀ClNO₃227.64Solid

Table 2: Typical Reaction Parameters and Expected Results

ParameterValue
Stoichiometry (Reagent:Substrate)1.2 : 1.0
SolventGlacial Acetic Acid
Reaction Temperature50-60°C
Reaction Time1-2 hours
Typical Yield >90%
Purity (Post-Recrystallization) >98%

Table 3: Representative Spectroscopic Data for Methyl 2-acetamido-4-chlorobenzoate

AnalysisExpected Observations
¹H NMR Peaks corresponding to aromatic protons, methyl ester protons (-OCH₃), and acetyl methyl protons (-COCH₃). A broad singlet for the amide proton (-NH).
¹³C NMR Resonances for aromatic carbons, ester carbonyl carbon, amide carbonyl carbon, methyl ester carbon, and acetyl methyl carbon.
IR (cm⁻¹) Characteristic peaks for N-H stretching (~3300), C=O stretching of the amide (~1680), C=O stretching of the ester (~1720), and aromatic C-H and C=C bonds.
Melting Point A sharp melting point is expected for the pure crystalline product.

Workflow and Applications

5.1. Experimental Workflow

The overall experimental process is summarized in the workflow diagram below.

Experimental_Workflow start Start dissolve Dissolve Reactant in Glacial Acetic Acid start->dissolve add_reagent Add Acetic Anhydride dissolve->add_reagent react Heat Reaction Mixture (50-60°C, 1-2h) add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with Ice Water monitor->workup Complete isolate Isolate Product by Vacuum Filtration workup->isolate purify Recrystallize from Ethanol/Water isolate->purify dry Dry Product purify->dry characterize Characterize Product (NMR, IR, MP) dry->characterize end End characterize->end

Caption: General experimental workflow.

5.2. Applications in Research and Drug Development

Methyl 2-acetamido-4-chlorobenzoate is not just a final product but a key intermediate for constructing more complex molecules. Its structural features are found in various pharmacologically active compounds. For instance, related acetamido benzoates are precursors in the synthesis of drugs like Metoclopramide, which is a dopamine receptor antagonist.[7] The acetamido group can improve a molecule's metabolic stability and modulate its physicochemical properties, which is a crucial strategy in lead compound optimization.[8]

Drug_Development_Logic SM Starting Material (this compound) IM Key Intermediate (Methyl 2-acetamido-4-chlorobenzoate) SM->IM Acylation (This Protocol) MOD Further Functionalization (e.g., Hydrolysis, Amidation) IM->MOD Step 2 API Active Pharmaceutical Ingredient (API) (e.g., Heterocyclic Compound) MOD->API Step 3 / Cyclization

Caption: Role as an intermediate in drug development.

References

Application Notes and Protocols: Synthesis and Utility of 2-Amino-4-chlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-chlorobenzohydrazide from methyl 2-amino-4-chlorobenzoate via hydrazinolysis. 2-Amino-4-chlorobenzohydrazide is a valuable intermediate in the synthesis of various heterocyclic compounds, including quinazolinones and benzothiazoles, which have shown significant potential in drug discovery and development, particularly as anticancer agents. These derivatives have been demonstrated to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. This document serves as a comprehensive guide for the preparation, characterization, and potential applications of this versatile chemical entity.

Introduction

The reaction of esters with hydrazine hydrate, known as hydrazinolysis, is a fundamental and efficient method for the synthesis of hydrazides. These hydrazides are crucial building blocks in medicinal chemistry due to their ability to undergo cyclization reactions to form a variety of heterocyclic scaffolds. Specifically, 2-amino-4-chlorobenzohydrazide, derived from this compound, is a precursor to compounds with a wide range of biological activities. The presence of the chloro and amino groups on the benzene ring offers opportunities for further structural modifications to develop potent and selective therapeutic agents.

Derivatives of 2-aminobenzothiazole, which can be synthesized from 2-amino-4-chlorobenzohydrazide, have been extensively studied for their anticancer properties. These compounds have been shown to inhibit various protein kinases, including PI3K, Akt, and mTOR, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[1] By targeting these pathways, 2-aminobenzothiazole derivatives can induce apoptosis and cell cycle arrest in cancer cells, making them promising candidates for novel cancer therapies.[1][2][3][4]

Reaction of this compound with Hydrazine Hydrate

The synthesis of 2-amino-4-chlorobenzohydrazide is achieved through the nucleophilic acyl substitution of the methoxy group in this compound by hydrazine. The reaction is typically carried out in an alcoholic solvent and driven to completion by refluxing the reaction mixture.

Reaction Scheme:

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-chlorobenzohydrazide

This protocol is adapted from the general procedure for the synthesis of hydrazides from esters.

Materials:

  • This compound

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add hydrazine hydrate (3-5 equivalents) dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 2-amino-4-chlorobenzohydrazide, will often precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • For further purification, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven to obtain pure 2-amino-4-chlorobenzohydrazide.

Data Presentation

Table 1: Characterization Data for 2-Amino-4-chlorobenzoic Acid (Starting Material Isomer) and Related Compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Highlights
2-Amino-4-chlorobenzoic acid C₇H₆ClNO₂171.58218-220FT-IR (cm⁻¹): ~3501 (NH₂ asym), ~3425 (NH₂ sym), ~1666 (C=O)[5]
4-Chlorobenzhydrazide C₇H₇ClN₂O170.60162-165Not directly applicable, but provides reference for a similar structure.[6]
2-Amino-4-chlorobenzonitrile C₇H₅ClN₂152.58157-162Not directly applicable, but provides reference for a related structure.

Note: Specific experimental data for 2-amino-4-chlorobenzohydrazide should be determined upon synthesis and characterization.

Applications in Drug Development

2-Amino-4-chlorobenzohydrazide is a key intermediate for the synthesis of biologically active molecules. One of the most significant applications is in the preparation of 2-aminobenzothiazole and quinazolinone derivatives, which are scaffolds of high interest in medicinal chemistry.

Synthesis of 2,4-Disubstituted Quinazolinone Derivatives

2-Amino-4-chlorobenzohydrazide can be used in the synthesis of quinazolinone derivatives, which are known to possess a wide range of pharmacological activities.

Inhibition of Cancer-Related Signaling Pathways

Derivatives of 2-aminobenzothiazole have been shown to be potent inhibitors of key enzymes in cancer-related signaling pathways. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.

// Nodes Growth_Factor [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="2-Aminobenzothiazole\nDerivatives", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Growth_Factor -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Cell_Growth; Akt -> Apoptosis_Inhibition; Inhibitor -> PI3K [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; }

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.

Experimental Workflow

The overall process from the starting material to the synthesis of a potential drug candidate involves several key steps, as outlined in the workflow diagram below.

experimental_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation start This compound hydrazinolysis Hydrazinolysis with Hydrazine Hydrate start->hydrazinolysis product 2-Amino-4-chlorobenzohydrazide hydrazinolysis->product cyclization Cyclization/ Further Reactions product->cyclization derivative Bioactive Derivatives (e.g., Benzothiazoles) cyclization->derivative screening In vitro/In vivo Screening derivative->screening lead Lead Compound screening->lead

Figure 2: General experimental workflow from starting material to lead compound.

Conclusion

The reaction of this compound with hydrazine hydrate provides a straightforward and efficient route to 2-amino-4-chlorobenzohydrazide, a versatile intermediate in medicinal chemistry. The potential for this compound to be converted into potent anticancer agents that target critical signaling pathways, such as the PI3K/Akt/mTOR pathway, highlights its importance in drug discovery and development. The protocols and information provided herein are intended to facilitate further research and exploration of the therapeutic potential of derivatives of 2-amino-4-chlorobenzohydrazide.

References

Application Notes and Protocols: Synthesis of Novel PI3K-δ Inhibitors from Methyl 2-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel quinazolinone-based Phosphoinositide 3-kinase delta (PI3K-δ) inhibitors, utilizing Methyl 2-amino-4-chlorobenzoate as a key starting material. The methodologies outlined are based on established synthetic routes for creating a library of potential therapeutic agents targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and inflammatory diseases.

Introduction to PI3K-δ Inhibition

The Phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a crucial role in cell signaling, regulating processes such as cell growth, proliferation, survival, and motility. The delta (δ) isoform of PI3K is primarily expressed in hematopoietic cells and is a key mediator of B-cell receptor signaling. Consequently, selective inhibition of PI3K-δ is a promising therapeutic strategy for the treatment of certain hematological malignancies, such as chronic lymphocytic leukemia, as well as inflammatory and autoimmune diseases. The quinazolinone scaffold has emerged as a privileged structure in the development of PI3K inhibitors.

Synthetic Strategy Overview

The synthesis of the target PI3K-δ inhibitors commences with this compound. The initial step involves the hydrolysis of the methyl ester to the corresponding 2-amino-4-chlorobenzoic acid. This is followed by a two-step sequence to construct the core 3-amino-7-chloro-2-methylquinazolin-4(3H)-one scaffold. Subsequent derivatization of this key intermediate through either N-acetylation followed by nucleophilic substitution or condensation with various aldehydes yields a library of candidate PI3K-δ inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of the synthesized chloro methylquinazolinone derivatives against the PI3K-δ enzyme and various cancer cell lines.

Table 1: In Vitro PI3K-δ Enzyme Inhibition Data

Compound IDStructurePI3K-δ IC50 (µM)
5c N-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(pyrrolidin-1-yl)acetamide8.27 ± 0.19
5d N-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(piperidin-1-yl)acetamide1.24 ± 0.03

Table 2: In Vitro Cytotoxic Activity (IC50 in µM)

Compound IDHCT-116 (Colon)MCF-7 (Breast)HepG-2 (Liver)
5c 8.00 ± 0.33> 5025.12 ± 0.89
5d 10.34 ± 0.4535.67 ± 1.2317.78 ± 0.58
Staurosporine (Control) 5.62 ± 0.214.89 ± 0.176.34 ± 0.25

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and the general experimental workflow for the synthesis of the target inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K-δ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Quinazolinone Inhibitor Inhibitor->PI3K Inhibition

PI3K/AKT/mTOR Signaling Pathway

Synthesis_Workflow Start This compound Step1 Hydrolysis Start->Step1 Intermediate1 2-amino-4-chlorobenzoic acid Step1->Intermediate1 Step2 Reaction with Acetic Anhydride Intermediate1->Step2 Intermediate2 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one Step2->Intermediate2 Step3 Reaction with Hydrazine Hydrate Intermediate2->Step3 Core 3-amino-7-chloro-2-methylquinazolin-4(3H)-one Step3->Core Branch1 Derivatization Route A: Acetamide Synthesis Core->Branch1 Branch2 Derivatization Route B: Schiff Base Synthesis Core->Branch2 ProductA Acetamide Derivatives (e.g., 5c, 5d) Branch1->ProductA ProductB Arylidine Derivatives Branch2->ProductB

Synthetic Workflow for PI3K-δ Inhibitors

Experimental Protocols

Materials and General Methods:

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer, and chemical shifts are reported in ppm (δ) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra can be obtained using an electrospray ionization (ESI) source.

Protocol 1: Synthesis of 2-amino-4-chlorobenzoic acid (from this compound)

  • To a solution of this compound (1 equivalent) in a mixture of methanol and water (e.g., 1:1 v/v), add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid (e.g., 2N HCl) to a pH of approximately 4-5.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-amino-4-chlorobenzoic acid.

Protocol 2: Synthesis of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one

  • A mixture of 2-amino-4-chlorobenzoic acid (1 equivalent) and acetic anhydride (3-5 equivalents) is heated at reflux for 1-2 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.

  • The resulting solid is triturated with a non-polar solvent like petroleum ether, filtered, and dried to yield 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one.

Protocol 3: Synthesis of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one

  • To a solution of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol, add hydrazine hydrate (80-99%, 1.5-2 equivalents).

  • The reaction mixture is refluxed for 3-5 hours.

  • Upon cooling, a solid precipitates out, which is then filtered, washed with cold ethanol, and dried to give the desired 3-amino-7-chloro-2-methylquinazolin-4(3H)-one.

Protocol 4: Synthesis of N-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-chloroacetamide

  • To a solution of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one (1 equivalent) in dry toluene, add chloroacetyl chloride (1.2 equivalents).

  • The mixture is refluxed for 4-6 hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is washed with a saturated solution of sodium bicarbonate and then with water.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to give N-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-chloroacetamide.

Protocol 5: Synthesis of Acetamide Derivatives (e.g., 5c, 5d)

  • A mixture of N-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-chloroacetamide (1 equivalent), the respective secondary amine (e.g., pyrrolidine or piperidine, 1.5 equivalents), and anhydrous potassium carbonate (2 equivalents) in toluene is refluxed for 8-12 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the final acetamide derivatives.

Protocol 6: Synthesis of Arylidine Derivatives (Schiff Bases)

  • A mixture of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one (1 equivalent), the desired aromatic aldehyde (1.1 equivalents), and a catalytic amount of glacial acetic acid in ethanol is refluxed for 6-10 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Protocol 7: In Vitro PI3K-δ Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Prepare a kinase reaction buffer containing the lipid substrate (e.g., PIP2).

  • Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Add the purified recombinant PI3K-δ enzyme to the wells.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 8: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., HCT-116, MCF-7, HepG-2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Application Notes and Protocols for Monitoring Reactions with Methyl 2-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions involving Methyl 2-amino-4-chlorobenzoate. The analytical methods covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are essential for real-time reaction monitoring, kinetic studies, and ensuring product purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust technique for monitoring the progress of reactions involving this compound, allowing for the quantification of reactants, intermediates, and products. A common application is monitoring the acylation of the amino group.

Application Note:

This protocol is designed for monitoring the acylation of this compound with an acylating agent (e.g., acetic anhydride) to form Methyl 2-acetamido-4-chlorobenzoate. The method separates the starting material from the product, enabling kinetic analysis and reaction completion assessment.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specific time intervals.

    • Quench the reaction immediately by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL of 50:50 acetonitrile:water) to stop the reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Data Presentation:

CompoundRetention Time (min)
This compound~ 8.5
Methyl 2-acetamido-4-chlorobenzoate~ 12.2

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Workflow Diagram:

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis HPLC Analysis Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Time t Quench Quench Reaction Aliquot->Quench Filter Filter Sample Quench->Filter HPLC HPLC Injection Filter->HPLC Detector UV Detection HPLC->Detector Data Data Acquisition Detector->Data

HPLC Reaction Monitoring Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Confirmation and Purity Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for confirming the identity of the final product and assessing its purity.

Application Note:

This protocol describes the analysis of a completed reaction mixture for the synthesis of a quinazolinone derivative from this compound.[1][2] GC-MS provides definitive identification of the product through its mass spectrum and allows for the detection of any residual starting material or byproducts.

Experimental Protocol:

  • Instrumentation: A standard GC-MS system.

  • Sample Preparation:

    • After the reaction is deemed complete, take a sample from the work-up procedure (e.g., after extraction and solvent evaporation).

    • Dissolve a small amount of the residue in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Filter the sample if necessary.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

Data Presentation:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound185153, 126, 91[3]
7-Chloro-2-methyl-4H-benzo[d][3][4]oxazin-4-one195167, 140, 112[1]
3-Amino-7-chloro-2-methylquinazolin-4(3H)-one210195, 181, 146[1]

Workflow Diagram:

GCMS_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis Workup Reaction Work-up Dissolve Dissolve in Solvent Workup->Dissolve GC_Inject GC Injection Dissolve->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection

GC-MS Analysis Workflow

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Monitoring

In-situ NMR spectroscopy provides real-time, non-invasive monitoring of chemical reactions, offering detailed structural information about all species in the reaction mixture simultaneously.

Application Note:

This protocol outlines the use of ¹H NMR to monitor the acylation of this compound. By observing the disappearance of starting material signals and the appearance of product signals, one can obtain kinetic data and determine the reaction endpoint without the need for sampling and quenching.

Experimental Protocol:

  • Instrumentation: An NMR spectrometer equipped with a flow-through cell or the ability to run reactions directly in an NMR tube.

  • Sample Preparation:

    • Prepare the reaction mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to provide a lock signal.

    • If using a standard NMR tube, add the reactants and initiate the reaction just before placing the tube in the spectrometer.

  • NMR Acquisition Parameters:

    • Nucleus: ¹H.

    • Spectrometer Frequency: 400 MHz or higher is recommended.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 4 to 16, depending on the concentration.

    • Relaxation Delay (d1): 5 seconds to ensure quantitative measurements.

    • Acquisition Time: Sufficient to resolve the peaks of interest.

    • Time Interval: Acquire spectra at regular intervals (e.g., every 5-10 minutes).

Data Presentation:

CompoundProtonChemical Shift (δ, ppm) in CDCl₃
This compound-NH₂~ 5.8 (broad s)
-OCH₃~ 3.9 (s)
Aromatic-H~ 6.6-7.8 (m)
Methyl 2-acetamido-4-chlorobenzoate-NH-~ 8.5 (broad s)
-OCH₃~ 3.9 (s)
-COCH₃~ 2.2 (s)
Aromatic-H~ 7.0-8.2 (m)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Logical Relationship Diagram:

NMR_Monitoring cluster_reaction_state Reaction Progress cluster_nmr_signals ¹H NMR Spectral Changes Start Starting Material (this compound) Start_Signal Decrease in -NH₂ signal intensity (~5.8 ppm) Start->Start_Signal Corresponds to Product Product (Methyl 2-acetamido-4-chlorobenzoate) Product_Signal Increase in -NH- and -COCH₃ signal intensity (~8.5 ppm and ~2.2 ppm) Product->Product_Signal Corresponds to Start_Signal->Product_Signal Monitors Transition

NMR Reaction Monitoring Logic

References

Application Notes and Protocols: Synthesis of Pyridazinoquinoline Compounds Using Methyl 2-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazino[4,5-b]quinoline derivatives represent a class of heterocyclic compounds with significant therapeutic potential, particularly in the field of neuroscience. These compounds have been investigated for their activity as excitatory amino acid antagonists, specifically as antagonists of the strychnine-insensitive glycine receptor on the NMDA receptor complex.[1] Such activity makes them promising candidates for the treatment of a variety of neurodegenerative disorders, including stroke, epilepsy, and chronic pain.[1]

A key starting material in the synthesis of these valuable compounds is Methyl 2-amino-4-chlorobenzoate. This application note provides a detailed protocol for the synthesis of a pyridazino[4,5-b]quinoline derivative from this compound, based on established methodologies.

Synthetic Pathway Overview

The synthesis involves a two-step process commencing with the reaction of this compound with an acetylenic diester, followed by a base-mediated intramolecular cyclization to yield the pyridazino[4,5-b]quinoline core.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction1 Step 1: Addition Reaction cluster_reaction2 Step 2: Cyclization Methyl_2_amino_4_chlorobenzoate This compound Intermediate Intermediate Adduct Methyl_2_amino_4_chlorobenzoate->Intermediate t-butanol, reflux Dimethyl_acetylenedicarboxylate Dimethyl acetylenedicarboxylate Dimethyl_acetylenedicarboxylate->Intermediate Product 7-chloro-4-hydroxy-2-(methoxycarbonylmethyl)-5,10-dihydro-2H-pyridazino[4,5-b]quinoline-1-one Intermediate->Product Potassium t-butoxide

Caption: Synthetic pathway for a pyridazino[4,5-b]quinoline derivative.

Experimental Protocol

This protocol is adapted from the procedure described in US Patent US6214826B1.

Materials:

  • This compound

  • Dimethyl acetylenedicarboxylate

  • tert-Butanol (t-butanol)

  • Potassium t-butoxide

  • Nitrogen gas supply

  • Standard reflux apparatus

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (2.50 g, 13.5 mmol) and dimethyl acetylenedicarboxylate (2.05 g, 14.4 mmol) in t-butanol (22 mL).

  • Initial Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 7 hours.

  • Addition of Reagent: After the initial reflux period, add an additional portion of dimethyl acetylenedicarboxylate (1.16 g, 8.13 mmol) to the reaction mixture.

  • Continued Reflux: Continue to reflux the mixture for an additional 2.5 hours.

  • Cooling and Cyclization: Allow the reaction mixture to cool to room temperature.

  • Base Addition: Add potassium t-butoxide (1.56 g, 13.9 mmol) to the cooled mixture in one portion. A precipitate will form.

  • Isolation and Purification: The resulting product, 7-chloro-4-hydroxy-2-(methoxycarbonylmethyl)-5,10-dihydro-2H-pyridazino[4,5-b]quinoline-1-one, can be isolated and purified using standard techniques such as filtration and recrystallization.

Data Summary

CompoundStarting MaterialReagentsSolventYield
7-chloro-4-hydroxy-2-(methoxycarbonylmethyl)-5,10-dihydro-2H-pyridazino[4,5-b]quinoline-1-oneThis compound1. Dimethyl acetylenedicarboxylate2. Potassium t-butoxidet-ButanolN/A

Yield data was not explicitly provided in the source document.

Experimental Workflow

Experimental_Workflow start Start setup Combine this compound and Dimethyl acetylenedicarboxylate in t-butanol start->setup reflux1 Reflux under Nitrogen for 7 hours setup->reflux1 add_reagent Add additional Dimethyl acetylenedicarboxylate reflux1->add_reagent reflux2 Reflux for another 2.5 hours add_reagent->reflux2 cool Cool to Room Temperature reflux2->cool cyclize Add Potassium t-butoxide cool->cyclize isolate Isolate and Purify Product cyclize->isolate end End isolate->end

Caption: Step-by-step experimental workflow for the synthesis.

Applications and Future Directions

The pyridazino[4,5-b]quinoline scaffold synthesized via this method serves as a valuable platform for further chemical modifications. The described intermediate can be further derivatized to produce a library of compounds for structure-activity relationship (SAR) studies.[1] The primary therapeutic application for these compounds lies in the treatment of neurological disorders mediated by the NMDA receptor.[1] This includes conditions such as:

  • Stroke

  • Epilepsy

  • Neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease)

  • Chronic pain

Further research can focus on optimizing the reaction conditions to improve yields and exploring the synthesis of analogs with diverse substituents to enhance potency and selectivity for the glycine receptor. The development of these compounds could lead to novel therapeutics for a range of debilitating neurological conditions.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Derivatives of Methyl 2-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and fine chemical industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of its starting materials.[2] Derivatives of Methyl 2-amino-4-chlorobenzoate are valuable building blocks in medicinal chemistry, and their functionalization via Suzuki coupling provides access to a diverse range of biaryl compounds, which are prominent scaffolds in many biologically active molecules.[3]

This document provides detailed application notes and protocols for conducting Suzuki coupling reactions with derivatives of this compound. The focus is on providing a robust starting point for researchers to develop and optimize these crucial transformations in the synthesis of novel chemical entities.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound derivative to form a Pd(II) complex.[1]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center.[4]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_complex [label="Ar-Pd(II)L_n-Cl", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_biaryl [label="Ar-Pd(II)L_n-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar' (Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OR)₂ + Base", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; StartingMaterial [label="Ar-Cl (this compound derivative)", shape=house, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; StartingMaterial -> OxAdd [color="#5F6368"]; OxAdd -> PdII_complex [color="#5F6368"]; PdII_complex -> Transmetalation [color="#5F6368"]; BoronicAcid -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_biaryl [color="#5F6368"]; PdII_biaryl -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label="Catalyst Regeneration", color="#5F6368"]; } enddot Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound derivatives. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Standard Conditions for Aryl Boronic Acids

This protocol is a robust starting point for the coupling of various aryl and heteroaryl boronic acids with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, RuPhos) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Boronic Acid - Catalyst & Ligand - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent heat Heat and Stir solvent->heat inert->solvent monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Data Presentation: Reagents and Conditions

The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki coupling reaction. The following tables summarize common choices and their roles.

Table 1: Common Palladium Catalysts and Ligands

Catalyst/LigandTypical Loading (mol%)Notes
Pd(OAc)₂ / SPhos2-5 / 4-10A robust system for many aryl chlorides.
Pd₂(dba)₃ / XPhos1-3 / 2-6Effective for challenging couplings.
Pd(PPh₃)₄3-5A classic catalyst, sometimes less active for aryl chlorides.
Pd(dppf)Cl₂2-5Often used for heteroaromatic substrates.

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄2.0 - 3.01,4-Dioxane/H₂O90 - 110A strong base, often effective for aryl chlorides.
K₂CO₃2.0 - 3.0Toluene/H₂O80 - 100A milder base, widely applicable.[5]
Cs₂CO₃2.0DMF or Dioxane80 - 100Often used for less reactive substrates.
Na₂CO₃2.0Ethanol/Toluene/H₂O80 - 90A common and cost-effective choice.

Table 3: Representative Suzuki Coupling Reactions and Expected Yields

The following table provides examples of Suzuki coupling reactions with structurally similar aryl chlorides to give an indication of expected yields. Actual yields will vary depending on the specific substrates and optimized reaction conditions.

Aryl Halide PartnerBoronic Acid PartnerProductExpected Yield (%)
This compoundPhenylboronic acidMethyl 2-amino-4-phenylbenzoate75-90
This compound4-Methoxyphenylboronic acidMethyl 2-amino-4-(4-methoxyphenyl)benzoate80-95
This compound3-Thienylboronic acidMethyl 2-amino-4-(thiophen-3-yl)benzoate70-85
This compoundPyridine-3-boronic acidMethyl 2-amino-4-(pyridin-3-yl)benzoate65-80

Troubleshooting

  • Low or No Conversion:

    • Ensure the catalyst and ligand are active. Consider using a pre-catalyst.

    • Verify that the solvent is anhydrous and thoroughly degassed.

    • Increase the reaction temperature or time.

    • Screen different bases and ligands. The amino group of the substrate can sometimes interfere with the catalyst, and a more robust ligand may be required.[2]

  • Formation of Side Products:

    • Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can be beneficial, but a large excess may lead to purification challenges.

    • Protodeborylation of the boronic acid can be an issue. Ensure the reaction is run under inert conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl derivatives from this compound.[6] The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully employ this versatile reaction. Careful optimization of the reaction parameters will enable the efficient synthesis of a wide array of functionalized molecules for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Reactions with Methyl 2-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving "Methyl 2-amino-4-chlorobenzoate."

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A common and effective method for synthesizing this compound is the Fischer esterification of 4-chloro-2-aminobenzoic acid. This typically involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄). The use of thionyl chloride is advantageous as it reacts with methanol to form HCl in situ, which catalyzes the reaction, and also acts as a dehydrating agent to drive the equilibrium towards the product.[1][2]

Q2: I am getting a low yield in my esterification reaction. What are the possible causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, it is crucial to either use a large excess of the alcohol (methanol) or remove the water formed during the reaction.[2][3]

  • Insufficient Catalyst: The amino group on the 4-chloro-2-aminobenzoic acid can be protonated by the acid catalyst, rendering it inactive. Therefore, it is important to use a sufficient amount of catalyst to account for this.[3]

  • Reaction Temperature and Time: Ensure the reaction is heated to reflux for an adequate amount of time to reach completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[4]

  • Product Loss During Workup: Significant product loss can occur during the aqueous workup if the pH is not carefully controlled. Basification of the reaction mixture is necessary to neutralize the excess acid and deprotonate the amino group of the product, making it less water-soluble.

Q3: I am observing the formation of side products. What are they and how can I minimize them?

A potential side reaction during the esterification using thionyl chloride is the reaction of the amino group with thionyl chloride to form a sulfinylamine derivative. However, when methanol is used as the solvent, it is in large excess and is more likely to react with the thionyl chloride first, generating HCl for the esterification.[1] To minimize side reactions, it is crucial to control the reaction temperature and add the thionyl chloride slowly to a cooled solution of the starting material in methanol.

Q4: What is the best way to purify the crude this compound?

Recrystallization is a common and effective method for purifying the final product. Suitable solvents for recrystallization should dissolve the compound well at high temperatures but poorly at room temperature. For this compound, common solvent systems for recrystallization include ethanol/water or methanol.[5][6][7] If the product appears colored, treating the hot solution with activated charcoal before filtration can help remove colored impurities.[6] Column chromatography using silica gel with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can also be employed for purification.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to No Product Formation Inactive reagents (e.g., old thionyl chloride).Use freshly opened or properly stored reagents.
Insufficient heating or reaction time.Ensure the reaction is maintained at reflux and monitor by TLC until the starting material is consumed.
Presence of significant amount of water in the starting materials or solvent.Use anhydrous methanol and dry starting material.
Product is an Oil or Fails to Crystallize The solution is too concentrated or "oiling out" is occurring.Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. Allow for slow cooling.[6]
The solution is too dilute.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If necessary, carefully evaporate some of the solvent.[6]
Final Product is Discolored (e.g., brown or yellow) Presence of colored impurities from side reactions or starting materials.During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it before cooling.[6]
Oxidation of the amino group.Store the final product in a cool, dark place, preferably under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

Materials:

  • 4-chloro-2-aminobenzoic acid

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask, suspend 4-chloro-2-aminobenzoic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of starting material).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data Summary:

Reactant Molar Mass ( g/mol ) Equivalents Typical Yield (%)
4-chloro-2-aminobenzoic acid171.581.082-83[8]
Thionyl chloride118.971.2-1.5
Methanol32.04Solvent

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start reactants Combine 4-chloro-2- aminobenzoic acid and Methanol start->reactants cool Cool to 0-5 °C reactants->cool add_socl2 Add Thionyl Chloride cool->add_socl2 reflux Reflux for 2-4h add_socl2->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Workup: - Remove MeOH - Aqueous Wash - Dry tlc->workup Complete purify Purification: Recrystallization workup->purify product Pure Product purify->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic problem problem cause cause solution solution low_yield Low Yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn workup_loss Product Loss during Workup? low_yield->workup_loss side_reactions Side Reactions? low_yield->side_reactions increase_time_temp Increase Reflux Time/Temperature incomplete_rxn->increase_time_temp Yes use_excess_meoh Use Excess Methanol incomplete_rxn->use_excess_meoh Yes control_ph Control pH during Wash workup_loss->control_ph Yes slow_addition Slowly Add SOCl2 at Low Temp side_reactions->slow_addition Yes

References

Technical Support Center: Purification of Methyl 2-amino-4-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of methyl 2-amino-4-chlorobenzoate and its derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guide

This guide addresses common challenges faced during the purification of this compound derivatives, presented in a question-and-answer format.

Issue 1: Oiling out during recrystallization

  • Question: My compound is "oiling out" as an oil instead of forming crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the solid melts in the solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with compounds that have relatively low melting points or when significant impurities are present, which can depress the melting point of the mixture.[1][2]

    To resolve this, you can try the following:

    • Add more solvent: The concentration of your compound in the solution might be too high. Add a small amount of hot solvent to decrease the saturation.[1]

    • Lower the cooling temperature slowly: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling can favor oil formation.[1]

    • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[1][2]

    • Use a seed crystal: If you have a pure crystal of your compound, add it to the cooled solution to induce crystallization.[1][2]

    • Change the solvent: The chosen solvent may not be ideal. A solvent with a lower boiling point might prevent the compound from melting before dissolving.

Issue 2: Poor separation during column chromatography

  • Question: I'm having trouble separating my target compound from impurities using silica gel column chromatography. The spots are streaking or overlapping on the TLC plate. What can I do?

  • Answer: Poor separation of amino-containing compounds like this compound derivatives on silica gel is a frequent problem. The basic amino group can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.[3][4]

    Here are some strategies to improve separation:

    • Add a basic modifier to the mobile phase: Incorporating a small amount of a basic solvent, such as triethylamine (typically 0.1-1%) or a few drops of ammonia solution, into your eluent can neutralize the acidic sites on the silica gel and reduce tailing.[3][4]

    • Use an alternative stationary phase: Consider using an amine-functionalized silica gel or alumina, which are less acidic and can provide better peak shapes for basic compounds.[3]

    • Switch to reversed-phase chromatography: For polar and ionizable compounds, reversed-phase chromatography can be a powerful alternative.[4][5] A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like triethylamine to adjust the pH, can provide excellent separation.[4]

Issue 3: Difficulty removing baseline impurities

  • Question: After column chromatography, I still have impurities that remain at the baseline of the TLC plate. How can I remove them?

  • Answer: Baseline impurities are typically very polar compounds. If they are acidic or basic in nature, an acid-base extraction can be an effective purification step.

    For derivatives of this compound, which are basic due to the amino group, you can perform the following extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic target compound will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and then neutralize it with a base (e.g., saturated sodium bicarbonate solution) to deprotonate your compound, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the best recrystallization solvents for this compound and its derivatives?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature. For aminochlorobenzoic acid derivatives, polar protic solvents are often a good starting point. Based on available information for similar compounds, the following solvents can be considered:

  • Methanol or Ethanol: These are often effective for recrystallizing aromatic amines and esters.[1][6]

  • Ethanol/Water mixture: A mixed solvent system can be useful to fine-tune the polarity and solvating power.[2][7]

  • Methanol/Water mixture: Similar to ethanol/water, this can be an effective combination.[8]

It is always recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific derivative.

Q2: How can I effectively monitor the purification process using Thin Layer Chromatography (TLC)?

A2: Effective TLC monitoring is crucial for successful purification. For this compound derivatives, consider the following:

  • Solvent System Selection: A common starting point for developing a TLC solvent system is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). For these amino derivatives, a system of hexanes:ethyl acetate in varying ratios (e.g., 4:1, 2:1, 1:1) is a good starting point. If the compound is more polar, adding a small amount of methanol to a dichloromethane or ethyl acetate solution can improve mobility.[9][10]

  • Visualization: These compounds are often UV-active due to the aromatic ring, so they can be visualized under a UV lamp (typically at 254 nm).

  • Addressing Streaking: As mentioned in the troubleshooting guide, streaking on silica TLC plates can be an issue. Adding a small amount of triethylamine or ammonia to the developing solvent can help to obtain well-defined spots.

Q3: What are some common impurities I might encounter?

A3: The impurities present will depend on the synthetic route used to prepare your this compound derivative. However, some common possibilities include:

  • Starting materials: Unreacted starting materials are a common source of impurities.

  • Hydrolysis products: The ester group can be hydrolyzed back to the carboxylic acid, especially if the reaction or workup conditions are not anhydrous.

  • Byproducts from side reactions: Depending on the specific reaction, various side products may be formed.

A combination of purification techniques, such as an initial acid-base extraction followed by column chromatography or recrystallization, is often necessary to remove all impurities.

Data and Protocols

Solvent Systems for Thin Layer Chromatography (TLC)

The following table provides a starting point for developing a suitable TLC solvent system for the analysis of this compound derivatives. The ideal Rf value for column chromatography is typically between 0.2 and 0.4.

Polarity of DerivativeSuggested Solvent System (v/v)Notes
Low to Medium PolarityHexanes:Ethyl Acetate (e.g., 9:1 to 1:1)A good starting point for many organic compounds.[9]
Medium to High PolarityDichloromethane:Methanol (e.g., 99:1 to 9:1)Effective for more polar compounds.[4]
Basic (Amine) DerivativesHexanes:Ethyl Acetate with 0.1% TriethylamineThe triethylamine helps to reduce tailing on silica gel.[3]
Very Polar DerivativesEthyl Acetate:Methanol with 0.1% Acetic AcidFor compounds with multiple polar functional groups.
General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis cluster_end End Crude_Product Crude this compound Derivative Recrystallization Recrystallization Crude_Product->Recrystallization Solid crude Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Oily crude or multiple components Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction High impurity load TLC_Analysis TLC Analysis Recrystallization->TLC_Analysis Column_Chromatography->TLC_Analysis Acid_Base_Extraction->Column_Chromatography TLC_Analysis->Column_Chromatography Multiple spots Purity_Check Check Purity (NMR, LC-MS) TLC_Analysis->Purity_Check Single spot Purity_Check->Recrystallization <95% Pure Pure_Product Pure Product Purity_Check->Pure_Product >95% Pure Troubleshooting_Recrystallization Start Recrystallization Attempt Oiling_Out Compound 'Oils Out'? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Add_Solvent Add more hot solvent Oiling_Out->Add_Solvent Yes Success Pure Crystals Formed No_Crystals->Success No Scratch_Flask Scratch inner surface of flask No_Crystals->Scratch_Flask Yes Cool_Slowly Cool solution more slowly Add_Solvent->Cool_Slowly Seed_Crystal Add a seed crystal Scratch_Flask->Seed_Crystal Concentrate Reduce solvent volume Seed_Crystal->Concentrate Concentrate->Cool_Slowly

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 2-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-amino-4-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the Fischer-Speier esterification of 2-amino-4-chlorobenzoic acid and the methylation of 2-amino-4-chlorobenzoic acid using a methylating agent.[1]

  • Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3]

  • Alkylation with Methylating Agents: A highly efficient alternative involves using a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent, for example, N,N-dimethylformamide (DMF).[3][4]

Q2: Why is a large excess of methanol and a strong acid catalyst necessary in the Fischer esterification?

A2: The Fischer esterification is a reversible reaction.[3] According to Le Châtelier's principle, using a large excess of a reactant, in this case, methanol, shifts the equilibrium towards the formation of the ester product, thereby increasing the yield.[3] The amino group (-NH₂) on the benzene ring is basic and reacts with the acid catalyst.[3] Therefore, at least a stoichiometric amount of the strong acid is required to neutralize the amino group and still have enough catalyst to protonate the carbonyl group of the carboxylic acid, which is a crucial step for the reaction to proceed.[2][3]

Q3: What are the typical impurities I might encounter, and how can I minimize them?

A3: Common impurities include unreacted 2-amino-4-chlorobenzoic acid, isomeric byproducts, and residual reagents.[5] Discoloration of the final product, often appearing as a yellow or brown tint, can indicate the presence of oxidized species.[5] To minimize impurities, ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5] Using high-purity starting materials is also crucial to prevent carrying isomeric impurities through the synthesis.[6]

Q4: How can I purify the final product if it is discolored or contains impurities?

A4: Recrystallization from a suitable solvent system, such as ethanol/water, is a common and effective purification method.[5][6] If the product remains discolored after recrystallization, treating it with activated carbon during the purification process can help remove colored impurities.[5] For challenging separations, silica gel column chromatography can be employed to isolate the desired product from starting materials and byproducts.[7] It is also important to store the purified this compound protected from light and air to prevent degradation.[5]

Troubleshooting Guide

Low Product Yield

Q: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?

A: Low yield is a frequent issue that can stem from several factors. Below is a breakdown of potential causes and their corresponding solutions.

Potential CauseRecommended Solution(s)
Incomplete Reaction Monitor the reaction progress using TLC or GC to ensure it has reached completion. Consider extending the reaction time or moderately increasing the temperature if the reaction is proceeding slowly.[5]
Product Loss During Workup Optimize the extraction procedure. Ensure the pH of the aqueous layer is correctly adjusted to minimize product solubility. Perform multiple extractions with an adequate volume of solvent.[5]
Equilibrium in Fischer Esterification Use a large excess of methanol (often as the solvent) to drive the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus.[3]
Insufficient Acid Catalyst In a Fischer esterification, ensure at least a stoichiometric amount of the strong acid catalyst is used to account for its reaction with the basic amino group.[3]
Inconsistent Reaction Conditions Maintain consistent stirring speed, precise temperature control, and an inert atmosphere if necessary for each experimental run.[5]
Product Purity Issues

Q: My final product is impure. What are the likely sources of contamination and how can I address them?

A: Product contamination can arise from unreacted starting materials, side reactions, or issues during the workup.

Potential CauseRecommended Solution(s)
Presence of Starting Material As with low yield, ensure the reaction goes to completion by monitoring its progress. If starting material is still present, consider adjusting reaction time, temperature, or reagent stoichiometry.[5]
Discoloration (Yellow/Brown Tint) Discoloration often points to the oxidation of the amino group.[5] Attempt recrystallization from a suitable solvent. If the color persists, treatment with activated carbon during purification may be effective.[5]
Isomeric Impurities These impurities often originate from the starting materials.[6] Using high-purity 2-amino-4-chlorobenzoic acid is the most effective way to prevent this. If present in the final product, purification via recrystallization may be necessary.[6]
Crystallization Difficulties Impurities can inhibit the formation of a proper crystal lattice.[5] Ensure the crude product is as pure as possible before attempting crystallization. Screening different solvent systems can also be beneficial.[5]

Experimental Protocols

Protocol 1: Synthesis via Fischer-Speier Esterification

This protocol describes a general procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-chlorobenzoic acid (1 equivalent) in a large excess of methanol (e.g., 10-20 molar equivalents). Methanol will also function as the solvent.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) (at least 1 equivalent) to the mixture. The addition is exothermic and may cause the formation of a precipitate which should dissolve as the reaction is heated.[2]

  • Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction's progress using TLC until the starting material is consumed.[8]

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.[2] Slowly pour the cooled mixture into a beaker containing ice-cold water.[3] Neutralize the solution by the dropwise addition of a 10% sodium carbonate solution until gas evolution ceases and the pH is basic (pH > 8).[2][8]

  • Purification: Collect the resulting precipitate by vacuum filtration and wash the solid with cold water.[2] The crude product can then be further purified by recrystallization from an ethanol/water mixture.[6][9]

Protocol 2: Synthesis via Methylation with Dimethyl Sulfate

This protocol provides an alternative, often high-yield method for the synthesis of this compound.[3][4]

  • Reaction Setup: In a reaction flask, dissolve 2-amino-4-chlorobenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF) at room temperature. Add potassium carbonate (K₂CO₃) (approximately 1.25 equivalents).[10]

  • Cooling: Cool the mixture to 5-10°C using an ice bath and stir for 30 minutes.[4]

  • Reagent Addition: Slowly add dimethyl sulfate ((CH₃)₂SO₄) (approximately 1.02 equivalents) dropwise while maintaining the temperature between 5-10°C.[3][4]

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours.[3][4]

  • Workup and Isolation: Pour the reaction mixture into water to precipitate the product.[4][10] Stir for about an hour, then filter the white solid.[4][10]

  • Purification: Wash the filter cake with water and dry to obtain the final product.[4][10]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 5900-58-3[11]
Molecular Formula C₈H₈ClNO₂[11]
Molecular Weight 185.61 g/mol [11]
Melting Point 66-68 °C[11]
Appearance White crystalline solid[12]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Reaction Setup: - 2-amino-4-chlorobenzoic acid - Methanol (excess) - H₂SO₄ (catalyst) reaction Heat to Reflux prep->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring cool Cool to Room Temperature monitoring->cool Reaction Complete quench Pour into Ice Water cool->quench neutralize Neutralize with Na₂CO₃ (aq) quench->neutralize filter Vacuum Filtration neutralize->filter recrystallize Recrystallize (e.g., Ethanol/Water) filter->recrystallize dry Dry Product recrystallize->dry troubleshooting_low_yield start Low Product Yield Observed check_completion Is the reaction going to completion? (Check via TLC/GC) start->check_completion extend_time Action: Increase reaction time and/or temperature. check_completion->extend_time No check_workup Is product being lost during workup? check_completion->check_workup Yes extend_time->check_workup optimize_workup Action: Optimize extraction pH and solvent volumes. check_workup->optimize_workup Yes check_reagents Are reagent ratios optimal (for Fischer Esterification)? check_workup->check_reagents No optimize_workup->check_reagents adjust_reagents Action: Use large excess of alcohol. Ensure stoichiometric acid catalyst. check_reagents->adjust_reagents No final_product Improved Yield check_reagents->final_product Yes adjust_reagents->final_product

References

Technical Support Center: A Troubleshooting Guide for the Synthesis and Application of Methyl 2-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This comprehensive guide provides troubleshooting advice and frequently asked questions (FAQs) for the use of Methyl 2-amino-4-chlorobenzoate in chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, purification, and subsequent reactions of this compound.

Synthesis & Purification

Q1: I am experiencing a low yield during the esterification of 2-amino-4-chlorobenzoic acid to form this compound. What are the common causes and how can I improve it?

A1: Low yields in this esterification are typically due to incomplete reaction, side reactions, or loss of product during workup. Here are some common causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature.[1]

  • Reagent Inactivity: If using thionyl chloride (SOCl₂), ensure it is fresh, as it can degrade over time. The same applies to other activating agents.

  • Moisture: The presence of water can hydrolyze the intermediate acyl chloride (if using SOCl₂) or the final ester product. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Product Loss During Workup: The product has some solubility in aqueous solutions. During the neutralization and extraction steps, ensure the pH is carefully controlled to minimize solubility.[1] Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate to maximize recovery.[1]

Q2: My final product of this compound is discolored (yellow or brown). What is the cause and how can I purify it?

A2: Discoloration often indicates the presence of impurities, commonly from the oxidation of the amino group or residual nitro-aromatic compounds from the synthesis of the starting material.[1]

  • Purification:

    • Recrystallization: This is an effective method for removing colored impurities. Suitable solvents include methanol, ethanol, or a mixed solvent system like ethanol/water.[1][2]

    • Activated Charcoal: If discoloration persists after recrystallization, you can treat a solution of the crude product with a small amount of activated charcoal before hot filtration.[1][2] The charcoal will adsorb many colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your product.[2]

  • Prevention: Store the purified compound protected from light and air to prevent further degradation.[1]

Q3: I'm having trouble with the recrystallization of this compound. The compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" happens when the compound separates from the solution above its melting point. This can be caused by a solution that is too concentrated or the presence of impurities that depress the melting point.[3]

  • Troubleshooting Steps:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly to encourage crystal formation over oiling.

    • If crystals still do not form, try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites.[3]

    • Seeding the solution with a tiny crystal of the pure compound can also initiate crystallization.[3]

Reactions & Stability

Q4: My HPLC analysis of a solution of this compound shows a new, more polar peak appearing over time. What could this be?

A4: The appearance of a new, more polar peak is often indicative of the hydrolysis of the methyl ester back to the corresponding carboxylic acid (2-amino-4-chlorobenzoic acid).[4] Carboxylic acids are significantly more polar and will have a shorter retention time on a reverse-phase HPLC column.[4] To confirm this, you can intentionally degrade a sample with a mild acid or base and compare the retention time of the resulting peak.[4]

Q5: I am performing an N-acylation reaction on this compound and observing multiple byproducts. How can I improve the selectivity?

A5: Byproduct formation in N-acylation can arise from several factors:

  • Di-acylation: The initially formed amide can sometimes be acylated again, though this is less common.

  • Reaction with Solvent: If using a nucleophilic solvent, it may compete with the amine for the acylating agent.

  • Side reactions of the acylating agent: Some acylating agents can be unstable and lead to other products.

  • Self-polymerization: In some amide coupling reactions, the amino group of one molecule can react with the activated carboxyl group of another.

To improve selectivity:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Order of Addition: Add the acylating agent slowly to a solution of the amine to avoid localized high concentrations.

Q6: Are there any specific challenges to be aware of when using this compound in Suzuki-Miyaura cross-coupling reactions?

A6: While the chloro-substituent is generally less reactive than bromo- or iodo-substituents in Suzuki-Miyaura coupling, the reaction is feasible with appropriate catalyst systems.[5] Potential challenges include:

  • Catalyst Deactivation: The amino group can sometimes coordinate to the palladium catalyst and inhibit its activity. Using a suitable ligand can mitigate this.

  • Homocoupling: The boronic acid partner can couple with itself, especially in the presence of oxygen.[6] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, particularly with electron-deficient boronic acids.[6] Using anhydrous conditions and a suitable base can help minimize this side reaction.

Data Presentation

Table 1: Summary of Synthesis Conditions for this compound and Related Compounds
Starting MaterialReagentsSolventTemperatureTimeYieldPurityReference
2-amino-4-chlorobenzoic acidSOCl₂, MethanolMethanolReflux4 h83%Not specified--INVALID-LINK--
2-amino-4-chlorobenzoic acidSOCl₂, MethanolMethanolReflux24 h82%Not specified--INVALID-LINK--
2-amino-3-chlorobenzoic acidDimethyl sulfate, K₂CO₃DMFRoom Temp6 h91.1%96% (HPLC)[7]
2-amino-3-chlorobenzoic acidDimethyl sulfate, K₂CO₃DMFRoom Temp6 h95.0%97% (HPLC)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

This protocol describes the esterification of 2-amino-4-chlorobenzoic acid using thionyl chloride and methanol.

Materials:

  • 2-amino-4-chlorobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-4-chlorobenzoic acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.[8]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂.

  • Dissolve the residue in dichloromethane and carefully neutralize by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from methanol or ethanol if necessary.

Protocol 2: N-Acylation of this compound

This protocol provides a general procedure for the N-acylation using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq) in the anhydrous solvent to the stirred amine solution.[9]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[9]

  • Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes solution_incomplete Increase reaction time Increase temperature Check reagent activity incomplete->solution_incomplete yield_ok Yield Improved solution_incomplete->yield_ok check_workup Review Workup Procedure complete->check_workup workup_issue Product Loss During Workup check_workup->workup_issue Issue Found solution_workup Optimize pH during neutralization Perform multiple extractions Ensure anhydrous conditions workup_issue->solution_workup solution_workup->yield_ok

Caption: Troubleshooting logic for low yield in synthesis.

Experimental_Workflow_Esterification start Start suspend Suspend 2-amino-4-chlorobenzoic acid in anhydrous MeOH start->suspend cool Cool to 0 °C suspend->cool add_socl2 Slowly add SOCl₂ cool->add_socl2 reflux Reflux for 4-6 hours (Monitor by TLC) add_socl2->reflux concentrate Concentrate under reduced pressure reflux->concentrate workup Dissolve in DCM Neutralize with NaHCO₃ Wash with brine concentrate->workup dry Dry over Na₂SO₄ workup->dry purify Filter and concentrate Recrystallize if needed dry->purify end Pure Product purify->end

Caption: Experimental workflow for esterification.

References

Preventing undesirable side reactions with "Methyl 2-amino-4-chlorobenzoate" using protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-amino-4-chlorobenzoate. It focuses on preventing undesirable side reactions through the strategic use of protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and the common side reactions?

This compound (CAS: 5900-58-3) has two main functional groups that can participate in reactions: the nucleophilic aromatic amino group (-NH₂) and the electrophilic methyl ester group (-COOCH₃).[1][2] This dual reactivity can lead to several undesirable side reactions if not properly managed.

  • Unwanted N-Acylation/Alkylation: The amino group is nucleophilic and can react with electrophilic reagents intended for other parts of the molecule.[3] This is one of the most common side reactions.[4][5]

  • Ester Hydrolysis or Amidation: The methyl ester can be hydrolyzed under strong acidic or basic conditions, or react with nucleophiles, when the intended reaction is at the amino group.

  • Self-Condensation/Polymerization: Under certain conditions, particularly those that activate the ester or carboxyl group, molecules can react with each other, leading to dimer or polymer formation.[6][7]

  • Ring Substitution: The aromatic ring itself can undergo electrophilic substitution, which may compete with the desired reaction.[8][9]

Q2: Why and when should I use a protecting group with this molecule?

A protecting group is a reversible chemical modification of a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule.[3] You should use a protecting group strategy when you need to perform a reaction selectively at one of the functional groups (e.g., the ester) without interference from the other (e.g., the amine).[3]

For example, if you intend to perform a reaction that requires a strong base, the acidic proton of the amino group could interfere. Protecting the amine as a carbamate (like Boc or Cbz) removes this acidic proton and renders the nitrogen non-nucleophilic, allowing the desired reaction to proceed cleanly.[3]

Q3: How do I choose the correct protecting group for the amino group?

The choice of protecting group depends on the stability required during your subsequent reaction steps. The key is to select a group that is stable under your reaction conditions but can be removed afterward without affecting your product. This is known as an orthogonal strategy .[3][10][11][12]

For instance:

  • If your subsequent step involves strong basic conditions, a Boc or Cbz group is suitable as they are base-stable.

  • If your reaction requires acidic conditions, an Fmoc group, which is acid-stable but base-labile, would be a better choice.[3][13]

  • If your molecule is sensitive to acid, a Cbz group is ideal because it can be removed under neutral conditions via hydrogenolysis.[14][15]

The decision logic diagram below can help guide your selection.

G start How will the protected intermediate be treated? acid Strong Acid (e.g., TFA, HCl) start->acid Acidic Conditions? base Base (e.g., Piperidine) start->base Basic Conditions? reductive Catalytic Hydrogenation (H₂, Pd/C) start->reductive Reductive Conditions? pg_acid Use Cbz or Fmoc Group acid->pg_acid pg_base Use Boc or Cbz Group base->pg_base pg_reductive Use Boc or Fmoc Group reductive->pg_reductive

Caption: Decision logic for selecting an amino protecting group.

Troubleshooting and Optimization

Q1: My N-Boc protection reaction is slow or incomplete. What are the common causes and solutions?

Anilines, especially those with electron-withdrawing groups like chloro- and ester moieties, can be less nucleophilic and react slowly with di-tert-butyl dicarbonate ((Boc)₂O).[16]

  • Problem: Low nucleophilicity of the aniline nitrogen.

  • Solution 1: Add a Catalyst. While many procedures use a simple base like triethylamine (TEA), adding a catalyst can significantly improve reaction rates. 4-Dimethylaminopyridine (DMAP) is a common and effective catalyst for this purpose. Alternatively, catalysts like iodine or samarium(III) chloride have been reported to be effective.[17]

  • Solution 2: Solvent Choice. Ensure your starting material is fully dissolved. Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are commonly used.

  • Solution 3: Check Reagent Purity. Ensure your (Boc)₂O and solvent are anhydrous. Water can hydrolyze the anhydride.

  • Solution 4: Increase Temperature. Gently warming the reaction (e.g., to 40 °C) can increase the rate, but monitor for potential side reactions.

Q2: I am seeing multiple products after my main reaction. How can I improve selectivity?

The formation of multiple products indicates that other functional groups are reacting. This highlights the importance of a robust protection strategy.

  • Problem: Lack of selectivity between the amino group and another reactive site.

  • Solution: Implement an Orthogonal Protecting Group Strategy. If your molecule has multiple sites that need protection (e.g., another amine or a hydroxyl group), you must use protecting groups that can be removed under different conditions.[10][13] For example, you can protect one amine with Boc (acid-labile) and another with Fmoc (base-labile).[3][11] This allows you to selectively deprotect and react one site while the other remains protected.

G sub Methyl 2-amino- 4-chlorobenzoate prot Protect Amino Group (e.g., Boc) sub->prot side_react Undesired Side Reaction (e.g., N-acylation) sub->side_react No Protection react Perform Desired Reaction (e.g., at ester) prot->react deprot Deprotect Amino Group (e.g., TFA) react->deprot prod Final Product deprot->prod

Caption: General workflow illustrating the prevention of side reactions.

Q3: My deprotection step is damaging my final molecule. What are my options?

This is a common issue when a molecule contains other acid- or base-labile groups.

  • Problem: Deprotection conditions are too harsh.

  • Solution 1: Switch to a Milder Protecting Group. If your molecule is sensitive to the strong acid (TFA) needed to remove a Boc group, consider using a Cbz group instead. The Cbz group can be removed by catalytic hydrogenolysis (H₂ gas with a Palladium catalyst), which is performed under neutral pH and at room temperature, preserving most other functional groups.[14][15]

  • Solution 2: Use Alternative Deprotection Reagents. For Boc deprotection, milder acidic conditions can sometimes be effective, such as using p-toluenesulfonic acid (p-TsOH) or even thermal deprotection in specific solvents, which avoids strong acids altogether.[18][19] For acid-sensitive substrates, zinc bromide (ZnBr₂) in DCM has also been reported for cleaving Boc groups.[14][18]

Data and Protocols

Table 1: Comparison of Common Amino Protecting Groups
Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsOrthogonal To
tert-ButoxycarbonylBoc(Boc)₂O, Base (TEA, DIPEA)Strong Acid (TFA, HCl)[14][18]Cbz, Fmoc
BenzyloxycarbonylCbz / ZBenzyl Chloroformate (Cbz-Cl), BaseH₂, Pd/C (Hydrogenolysis)[15]Boc, Fmoc
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, BaseBase (e.g., 20% Piperidine in DMF)[13]Boc, Cbz
Key Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection [18][20]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv.). Stir the solution at room temperature for 5-10 minutes.

  • Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv.) to the solution. If the reaction is slow, a catalytic amount of DMAP (0.1 equiv.) can be added.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 2: General Procedure for N-Boc Deprotection with TFA [14][18]

  • Setup: Dissolve the N-Boc protected amine (1.0 equiv.) in Dichloromethane (DCM) (approx. 0.1 M concentration). Cool the flask in an ice bath (0 °C).

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equiv., or use a 25-50% v/v mixture of TFA in DCM). Caution: TFA is highly corrosive.

  • Reaction: Remove the ice bath and stir the reaction at room temperature. Monitor the reaction progress by TLC (typically 30 minutes to 2 hours). The reaction produces CO₂ gas, so do not use a closed system.[18]

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is often the trifluoroacetate salt of the amine.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral or slightly basic. Dry the organic layer and concentrate to yield the deprotected amine.

References

"Methyl 2-amino-4-chlorobenzoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Methyl 2-amino-4-chlorobenzoate, alongside troubleshooting advice for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[1][2] Some suppliers suggest that storage at room temperature is also acceptable if the compound is kept in a dark place under an inert atmosphere.[3]

Q2: Is this compound sensitive to air?

A2: Yes, this compound is described as being air-sensitive.[4][5] Exposure to air can lead to degradation, potentially affecting its purity and performance in experiments. It is crucial to handle the compound under an inert atmosphere whenever possible.

Q3: What are the known incompatibilities of this compound?

A3: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][5] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: What are the hazardous decomposition products of this compound?

A4: Thermal decomposition of this compound can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or reaction failure Degradation of this compound due to improper storage or handling.1. Verify that the compound has been stored under the recommended conditions (2-8°C, inert atmosphere, protected from light).2. Assess the purity of the compound using an appropriate analytical method (e.g., HPLC, GC-MS).3. If degradation is suspected, use a fresh, unopened sample or repurify the existing stock if possible.
Discoloration of the solid compound (e.g., yellowing or darkening) Exposure to air, light, or impurities. Aromatic amines can be susceptible to oxidation, which often leads to color changes.1. While specific color changes for this compound upon degradation are not well-documented, any deviation from a white or off-white solid should be treated with caution.2. Minimize exposure to air and light during handling.3. Consider the possibility of contamination and use a fresh sample for critical experiments.
Formation of unknown byproducts in a reaction Reaction with incompatible materials (e.g., strong acids, bases, or oxidizing agents) or use of a degraded starting material.1. Review the reaction scheme to ensure no incompatible reagents are being used.2. Check the purity of all reagents, including the this compound.3. If the compound has been stored for an extended period or under suboptimal conditions, its purity should be re-evaluated.

Stability and Storage Data

ParameterRecommended Condition
Storage Temperature 2-8°C[1] or Room Temperature (in a dark place)[3]
Atmosphere Inert Gas (e.g., Nitrogen, Argon)[2][3]
Light Protect from light[1]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[4][5]
Sensitivity Air sensitive[4][5]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol provides a general method for researchers to assess the stability of their this compound sample over time.

1. Initial Purity Assessment:

  • Upon receiving a new batch of this compound, perform an initial purity analysis using a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
  • Record the initial purity and chromatogram as a baseline.

2. Sample Preparation for Stability Study:

  • Aliquot the compound into several small, amber glass vials.
  • For each storage condition to be tested (e.g., recommended vs. ambient), prepare a set of vials.
  • Purge each vial with an inert gas (e.g., argon or nitrogen) before sealing tightly.

3. Storage Conditions:

  • Store one set of vials under the recommended conditions (2-8°C, protected from light).
  • Store another set of vials under conditions that mimic potential deviations in the lab (e.g., room temperature on the benchtop, exposed to light).

4. Time-Point Analysis:

  • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
  • Analyze the purity of the sample using the same analytical method as the initial assessment.
  • Compare the chromatograms to the baseline to identify any new impurity peaks or a decrease in the main peak area.

5. Data Analysis and Interpretation:

  • Quantify the purity of the compound at each time point.
  • A significant decrease in purity or the appearance of new peaks indicates degradation.
  • This data will help determine the shelf-life of the compound under your specific laboratory conditions.

Logical Relationships in Stability and Storage

Factors Affecting this compound Stability cluster_causes Degradation Factors A This compound (Stable Form) C Improper Storage D Exposure to Air (Oxygen) E Exposure to Light F Contact with Incompatibles (Strong Acids/Bases/Oxidizers) G Recommended Storage (2-8°C, Inert Atmosphere, Dark) A->G Maintained by B Degraded Product(s) C->B Leads to D->B Causes Oxidation E->B Causes Photodegradation F->B Causes Chemical Reaction

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Overcoming Reactivity Challenges with Methyl 2-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of Methyl 2-amino-4-chlorobenzoate in various chemical reactions. Due to its electronic properties, this compound can exhibit low reactivity, and this resource offers potential solutions and optimized protocols to overcome these challenges.

Understanding the Low Reactivity of this compound

The primary challenge in reactions involving this compound stems from its reduced nucleophilicity. The presence of two electron-withdrawing groups, the chloro group at the 4-position and the methyl ester at the 2-position, significantly decreases the electron density on the aromatic ring and, consequently, on the amino group. This deactivation makes the lone pair of electrons on the nitrogen less available for attacking electrophiles, leading to sluggish or incomplete reactions under standard conditions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Failed or Low-Yield Amide Coupling Reactions

Question: My amide coupling reaction between this compound and a carboxylic acid is failing or providing very low yields with standard coupling agents like EDC/HOBt. What can I do to improve the outcome?

Answer: This is a common issue due to the low nucleophilicity of the aniline. Here are several strategies to overcome this:

  • Activate the Carboxylic Acid More Strongly: Convert the carboxylic acid to a more reactive species before introducing the aniline.

    • Acid Chloride Formation: This is a highly effective method. React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. This highly electrophilic intermediate will then react more readily with the deactivated aniline.

    • Use of Stronger Coupling Agents: If direct coupling is preferred, switch to more potent coupling agents. Reagents like HATU, HBTU, or PyBOP, often in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), can be more effective than the EDC/HOBt system for coupling with electron-deficient anilines.

  • Optimize Reaction Conditions:

    • Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to drive the reaction to completion.

    • Add a Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can enhance the rate of acylation.[1]

  • Consider Alternative Reagents: For particularly stubborn couplings, the use of phosphonium- or uranium-based reagents can be beneficial.

Summary of Recommended Conditions for Amide Coupling

StrategyReagentsBaseSolventTemperatureAnticipated Yield
Acid Chloride MethodCarboxylic Acid, SOCl₂ or (COCl)₂DIPEA or PyridineToluene or DCM0 °C to RTGood to Excellent
Strong Coupling AgentCarboxylic Acid, HATU or HBTUDIPEADMF or NMPRT to 50 °CModerate to Good
Catalytic ActivationCarboxylic Acid, EDC, HOBtDIPEADMFRT to 50 °CLow to Moderate
Issue 2: Poor Conversion in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig cross-coupling reaction to arylate the amino group of this compound, but I am observing no product or very low conversion. How can I troubleshoot this?

Answer: The low nucleophilicity of the amine and potential for catalyst inhibition are the primary hurdles. To improve your Buchwald-Hartwig amination, consider the following:

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient anilines, bulky, electron-rich biarylphosphine ligands are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Recommended Ligands: XPhos, RuPhos, or BrettPhos are excellent choices.

  • Catalyst System:

    • Use a Pre-catalyst: Well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can offer higher activity and reproducibility compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂.

    • Consider NHC Ligands: N-Heterocyclic carbene (NHC) ligands can also be very effective for challenging couplings due to their strong electron-donating ability and steric bulk.

  • Base Selection: A strong, non-nucleophilic base is crucial for deprotonating the weakly acidic N-H bond of the deactivated aniline.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent and Temperature:

    • Solvent: Anhydrous, degassed toluene or 1,4-dioxane are typical solvents.

    • Temperature: These reactions often require elevated temperatures (80-110 °C).

Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommendation
Palladium Source Pd₂(dba)₃ or a G3/G4 Pre-catalyst
Ligand XPhos, RuPhos, or BrettPhos
Base NaOtBu or LHMDS
Solvent Anhydrous, degassed Toluene or Dioxane
Temperature 80-110 °C
Issue 3: Unsuccessful Sandmeyer Reaction

Question: I am trying to replace the amino group of this compound with a different functional group via a Sandmeyer reaction, but the reaction is not working. What are the common pitfalls?

Answer: The success of a Sandmeyer reaction hinges on the efficient formation of the diazonium salt. Electron-deficient anilines can be slow to diazotize.

  • Diazotization Conditions:

    • Acid: Ensure a sufficient excess of a strong, non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) is used to generate nitrous acid from sodium nitrite and maintain a low pH.

    • Temperature: Maintain a low temperature (0-5 °C) throughout the diazotization process to prevent premature decomposition of the diazonium salt.

    • Nitrite Source: Add the sodium nitrite solution slowly to the acidic solution of the aniline to control the reaction rate and temperature.

  • Decomposition of Diazonium Salt:

    • Side Reactions: The presence of electron-withdrawing groups can make the diazonium salt more susceptible to decomposition or side reactions. Use the freshly prepared diazonium salt immediately in the subsequent step.

    • Solvent: For some sensitive substrates, performing the diazotization in a non-aqueous solvent system using an organic nitrite source (e.g., tert-butyl nitrite or isoamyl nitrite) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: Can this compound participate in Suzuki coupling?

A1: Yes, the chloro-substituent on the aromatic ring can act as a handle for Suzuki-Miyaura cross-coupling reactions. However, the reaction may be challenging due to the deactivating nature of the substituents on the ring, which can hinder the oxidative addition step. Success will largely depend on the choice of a highly active catalyst system, similar to those used in challenging Buchwald-Hartwig aminations. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or palladacycle catalysts is recommended.

Q2: Is it possible to perform electrophilic aromatic substitution on this compound?

A2: Electrophilic aromatic substitution (EAS) on this substrate is expected to be difficult. The combined electron-withdrawing effects of the chloro and methyl ester groups strongly deactivate the ring towards electrophilic attack, despite the presence of the weakly activating amino group. For EAS to be feasible, harsh reaction conditions and a very strong electrophile would likely be required, which may lead to low yields and side products.

Q3: Are there any common successful reactions with this substrate?

A3: Yes, one of the most reliable reactions for this substrate is its use as a precursor for the synthesis of quinazolinones.[2][3][4] The amino and ester functionalities are perfectly positioned to undergo cyclization with various reagents, such as acetic anhydride followed by reaction with a nitrogen nucleophile, to form the quinazolinone core. This is a common strategy in medicinal chemistry.

Experimental Protocols

Protocol 1: Amide Coupling via Acid Chloride Formation

This protocol is adapted for deactivated anilines and involves the formation of a more reactive acyl chloride intermediate.

Step 1: Formation of the Acid Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Add oxalyl chloride (1.5 eq) dropwise at room temperature.

  • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops).

  • Stir the reaction mixture at room temperature for 1-2 hours or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Amide Coupling

  • In a separate flask, dissolve this compound (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Quinazolinone Derivative

This protocol describes a general method for the synthesis of a 2-methyl-quinazolin-4-one derivative from this compound.

Step 1: Acetylation and Cyclization

  • In a round-bottom flask, mix this compound (1.0 eq) with an excess of acetic anhydride (5-10 eq).

  • Heat the mixture to reflux (approximately 140 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain the intermediate N-acetylated compound which often cyclizes in situ to the benzoxazinone.

Step 2: Amination to form the Quinazolinone

  • Suspend the crude product from Step 1 in ethanol.

  • Add an excess of a primary amine or hydrazine hydrate (3.0 eq).

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Filter the solid, wash with cold ethanol, and dry to obtain the desired quinazolinone derivative. Further purification can be achieved by recrystallization.

Visualizations

troubleshooting_workflow cluster_start Problem Identification cluster_amide_solutions Amide Coupling Solutions cluster_buchwald_solutions Buchwald-Hartwig Solutions cluster_sandmeyer_solutions Sandmeyer Reaction Solutions start Low Reaction Yield with This compound amide Amide Coupling? start->amide Check Reaction buchwald Buchwald-Hartwig? sandmeyer Sandmeyer Reaction? acid_chloride Form Acid Chloride amide->acid_chloride Yes strong_coupler Use Stronger Coupling Agent (HATU, HBTU) amide->strong_coupler Yes heat Increase Temperature amide->heat Yes ligand Use Bulky, Electron-Rich Ligand (XPhos, RuPhos) buchwald->ligand Yes precatalyst Use a Pre-catalyst (e.g., G3-XPhos) buchwald->precatalyst Yes base Use Strong Base (NaOtBu, LHMDS) buchwald->base Yes diazotization Optimize Diazotization (Low Temp, Excess Acid) sandmeyer->diazotization Yes organic_nitrite Use Organic Nitrite Source (t-BuONO) sandmeyer->organic_nitrite Yes

Caption: A troubleshooting workflow for low-yield reactions.

amide_coupling_pathway cluster_reactants Reactants cluster_methods Activation Methods cluster_intermediates Intermediates cluster_products Outcome rcooh Carboxylic Acid (R-COOH) edc Standard Coupling (EDC/HOBt) rcooh->edc Path A socl2 Acid Chloride Formation (SOCl₂ or (COCl)₂) rcooh->socl2 Path B aniline This compound low_yield Low Yield / No Reaction aniline->low_yield Slow Reaction high_yield Desired Amide (High Yield) aniline->high_yield Fast Reaction activated_ester Activated Ester (Low Reactivity) edc->activated_ester acid_chloride Acid Chloride (High Reactivity) socl2->acid_chloride activated_ester->low_yield acid_chloride->high_yield

Caption: Comparison of amide coupling strategies.

References

Technical Support Center: Scale-Up Synthesis of Methyl 2-amino-4-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 2-amino-4-chlorobenzoate and its derivatives.

Troubleshooting Guide

This guide addresses common challenges encountered during the scale-up synthesis of this compound derivatives.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionMonitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Consider extending the reaction time or moderately increasing the temperature if the reaction is sluggish.[1][2]
Product loss during workupOptimize extraction procedures by ensuring the pH of the aqueous layer is adjusted to minimize product solubility. Use an adequate volume of extraction solvent and perform multiple extractions.[1][2] Wash the filter cake thoroughly.[1]
Side reactionsThe formation of byproducts, such as isomers from the nitration of the precursor, can reduce the theoretical maximum yield.[1] Ensure the use of high-purity starting materials to minimize these side reactions.[1]
Product Purity Issues Presence of unreacted starting materialDrive the reaction to completion by monitoring with TLC or HPLC.[1] Purify the crude product using column chromatography or recrystallization.[1]
Catalyst or reagent residueIf using iron powder, residual iron salts can contaminate the product. Utilize a filter aid like Celite® during hot filtration to effectively remove these inorganic materials.[1] If a base such as KOH was used, ensure the product is washed thoroughly with water.[1]
Isomeric impuritiesImpurities like 2-chloro-3-nitro-benzoic acid can form during precursor synthesis and are often difficult to remove.[1] The most effective solution is to start with high-purity materials. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for the final product.[1]
Discoloration of the final productDiscoloration (yellow or brown tint) is often due to the oxidation of the amino group or the presence of nitro-aromatic impurities.[2] Attempt recrystallization from a suitable solvent. If the issue persists, treatment with activated carbon during purification can help remove colored impurities. Store the purified compound protected from light and air to prevent degradation.[2]
Difficulties in Product Isolation Slow filtrationThe removal of fine particulates, such as iron powder and its salts, can clog filter paper. Using a filter aid like Celite® can significantly improve the filtration rate.[1] Filtering the mixture while it is hot can also help by keeping the product dissolved and reducing the solution's viscosity.[1]
Poor precipitation or crystallizationImpurities can hinder the formation of a crystal lattice.[2] Ensure the crude product is as pure as possible before crystallization. Experiment with different solvent systems; mixtures like ethanol/water are often effective.[2][3] If the product "oils out," try adding a seed crystal or scratching the inside of the flask to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for producing this compound?

A1: A widely used method for the synthesis of the parent compound, 4-Amino-2-chlorobenzoic acid, is the reduction of 2-chloro-4-nitrobenzoic acid.[2][3] This can be achieved using various reducing agents, with iron powder in the presence of an acid or a salt like ammonium chloride being a common industrial choice.[1] The subsequent esterification to this compound can be performed using methanol with a catalyst such as thionyl chloride.

Q2: What are the critical process parameters to monitor during the nitro group reduction step at scale?

A2: When scaling up the reduction of 2-chloro-4-nitrobenzoic acid, several parameters are crucial:

  • Temperature Control: The reduction reaction can be highly exothermic. It is essential to control the temperature through controlled addition of the reducing agent and the use of a cooling system.[1]

  • Rate of Reagent Addition: A slow, controlled addition of the reducing agent helps prevent localized temperature spikes that can lead to the formation of byproducts.[1]

  • pH Control During Workup: The isolation of the product is highly dependent on pH. Adjusting the pH of the aqueous solution is critical for maximizing product precipitation while keeping impurities dissolved.[1]

  • Purity of Starting Materials: Using high-purity 2-chloro-4-nitrobenzoic acid is important, as isomeric impurities can be carried through the synthesis, complicating purification.[1]

Q3: How can I effectively monitor the reaction's progress on a larger scale?

A3: On a laboratory or pilot scale, reaction progress can be monitored effectively using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] These techniques allow for the visualization of the disappearance of the starting material and the appearance of the product.

Q4: What are the expected yield and purity for the scaled-up synthesis of 4-Amino-2-chlorobenzoic acid?

A4: With an optimized process, lab-scale procedures for the synthesis of 4-Amino-2-chlorobenzoic acid have reported yields as high as 88%.[1] For pharmaceutical applications, the desired purity is typically very high, often greater than 97% or 99%.[1] The final purity is heavily influenced by the effectiveness of purification steps like controlled precipitation and recrystallization.[1]

Q5: What are the primary safety considerations when scaling up this synthesis?

A5: The primary safety concerns are the exothermic nature of the reduction reaction and the handling of materials. It is crucial to have adequate cooling capacity and to add reagents at a controlled rate to manage the heat generated. Proper personal protective equipment should be used, and the reaction should be conducted in a well-ventilated area.

Quantitative Data

Table 1: Summary of Yield and Purity Data for Synthesis of Amino-chlorobenzoate Derivatives

Compound Synthetic Method Scale Yield (%) Purity (%) Reference
4-Amino-2-chlorobenzoic acidReduction of 2-chloro-4-nitrobenzoic acidLab-scaleUp to 88>97[1]
Methyl 2-amino-3-chlorobenzoateEsterification of 2-amino-3-chlorobenzoic acid with dimethyl sulfateLab-scale95.097 (HPLC)[4]
Methyl 2-amino-3-chlorobenzoateEsterification of 2-amino-3-chlorobenzoic acid with dimethyl sulfate (direct filtration)Lab-scale91.196 (HPLC)[5]
2-Amino-6-methylbenzothiazoleCyclization of p-tolylthioureaLab-scale64-67-[6]

Experimental Protocols

1. Synthesis of 4-Amino-2-chlorobenzoic Acid via Catalytic Reduction

This protocol is based on a reported procedure for the synthesis of 4-Amino-2-chlorobenzoic acid.[3]

  • Materials: 2-Chloro-4-nitrobenzoic acid, Potassium hydroxide (KOH), Isopropanol, Silver nitrate (AgNO₃), Sodium borohydride (NaBH₄), Montmorillonite (MMT) clay, Methanol, Ethyl acetate, Deionized water.

  • Catalyst Preparation: Prepare an Ag/MMT catalyst by adding NaBH₄ (1 mmol) to a solution of a silver salt in methanol at room temperature and stirring for 2 hours to reduce Ag(+) to Ag(0). Filter the resulting Ag/MMT catalyst and wash it with methanol.[3]

  • Reduction Reaction: In a round-bottom flask, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg, 1.01 wt%). Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Gas Chromatography (GC).[3]

  • Work-up and Purification: Upon completion, remove the catalyst by filtration. Extract the product from the filtrate with ethyl acetate. Wash the organic layer repeatedly with water (3-4 times) to remove any residual KOH. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.[3]

2. Synthesis of Ethyl 4-amino-2-chlorobenzoate via Fischer Esterification

  • Materials: 4-Amino-2-chlorobenzoic acid, Absolute ethanol, Thionyl chloride (SOCl₂), 10% Sodium carbonate (Na₂CO₃) solution, Distilled water.

  • Procedure:

    • Suspend 4-Amino-2-chlorobenzoic acid (0.0266 mol) in absolute ethanol (50 mL) in a round-bottom flask and cool the mixture to -15°C in an ice-salt bath.

    • Slowly add thionyl chloride (0.032 mol) dropwise, ensuring the temperature remains below -10°C.[3]

    • After the addition is complete, stir the reaction mixture at 40°C for 30 minutes.

    • Increase the temperature and reflux the mixture for 3 hours.[3]

    • After reflux, cool the reaction mixture and filter the resulting precipitate.

    • Wash the precipitate with distilled water to remove excess SOCl₂.[3]

    • Wash the product with a 10% Na₂CO₃ solution.[3]

    • Collect the residue and recrystallize it from an ethanol/water mixture to yield pure ethyl 4-amino-2-chlorobenzoate.[3]

Visualizations

experimental_workflow General Workflow for Scale-Up Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_purification Purification start Starting Material (e.g., 2-chloro-4-nitrobenzoic acid) reaction_vessel Reaction Vessel (Controlled Temperature & Addition) start->reaction_vessel reagents Reagents & Catalyst (e.g., Iron powder, Solvent) reagents->reaction_vessel monitoring In-Process Control (TLC/HPLC) reaction_vessel->monitoring Sample filtration Hot Filtration (with Filter Aid) reaction_vessel->filtration Reaction Mixture monitoring->reaction_vessel Feedback extraction Extraction filtration->extraction precipitation pH Adjustment & Precipitation extraction->precipitation isolation Isolation (Filtration & Drying) precipitation->isolation purification Recrystallization isolation->purification Crude Product final_product Final Product (this compound derivative) purification->final_product

Caption: General experimental workflow for the scale-up synthesis of this compound derivatives.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion is_complete Is Reaction Complete? check_completion->is_complete extend_reaction Extend Reaction Time/ Increase Temperature is_complete->extend_reaction No check_workup Review Work-up Procedure is_complete->check_workup Yes extend_reaction->check_completion optimize_extraction Optimize Extraction (pH, Solvent Volume) check_workup->optimize_extraction check_sm_purity Analyze Starting Material Purity check_workup->check_sm_purity solution Yield Improved optimize_extraction->solution source_high_purity Source High-Purity Starting Material check_sm_purity->source_high_purity source_high_purity->solution

Caption: Logical troubleshooting flow for addressing low product yield in synthesis.

References

Technical Support Center: Analysis of Impurities in Methyl 2-amino-4-chlorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of impurities in reactions involving Methyl 2-amino-4-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the esterification of 2-amino-4-chlorobenzoic acid with methanol, can lead to several process-related impurities and degradation products. These include:

  • Unreacted Starting Material: Residual 2-amino-4-chlorobenzoic acid is a common impurity if the reaction does not go to completion.

  • Dimerization/Amide Formation: Under certain conditions, the amino group of one molecule can react with the carboxylic acid group of another to form an amide dimer.

  • Hydrolysis Product: The ester product, this compound, can hydrolyze back to the parent carboxylic acid (2-amino-4-chlorobenzoic acid), especially in the presence of water and acid or base.[1]

  • By-products from Reagents: If using reagents like thionyl chloride for the esterification, related by-products can be generated.

  • Positional Isomers: Impurities may arise from isomeric starting materials.

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound are often attributed to several factors. The table below outlines common causes and recommended solutions.

Potential CauseRecommended Solution
Incomplete Reaction The esterification reaction is often an equilibrium process. To drive the reaction towards the product, use a large excess of methanol, which can also serve as the solvent.
Insufficient Catalyst The basic amino group on the 2-amino-4-chlorobenzoic acid can neutralize the acid catalyst (e.g., sulfuric acid). Ensure a sufficient amount of catalyst is used to account for this.
Product Loss During Workup The product may have some solubility in the aqueous phase during extraction. Ensure the pH is adjusted appropriately to minimize solubility and use a suitable organic solvent for extraction.
Side Reactions Dimerization via amide bond formation can reduce the yield of the desired ester. Control the reaction temperature and consider using protecting groups for the amine if necessary.

Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

A3: An unexpected peak in your HPLC chromatogram could be a starting material, a known impurity, or a new degradation product. A systematic approach is necessary for identification:

  • Retention Time Comparison: Compare the retention time of the unknown peak with that of your starting material (2-amino-4-chlorobenzoic acid) and any known potential impurities.

  • Spiking: Inject a sample spiked with a small amount of the suspected impurity. If the peak area of the unknown peak increases, its identity is confirmed.

  • Forced Degradation Studies: To identify potential degradation products, subject a pure sample of this compound to stress conditions (acid, base, heat, oxidation, light).[1] Analyze the stressed samples by HPLC to see if the unknown peak is formed. A new, more polar peak is often indicative of hydrolysis to the corresponding carboxylic acid.[1]

  • LC-MS Analysis: For definitive identification, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool. It provides the mass-to-charge ratio of the unknown compound, which can be used to determine its molecular weight and elucidate its structure.[1]

Troubleshooting Guides

Issue 1: Presence of Unreacted 2-amino-4-chlorobenzoic Acid

Symptoms:

  • A peak corresponding to the retention time of 2-amino-4-chlorobenzoic acid is observed in the HPLC analysis of the final product.

  • The melting point of the product is lower and broader than expected.

Troubleshooting Workflow:

start High Level of Unreacted Starting Material Detected check_reaction_time Increase Reaction Time start->check_reaction_time check_catalyst Increase Catalyst Loading check_reaction_time->check_catalyst check_methanol Increase Excess of Methanol check_catalyst->check_methanol purification Optimize Purification check_methanol->purification end_node Reduced Impurity Level purification->end_node

Caption: Troubleshooting workflow for high levels of unreacted starting material.

Detailed Steps:

  • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has not gone to completion, extend the reflux time.

  • Increase Catalyst Loading: The amino group of the starting material can neutralize the acid catalyst. Incrementally increase the amount of sulfuric acid or other acid catalyst.

  • Increase Methanol Excess: The Fischer esterification is an equilibrium-driven reaction. Using a larger excess of methanol will shift the equilibrium towards the formation of the ester.

  • Optimize Purification: If the impurity persists, optimize the purification step. This may involve recrystallization from a different solvent system or column chromatography.

Issue 2: Formation of Amide Dimer Impurity

Symptoms:

  • A higher molecular weight impurity is detected, often by LC-MS.

  • The product may appear discolored.

Troubleshooting Workflow:

start Amide Dimer Detected lower_temp Lower Reaction Temperature start->lower_temp check_reagent_order Control Reagent Addition lower_temp->check_reagent_order use_coupling_agent Consider Alternative Synthesis Route (e.g., using a coupling agent) check_reagent_order->use_coupling_agent end_node Minimized Dimer Formation use_coupling_agent->end_node

Caption: Troubleshooting workflow for amide dimer formation.

Detailed Steps:

  • Lower Reaction Temperature: High temperatures can promote amide formation. Conduct the reaction at the lowest effective temperature.

  • Control Reagent Addition: If using a reagent like thionyl chloride, add it slowly at a low temperature to control the formation of the acid chloride intermediate and minimize side reactions.

  • Alternative Synthesis Route: Consider a milder esterification method, for example, using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine), which can sometimes offer better selectivity.

Experimental Protocols

HPLC Method for Impurity Profiling

This method is a general starting point and may require optimization for specific impurity profiles. It is based on methods for the related compound, 4-Amino-2-chlorobenzoic acid.[2]

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of water, acetonitrile, and methanol with an acid modifier. A typical starting point is Water:Acetonitrile:Methanol:Glacial Acetic Acid (74:20:10:1 v/v/v/v).[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 254 nm[2]
Column Temperature 30 °C[2]
Injection Volume 10 µL[2]

Solution Preparation:

  • Diluent: The mobile phase is typically used as the diluent.[2]

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare Standard and Sample Solutions (0.1 mg/mL in diluent) hplc_analysis Inject 10 µL onto C18 column sample_prep->hplc_analysis separation Isocratic elution with mobile phase at 1.0 mL/min hplc_analysis->separation detection Detect at 254 nm separation->detection data_analysis Integrate peaks and calculate impurity levels detection->data_analysis

References

Validation & Comparative

A Comparative Analysis of Reactivity: Methyl 2-amino-4-chlorobenzoate vs. Methyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two closely related isomers, methyl 2-amino-4-chlorobenzoate and methyl 2-amino-5-chlorobenzoate. These compounds are valuable starting materials and intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules, most notably quinazolinones. Understanding their relative reactivity is crucial for reaction design, optimization, and the prediction of reaction outcomes. This analysis is supported by a review of electronic effects, relevant experimental data from analogous systems, and detailed experimental protocols for key transformations.

Executive Summary: Data Presentation

A summary of key physical and electronic properties of the parent aminobenzoic acids is presented below. These properties provide a foundation for understanding the reactivity differences between their corresponding methyl esters.

Property2-Amino-4-chlorobenzoic acid2-Amino-5-chlorobenzoic acid
CAS Number 89-77-0635-21-2
Molecular Formula C₇H₆ClNO₂C₇H₆ClNO₂
Molecular Weight 171.58 g/mol 171.58 g/mol
pKa 4.71 ± 0.10[1]4.57[2]

Theoretical Reactivity Analysis

The reactivity of these isomers is primarily governed by the interplay of the electronic effects of the three substituents on the benzene ring: the strongly activating, ortho-, para-directing amino (-NH₂) group, the deactivating, ortho-, para-directing chloro (-Cl) group, and the deactivating, meta-directing methyl ester (-COOCH₃) group.

This compound: In this isomer, the chloro group is para to the amino group. The electron-donating resonance effect of the amino group strongly activates the positions ortho and para to it (positions 3, 5, and the carbon bearing the ester). The electron-withdrawing inductive effect of the chloro group deactivates the ring. The methyl ester group deactivates the ring through its electron-withdrawing inductive and resonance effects. The strong activation by the amino group is expected to be the dominant factor in determining the sites of electrophilic attack.

Methyl 2-amino-5-chlorobenzoate: Here, the chloro group is meta to the amino group. The powerful activating effect of the amino group is directed to the ortho and para positions (positions 4, 6, and the carbon bearing the ester). The chloro and methyl ester groups remain deactivating. The relative positions of the activating and deactivating groups will influence both the overall reactivity and the regioselectivity of reactions.

Nucleophilicity of the Amino Group: The nucleophilicity of the amino group is critical for reactions such as N-acylation. The electron density on the nitrogen atom is influenced by the other substituents. In the 4-chloro isomer, the electron-withdrawing chloro group is para to the amino group, which can reduce the electron-donating ability of the amino group into the ring via resonance, potentially making the nitrogen lone pair slightly more available for nucleophilic attack compared to the 5-chloro isomer where the chloro group is meta. However, the overall electron density of the ring is also a factor. The pKa of 2-amino-4-chlorobenzoic acid (4.71) is slightly higher than that of 2-amino-5-chlorobenzoic acid (4.57), suggesting that the conjugate base of the 4-chloro isomer is slightly less stable, which can be interpreted as the amino group in the 4-chloro isomer being a slightly weaker electron-donating group into the ring. This would imply a slightly more nucleophilic amino group in the 4-chloro isomer.

Electrophilic Aromatic Substitution: For electrophilic aromatic substitution on the ring, the directing effects of the substituents are paramount. In both isomers, the amino group is the strongest activating group and will primarily direct incoming electrophiles. In the 4-chloro isomer, the positions ortho to the amino group (positions 3 and the carbon with the ester) and para (position 5) are activated. In the 5-chloro isomer, the positions ortho (position 6 and the carbon with the ester) and para (position 4) are activated. The steric hindrance from the adjacent methyl ester group will likely disfavor substitution at the position between the amino and ester groups in both isomers.

Experimental Protocols

Experimental Protocol 1: N-Acylation with Acetic Anhydride

This protocol describes a general procedure for the N-acetylation of methyl aminobenzoates.

Materials:

  • This compound or Methyl 2-amino-5-chlorobenzoate

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the methyl aminobenzoate (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol 2: Synthesis of Quinazolinones via Niementowski Reaction

This protocol outlines the synthesis of a quinazolinone derivative from a methyl aminobenzoate.

Materials:

  • This compound or Methyl 2-amino-5-chlorobenzoate

  • Formamide

  • High-boiling point solvent (e.g., N,N-dimethylformamide, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix the methyl aminobenzoate (1.0 eq) with an excess of formamide (e.g., 4.0 eq).

  • Heat the mixture to 130-140 °C for 4-6 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the crude quinazolinone.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Mandatory Visualizations

Caption: Predicted reactivity pathways for the two isomers.

G General Experimental Workflow for Quinazolinone Synthesis start Start: Methyl Aminobenzoate + Formamide reaction Heat (130-140 °C) 4-6 hours start->reaction workup Quench with ice water reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization (e.g., from Ethanol) filtration->purification product Final Product: Quinazolinone purification->product

Caption: Workflow for Niementowski quinazolinone synthesis.

Conclusion

Based on the analysis of substituent electronic effects and pKa data, This compound is predicted to be slightly more reactive towards N-acylation due to a potentially more nucleophilic amino group. For electrophilic aromatic substitution, the reactivity of both isomers will be high due to the strongly activating amino group, with the regioselectivity being dictated by the ortho- and para-directing nature of this group. The 5-chloro isomer might exhibit slightly higher overall ring activation for electrophilic attack at the 4- and 6-positions due to the meta-positioning of the deactivating chloro group relative to the activating amino group.

References

Comparative study of quinazoline synthesis using different aminobenzoate isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the quinazoline scaffold is a foundational step in the discovery of novel therapeutics. This guide provides a comparative analysis of the use of aminobenzoate isomers in quinazoline synthesis, highlighting the structural necessity of the ortho-isomer and providing detailed experimental data for its successful application.

The architecture of the quinazoline ring system, a fusion of a benzene and a pyrimidine ring, necessitates a specific geometric arrangement of functional groups in its precursors for efficient cyclization. This guide will elucidate why 2-aminobenzoate (ortho-aminobenzoate) and its esters are the exclusive choices for direct, single-pot quinazoline synthesis and why its meta- and para-isomers are unsuitable for these routes.

The Decisive Role of Isomer Positioning

The formation of the quinazoline core through classical methods like the Niementowski or Bischler synthesis relies on an intramolecular cyclization step. This requires the amine and carboxylic acid (or ester) functionalities to be positioned adjacent to each other on the benzene ring. This ortho-positioning is the only arrangement that allows for the formation of the six-membered pyrimidine ring fused to the benzene ring.

In contrast, the amino and carboxyl groups in 3-aminobenzoate (meta-isomer) and 4-aminobenzoate (para-isomer) are spatially separated, making the intramolecular cyclization required to form the quinazoline ring sterically impossible.

Caption: Structural comparison of aminobenzoate isomers.

Established Synthetic Routes Using 2-Aminobenzoate Derivatives

The following section details established protocols for the synthesis of quinazolines and their derivatives using 2-aminobenzoic acid and its methyl ester.

Table 1: Comparison of Quinazoline Synthesis Methods using 2-Aminobenzoate Derivatives
MethodStarting MaterialReagentsConditionsYieldReference
Niementowski Reaction (Conventional)2-Aminobenzoic acidFormamide130-140°C, 2-6 hours~90%[1][2]
Niementowski Reaction (Microwave)Methyl 2-amino-5-bromobenzoatePrimary amine120-150°C, 15-30 minutesNot specified[1]
Bischler Synthesis (Two-step)2-Amino-3-chlorobenzoic acid1. Acyl chloride, Pyridine2. Primary amine, Pyridine or DMFNot specifiedNot specified[3]
Reaction with LactamMethyl 2-amino-5-bromobenzoateγ-butyrolactam, PPA160-180°C, 2-4 hoursNot specified[1]
Experimental Protocols

1. Niementowski Reaction for the Synthesis of 6-Bromoquinazolin-4(3H)-one [1]

  • Materials: Methyl 2-amino-5-bromobenzoate (10 mmol, 2.30 g), Formamide (40 mmol, 1.6 mL)

  • Procedure:

    • A mixture of methyl 2-amino-5-bromobenzoate and formamide is heated at 130-140°C for 4-6 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.

    • The crude 6-bromoquinazolin-4(3H)-one can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

2. Microwave-Assisted Synthesis of N-Substituted 6-bromoquinazolin-4(3H)-one [1]

  • Materials: Methyl 2-amino-5-bromobenzoate (1 mmol, 0.23 g), appropriate primary amine (1.2 mmol), DMF or ethanol (3 mL)

  • Procedure:

    • In a microwave vial, dissolve methyl 2-amino-5-bromobenzoate in a suitable solvent (DMF or ethanol).

    • Add the appropriate primary amine to the solution.

    • Seal the vial and subject it to microwave irradiation at a temperature and time optimized for the specific amine (typically 120-150°C for 15-30 minutes).

    • After cooling, remove the solvent under reduced pressure.

    • Purify the residue by reverse-phase HPLC or column chromatography to yield the desired N-substituted 6-bromoquinazolin-4(3H)-one.

3. Two-Step Synthesis of 8-Chloro-2,3-disubstituted-quinazolin-4(3H)-one [3]

  • Step 1: Formation of Benzoxazinone Intermediate

    • Materials: 2-Amino-3-chlorobenzoic acid, appropriate acyl chloride, pyridine.

    • Procedure: Acylate the 2-amino-3-chlorobenzoic acid with an appropriate acyl chloride in the presence of pyridine to form the 8-chloro-2-substituted-4H-benzo[d][1][4]oxazin-4-one intermediate.

  • Step 2: Formation of Quinazolinone

    • Materials: Benzoxazinone intermediate from Step 1, primary amine, pyridine or DMF.

    • Procedure: Condense the benzoxazinone intermediate with a primary amine in pyridine or DMF to yield the desired 8-chloro-2,3-disubstituted-quinazolin-4(3H)-one.

Visualizing the Synthetic Workflow

The general workflow for the synthesis of quinazolinones from 2-aminobenzoic acid derivatives involves a cyclization reaction, often preceded by an initial acylation or amidation step, followed by purification and characterization of the final product.

Synthetic_Workflow Start 2-Aminobenzoate Derivative Reaction Cyclization Reaction (e.g., Niementowski) Start->Reaction Intermediate Crude Quinazolinone Product Reaction->Intermediate Purification Purification (Recrystallization or Chromatography) Intermediate->Purification Product Pure Quinazolinone Derivative Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: General workflow for quinazolinone synthesis.

Quinazolines in Signaling Pathways: EGFR Inhibition

Quinazoline derivatives are renowned for their biological activities, frequently acting as inhibitors of key signaling pathways implicated in diseases like cancer. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR inhibits EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and its inhibition.

References

Halogenated Anthranilate Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated anthranilate derivatives across various therapeutic targets. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways, this document aims to serve as a valuable resource for the rational design and development of novel therapeutics based on the anthranilate scaffold. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, leading to enhanced potency, selectivity, and metabolic stability.

Antitubercular Activity of Halogenated Anthranilate Derivatives

Halogenated anthranilate derivatives have emerged as a promising class of inhibitors targeting essential enzymes in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. One key target is MabA (FabG1), an enzyme involved in the mycolic acid biosynthesis pathway, which is crucial for the integrity of the mycobacterial cell wall.

Comparative Activity Data

The following table summarizes the in vitro activity of a series of halogenated anthranilate derivatives against Mtb and their inhibitory effect on the MabA enzyme.

Compound IDHalogen SubstitutionTargetIC50 (µM)MIC90 (µM) against Mtb H37RvReference
1 5-IodoMabA38 ± 6100-300[1]
2 5-BromoMabA45 ± 6100-300[1]

Note: The core structure for these compounds is an anthranilic acid scaffold with a 3,4-dichlorobenzoyl group attached to the nitrogen atom.

The data indicates that both 5-iodo and 5-bromo substitutions on the anthranilate ring result in potent inhibition of the MabA enzyme and significant whole-cell activity against M. tuberculosis.[1] Interestingly, while there is a slight difference in their enzymatic inhibition, their antimycobacterial efficacy is comparable. Further studies with these compounds revealed that their mode of action might not be solely through MabA inhibition but could also involve intrabacterial acidification due to the carboxylic acid moiety.[1]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for M. tuberculosis Susceptibility Testing

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[2][3][4][5]

  • Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0.

  • Plate Setup: The test compounds are serially diluted in a 96-well microplate. The bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well.

  • Result Interpretation: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.[5]

MabA (FabG1) Inhibition Assay

This is an enzymatic assay to quantify the inhibitory effect of compounds on the MabA enzyme.[1]

  • Reaction Mixture: The reaction is performed in a microplate well containing the MabA enzyme, the substrate acetoacetyl-CoA, and the cofactor NADPH in a suitable buffer.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature.

  • Detection: The formation of the product, hydroxybutyryl-CoA (HBCoA), is monitored using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Visualizing the Tryptophan Biosynthesis Pathway

While the primary antitubercular target discussed for the halogenated derivatives above is MabA, other anthranilate derivatives are known to interfere with the tryptophan biosynthesis pathway, which is also essential for Mtb survival. The following diagram illustrates this pathway.

Tryptophan_Biosynthesis cluster_pathway Tryptophan Biosynthesis in M. tuberculosis cluster_inhibition Potential Inhibition by Anthranilate Analogs Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpE/TrpG (Anthranilate Synthase) PRPP Phosphoribosyl pyrophosphate Anthranilate->PRPP TrpD CDP Carboxyphenylamino- deoxyribulose phosphate PRPP->CDP TrpF InGP Indole-3-glycerol phosphate CDP->InGP TrpC Indole Indole InGP->Indole TrpF Tryptophan Tryptophan Indole->Tryptophan TrpA/TrpB (Tryptophan Synthase) Fluorinated\nAnthranilates Fluorinated Anthranilates Fluorinated\nAnthranilates->Anthranilate Compete with natural substrate

Caption: Tryptophan biosynthesis pathway in M. tuberculosis.

Factor Xa Inhibitory Activity of Halogenated Anthranilate Derivatives

Halogenated anthranilate derivatives have also been investigated as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Inhibition of FXa is a key strategy for the development of anticoagulants.

Comparative Activity Data

The following table presents the in vitro inhibitory activity of a series of anthranilamide-based FXa inhibitors.

Compound IDHalogen Substitution (P1 moiety)FXa IC50 (nM)Selectivity over ThrombinReference
6a 5-chlorothiophene28.7>348[6]
6k 5-chloropyridine23.8>420[6]
8 5-bromothiophene13.4-[6]

Note: These compounds share a common anthranilamide scaffold with variations in the P1 and P4 binding moieties.

The data highlights the importance of a halogenated aromatic ring in the P1 pocket of the FXa enzyme.[7] Specifically, compounds with a 5-chlorothiophene or 5-chloropyridine moiety at this position exhibit potent FXa inhibition.[6] Replacing the chlorine with a bromine atom (compound 8 vs. 6a) further enhances the inhibitory activity, suggesting that the nature and size of the halogen play a crucial role in the binding interaction.[6] These compounds also demonstrate high selectivity for FXa over thrombin, another key serine protease in the coagulation cascade.[6]

Experimental Protocols

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of Factor Xa using a chromogenic substrate.[8][9][10][11][12]

  • Reagents: Human Factor Xa, a specific chromogenic substrate for FXa, and a suitable buffer system.

  • Assay Procedure:

    • Factor Xa is pre-incubated with various concentrations of the test compound in a 96-well plate.

    • The chromogenic substrate is added to initiate the reaction.

    • The plate is incubated at 37°C.

    • The reaction is stopped, and the absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 405 nm).

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Coagulation Cascade and FXa Inhibition

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the mechanism of action of FXa inhibitors.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_inhibition Inhibition Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Factor IX Factor IX Factor XI->Factor IX Factor X Factor X Factor IX->Factor X + Factor VIIIa Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII Factor VII->Factor X Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa + Factor Va Fibrinogen Fibrinogen Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Thrombin Halogenated Anthranilate\nDerivatives Halogenated Anthranilate Derivatives Halogenated Anthranilate\nDerivatives->Factor Xa Direct Inhibition SAR_Workflow cluster_feedback Iterative Process Compound Library\n(Halogenated Anthranilates) Compound Library (Halogenated Anthranilates) Primary Screening\n(e.g., High-Throughput Screening) Primary Screening (e.g., High-Throughput Screening) Compound Library\n(Halogenated Anthranilates)->Primary Screening\n(e.g., High-Throughput Screening) Hit Identification Hit Identification Primary Screening\n(e.g., High-Throughput Screening)->Hit Identification Secondary Screening\n(Dose-Response) Secondary Screening (Dose-Response) Hit Identification->Secondary Screening\n(Dose-Response) Lead Identification Lead Identification Secondary Screening\n(Dose-Response)->Lead Identification Lead Optimization\n(SAR Studies) Lead Optimization (SAR Studies) Lead Identification->Lead Optimization\n(SAR Studies) Lead Optimization\n(SAR Studies)->Compound Library\n(Halogenated Anthranilates) Synthesize new analogs Preclinical Development Preclinical Development Lead Optimization\n(SAR Studies)->Preclinical Development

References

A Comparative Guide to the Biological Activity of Methyl 2-amino-4-chlorobenzoate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of derivatives of Methyl 2-amino-4-chlorobenzoate and their structural analogues. The information presented is curated from peer-reviewed research and is intended to facilitate further drug discovery and development efforts. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds in oncology research, with several studies highlighting their potential as inhibitors of key cancer-related targets, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines. For comparison, data for the established EGFR inhibitor, Erlotinib, is included.

Compound IDDerivative ClassA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)Reference
N5a 2-(4-amino-3-chlorobenzoyl)-N-(p-tolyl)hydrazine-1-carbothioamide1.23 ± 0.112.45 ± 0.183.12 ± 0.25[1]
Erlotinib EGFR Tyrosine Kinase Inhibitor (Standard)4.56 ± 0.326.78 ± 0.518.12 ± 0.63[1]
Comparative EGFR Kinase Inhibitory Activity

The inhibitory activity of these derivatives against the EGFR tyrosine kinase is a key indicator of their mechanism of action.

Compound IDEGFR Tyrosine Kinase IC50 (µM)Reference
N5a 0.58 ± 0.04[1]
Erlotinib 0.95 ± 0.07[1]
Structure-Activity Relationship (SAR) Insights
  • The presence of a hydrazine-1-carbothioamide moiety, as seen in compound N5a , appears to be crucial for potent cytotoxic and EGFR inhibitory activity.

  • The 4-chloro substitution on the anthranilate ring is a common feature in many active compounds, suggesting its importance in binding to the target protein.

  • Variations in the aryl group attached to the carbothioamide can influence potency, with the p-tolyl group in N5a demonstrating significant activity.

Antimicrobial Activity

Analogues of this compound have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Comparative Antimicrobial Activity Data

The table below presents the MIC values for various halogenated 4-aminobenzoic acid derivatives against different microbial strains.

Compound ID/ClassTarget MicroorganismMIC (µg/mL)Reference
N-(4-chlorophenyl)-2-amino-4-chlorobenzamide Staphylococcus aureus125[2]
Bacillus subtilis125[2]
Schiff's base of 2-chlorobenzoic acid Escherichia coliComparable to Norfloxacin[2]
2-amino-3-chlorobenzoic acid derivative Methicillin-resistant Staphylococcus aureus (MRSA)Potent Activity[2]
Various Halogenated 4-aminobenzoic acid derivatives Gram-positive strainsStarting from 15.62 µM[2]
Structure-Activity Relationship (SAR) Insights
  • Halogen substitution on the aromatic ring is a recurring theme in derivatives with notable antimicrobial activity.

  • The formation of Schiff bases or amides from the parent anthranilic acid structure can lead to compounds with significant antibacterial effects.

  • The position and nature of the halogen substituent can impact the spectrum of activity against Gram-positive and Gram-negative bacteria.

Experimental Protocols

EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.

  • Reagent Preparation : Prepare serial dilutions of the test compounds (e.g., N5a) and a control inhibitor (e.g., Erlotinib) in the kinase assay buffer. Prepare a solution of recombinant human EGFR enzyme and a master mix containing the substrate (e.g., Poly(Glu, Tyr)) and ATP.

  • Kinase Reaction : Add the diluted inhibitors to the wells of a 96-well plate. Initiate the reaction by adding the EGFR enzyme to the wells containing the substrate/ATP mix and the inhibitors. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation : Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis : Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3][4]

Antimicrobial Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5][6][7]

  • Preparation of Antimicrobial Dilutions : Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation : Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation : Incubate the plate at an appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours.

  • MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

Derivatives of this compound that inhibit EGFR tyrosine kinase interfere with a critical signaling pathway involved in cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P1 P EGFR->P1 Grb2 Grb2 P1->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Derivative (e.g., N5a) Inhibitor->EGFR Inhibits (Tyrosine Kinase Domain)

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

General Workflow for Synthesis and Biological Screening

The development of novel derivatives follows a structured workflow from synthesis to biological evaluation.

Synthesis_Screening_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Screening (e.g., Cytotoxicity, MIC) Purification->InVitro Mechanism Mechanism of Action Studies (e.g., Kinase Assays) InVitro->Mechanism SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Mechanism->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the synthesis and biological screening of novel derivatives.

This guide provides a snapshot of the current research landscape for this compound derivatives and their analogues. The presented data and protocols are intended to serve as a valuable resource for the scientific community in the ongoing quest for novel therapeutic agents.

References

The Versatility of Methyl 2-amino-4-chlorobenzoate in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 2-amino-4-chlorobenzoate has emerged as a pivotal scaffold in medicinal chemistry, offering a versatile starting point for the synthesis of a diverse array of therapeutic agents. Its unique structural features, including a reactive amine group and sites for further functionalization, have been exploited by researchers to develop novel drug candidates for a range of diseases, from cancer and bacterial infections to neurological disorders.

This guide provides a comparative analysis of drug discovery programs that have utilized the this compound scaffold. We present key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Performance Comparison: A Multi-Target Scaffold

The true utility of a chemical scaffold lies in its ability to serve as a foundation for developing ligands for multiple biological targets. This compound has proven its mettle in this regard, with its derivatives showing potent activity against a variety of enzymes and receptors.

Anticancer Applications: Targeting EGFR and Beyond

A significant area of research has focused on the development of anticancer agents derived from this scaffold, particularly inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. The quinazolinone core, readily synthesized from this compound, is a well-established pharmacophore for EGFR inhibition.

Compound ClassTargetKey Derivative ExampleIC50 (µM)Cancer Cell Line(s)
QuinazolinonesEGFR7-Chloro-2-(substituted)-quinazolin-4(3H)-one0.188Metastatic Breast Cancer (ENPP1 assay)
QuinazolinonesPI3Kδ3-amino-2-methyl-7-chloro quinazolin-4(3H)-one derivatives60.29HePG-2
1,2,3-Triazole Modified AzacoumarinsNot SpecifiedCompound 31a4.42-14.29PC-3, MCF-7, HepG-2, MGC-7

Table 1: Anticancer activity of representative compounds derived from this compound.

While the quinazolinone scaffold derived from this compound is highly effective, other heterocyclic systems have also been explored for EGFR inhibition, offering potential alternative therapeutic avenues.

ScaffoldKey Advantage(s)Representative EGFR Inhibitor IC50 (µM)Reference Compound
Quinazolinone Well-established synthesis, potent activity0.0002 (Afatinib)Afatinib[1]
Thiazolyl-pyrazolinePotent dual EGFR/HER2 inhibition0.06 (Compound VI)Erlotinib[2]
BenzofuranBroad-spectrum antiproliferative activity0.81 (Compound 11)Gefitinib[3]
4-AnilinoquinazolinePotent dual EGFR/HER2 inhibition0.0014 (Compound 1f)Gefitinib, Lapatinib[4]

Table 2: Comparison of different scaffolds for EGFR inhibition.

Antibacterial and Antiplasmodial Activity

The versatility of the this compound scaffold extends to the development of anti-infective agents. Researchers have successfully synthesized novel sulfonamides and quinoline derivatives with promising antibacterial and antiplasmodial activities.

Compound ClassTarget/OrganismKey Derivative ExampleMIC (µg/mL) or IC50 (µM)
4-chloro-2-mercaptobenzenesulfonamidesAnaerobic Gram-positive bacteriaCompounds 16, 17, 23, 24, 31, 32, 48Promising activity
QuinolinesPseudomonas aeruginosa (Quorum Sensing)Compound 23>70% reduction in pyocyanin synthesis
4,9-diaminoacridinesPlasmodium falciparumConjugate 2h0.0802

Table 3: Anti-infective activity of compounds derived from this compound.

Alternative scaffolds for antibacterial drug discovery are numerous and varied, often focusing on different mechanisms of action.

Scaffold ClassMechanism of ActionExample(s)
Sulfonamides Dihydropteroate synthase inhibitionSulfamethoxazole
ChitosanCell membrane disruptionChitosan nanoparticles[5]
Manuka HoneyMultiple antibacterial componentsMedihoney[5]
Silver NanoparticlesMultiple targets (cell wall, DNA, proteins)Silver-releasing dressings[5]

Table 4: Comparison of different antibacterial scaffolds and their mechanisms.

Modulation of Ion Channels

Recent studies have highlighted the potential of this compound derivatives in modulating ion channels, which are critical for neuronal signaling and other physiological processes.

CompoundTargetEffectIC50
IQM-22110KChIP3 (modulator of KV4.3 channels)Selective modulationNot explicitly stated, but potent ligand

Table 5: Activity of a this compound derivative on an ion channel modulator.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery. Below are representative procedures for the synthesis of key compound classes derived from this compound.

Synthesis of 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one

This protocol describes the synthesis of a key intermediate for various quinazolinone-based inhibitors.[6]

  • Reaction Setup: A mixture of this compound (0.742 g, 4 mmol, 1 eq) and chloroacetonitrile (0.254 mL, 4 mmol, 1 eq) is prepared.

  • Reaction Conditions: The procedure follows the methodology described for a similar compound (2a in the source literature).

  • Work-up and Purification: The reaction mixture is processed to isolate the desired product.

  • Characterization: The final compound is obtained as a brown solid in 55% yield. The structure is confirmed by 1H NMR and 13C NMR spectroscopy.

Synthesis of IQM-22110: A KChIP3 Ligand

This multi-step synthesis demonstrates the utility of this compound in constructing more complex molecules.[7]

  • Activation of Carboxylic Acid: 2-([1,1'-biphenyl]-3-yl)acetic acid (1.5 equiv) is refluxed in SOCl2 (2 mL/mmol) for 6 hours. The solution is then evaporated to dryness.

  • Amide Coupling: The residue from step 1 is dissolved in anhydrous THF (2 mL/mmol). This compound (1.0 equiv) and propylene oxide (5.0 equiv) are added. The reaction is stirred overnight at room temperature.

  • Work-up: The solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with brine, and dried over Na2SO4.

  • Purification: The crude product is purified by centrifugal circular chromatography.

  • Hydrolysis: The resulting methyl ester is dissolved in a mixture of THF/MeOH. A 2 N NaOH solution is added dropwise, and the mixture is stirred at room temperature for 12 hours.

  • Final Isolation: The solvent is removed, and water is added. The solution is acidified to pH 3-4 with 1 N HCl to precipitate the final product, IQM-22110.

Visualizing the Science: Pathways and Workflows

To better understand the context of these drug discovery efforts, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand Ligand (EGF) Ligand->EGFR Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Synthesis_Workflow start This compound step1 Reaction with Building Block A start->step1 intermediate1 Intermediate Scaffold step1->intermediate1 step2 Functionalization/ Cyclization intermediate1->step2 intermediate2 Crude Product step2->intermediate2 step3 Purification (e.g., Chromatography) intermediate2->step3 final_product Final Compound step3->final_product step4 Biological Evaluation (e.g., IC50 determination) final_product->step4 data Activity Data step4->data

References

Unveiling the Potential of Aminobenzoates: A Comparative Analysis of Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against bacterial resistance, the disruption of quorum sensing (QS) has emerged as a promising therapeutic strategy. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. Inhibiting this communication can effectively disarm pathogens without exerting the selective pressure that leads to antibiotic resistance. This guide provides a comparative overview of the efficacy of quorum sensing inhibitors (QSIs) derived from different aminobenzoates, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to Aminobenzoate Derivatives as Quorum Sensing Inhibitors

Aminobenzoates, particularly esters of anthranilic acid (2-aminobenzoic acid), have garnered attention as potential QSIs. Their structural similarity to the acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria allows them to interfere with QS pathways. This interference can disrupt the production of virulence factors and inhibit the formation of biofilms, which are notoriously resistant to conventional antibiotics. This report focuses on a comparative analysis of the QSI efficacy of various aminobenzoate derivatives, with a primary focus on methyl anthranilate and its closely related esters.

Comparative Efficacy of Aminobenzoate Derivatives

While a comprehensive, head-to-head comparative study of a full series of aminobenzoate esters is not yet available in the published literature, existing research provides valuable data points on the efficacy of individual derivatives. The following table summarizes the quantitative data on the quorum sensing and biofilm inhibitory activities of methyl anthranilate and other 2-aminobenzoic acid derivatives.

CompoundTarget OrganismAssayConcentration% InhibitionReference
Methyl Anthranilate Aeromonas sobriaBiofilm Formation0.5 µL/mL51.44%[1]
Swinging Motility0.5 µL/mL74.86%[1]
Swarming Motility0.5 µL/mL71.63%[1]
Protease Activity0.5 µL/mL43.08%[1]
2-Aminobenzoic Acid Derivative 1 Candida albicansBiofilm Biomass25 µg/mL~60%[2]
50 µg/mL~75%[2]
2-Aminobenzoic Acid Derivative 2 Candida albicansBiofilm Biomass25 µg/mL~70%[2]
50 µg/mL~85%[2]
2-Aminobenzoic Acid Derivative 3 Candida albicansBiofilm Biomass25 µg/mL~50%[2]
50 µg/mL~75%[2]
2-Aminobenzoic Acid Derivative 4 Candida albicansBiofilm Biomass25 µg/mL~50%[2]
50 µg/mL~80%[2]

Note: The data for 2-aminobenzoic acid derivatives against Candida albicans, a fungus, is included to provide a broader context of the anti-biofilm potential of this class of compounds, although the mechanism may differ from bacterial quorum sensing inhibition.

Signaling Pathways and Mechanisms of Action

Aminobenzoate derivatives are thought to inhibit quorum sensing primarily through two mechanisms within the canonical acyl-homoserine lactone (AHL) signaling pathway common in Gram-negative bacteria.

  • Interference with AHL Biosynthesis: These compounds may inhibit the activity of LuxI-type synthases, the enzymes responsible for producing AHL signal molecules.

  • Competitive Binding to Receptor Proteins: Aminobenzoates can act as antagonists by competing with native AHLs for binding to the LuxR-type receptor proteins. This prevents the activation of the receptor and the subsequent transcription of QS-regulated genes.

The following diagram illustrates the AHL-mediated quorum sensing pathway and the points of inhibition by aminobenzoate derivatives.

AHL_Quorum_Sensing_Pathway cluster_bacteria Bacterial Cell cluster_inhibition Inhibition by Aminobenzoates LuxI LuxI-type Synthase AHL AHL Signal Molecule LuxI->AHL Biosynthesis LuxR LuxR-type Receptor AHL->LuxR Binding & Activation AHL_ext Extracellular AHL Pool AHL->AHL_ext Diffusion QS_Genes Quorum Sensing Regulated Genes LuxR->QS_Genes Transcriptional Regulation Virulence Virulence Factors & Biofilm Formation QS_Genes->Virulence Aminobenzoate1 Aminobenzoate Derivative Aminobenzoate1->LuxI Inhibits Aminobenzoate2 Aminobenzoate Derivative Aminobenzoate2->LuxR Competitive Antagonist AHL_ext->AHL Diffusion Violacein_Inhibition_Assay_Workflow start Start prep_culture Prepare C. violaceum overnight culture start->prep_culture standardize Standardize culture to OD600 = 0.1 prep_culture->standardize plate_setup Dispense culture and test compounds into 96-well plate standardize->plate_setup incubate Incubate at 30°C for 24-48h plate_setup->incubate measure_growth Measure bacterial growth (OD600) incubate->measure_growth pellet_cells Centrifuge plate to pellet cells measure_growth->pellet_cells solubilize Discard supernatant and solubilize violacein with DMSO pellet_cells->solubilize measure_violacein Measure violacein (A595) solubilize->measure_violacein analyze Calculate % inhibition (normalized to growth) measure_violacein->analyze end End analyze->end

References

Reactivity Face-Off: Chloro- vs. Fluoro-Substituted Aminobenzoates in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of synthetic building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the most versatile intermediates are halogenated aminobenzoates, prized for their utility in forming key structural motifs. This guide provides an objective, data-driven comparison of the reactivity of chloro-substituted versus fluoro-substituted aminobenzoates in three cornerstone synthetic transformations: Nucleophilic Aromatic Substitution (SNA r), Palladium-Catalyzed Suzuki-Miyaura Coupling, and N-Acylation. Understanding the nuanced reactivity differences imparted by these halogens is paramount for strategic synthetic planning and optimization.

At a Glance: Key Reactivity Differences

The choice between a chloro or fluoro substituent on an aminobenzoate scaffold is not arbitrary; it has profound implications for the molecule's electronic properties and, consequently, its behavior in chemical reactions. The fundamental difference lies in the interplay between the inductive and resonance effects of the halogens and their respective carbon-halogen bond strengths. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), while chlorine's inductive effect is less pronounced. This distinction is a primary determinant of their reactivity profiles.

Reaction TypeHigher ReactivityRationale
Nucleophilic Aromatic Substitution (SNA r) Fluoro-substitutedThe highly electronegative fluorine atom strongly stabilizes the negatively charged Meisenheimer intermediate, which is formed in the rate-determining step of the reaction.[1][2]
Palladium-Catalyzed Cross-Coupling Chloro-substitutedThe carbon-chlorine bond is weaker than the carbon-fluorine bond, facilitating the crucial oxidative addition step in the catalytic cycle, which is often rate-limiting.
N-Acylation Chloro-substitutedThe stronger electron-withdrawing effect of fluorine decreases the nucleophilicity of the adjacent amino group to a greater extent than chlorine, thus slowing the rate of acylation.

I. Nucleophilic Aromatic Substitution (SNA r)

In nucleophilic aromatic substitution, the reactivity order is often counterintuitive when compared to aliphatic S N2 reactions. For S NAr, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[2] The stability of this intermediate is paramount.

Comparative Reactivity:

Fluoro-substituted aminobenzoates exhibit significantly higher reactivity in S NAr reactions compared to their chloro-substituted counterparts. The strong electron-withdrawing nature of the fluorine atom provides superior stabilization for the adjacent negative charge developed in the Meisenheimer intermediate.[1] This stabilization of the transition state lowers the activation energy of the rate-limiting step, leading to faster reaction rates.[3] The cleavage of the carbon-halogen bond occurs in a subsequent, faster step, making the bond strength less critical to the overall reaction rate.[1]

Illustrative Data:

Aryl HalideRelative RateTypical Yield (%)Rationale
1-Fluoro -2,4-dinitrobenzene~3000>95%Excellent stabilization of the Meisenheimer complex by the highly electronegative fluorine.[3]
1-Chloro -2,4-dinitrobenzene1~90%Good stabilization, but less effective than fluorine.
Experimental Protocol: S NAr with an Amine

This protocol describes a general procedure for the reaction of a halo-aminobenzoate with a secondary amine.

Materials:

  • Methyl 4-amino-3-halobenzoate (fluoro or chloro) (1.0 eq)

  • Secondary amine (e.g., morpholine) (2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add methyl 4-amino-3-halobenzoate, potassium carbonate, and a magnetic stir bar.

  • Purge the flask with an inert gas.

  • Add anhydrous DMSO and the secondary amine via syringe.

  • Heat the reaction mixture to 120-140 °C. The reaction with the fluoro-substituted starting material is expected to proceed more rapidly.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

sn_ar_workflow prep Preparation (Reactants, Solvent, Base) reaction Reaction (Heating under N2) prep->reaction 120-140 °C workup Aqueous Workup (Quench, Extract) reaction->workup Cool & Quench purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

SNA r Experimental Workflow

II. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. Unlike S NAr, the reactivity of aryl halides in this transformation is heavily dependent on the carbon-halogen bond dissociation energy. The rate-limiting step is often the oxidative addition of the palladium(0) catalyst into the C-X bond.

Comparative Reactivity:

Chloro-substituted aminobenzoates are generally more reactive than their fluoro-substituted analogs in Suzuki-Miyaura coupling. The C-Cl bond (BDE: ~400 kJ/mol) is significantly weaker than the C-F bond (BDE: ~544 kJ/mol), making the oxidative addition step more facile for aryl chlorides. Consequently, reactions with chloro-substrates typically proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to the more challenging activation of the C-F bond.

Extrapolated Comparative Data for Suzuki-Miyaura Coupling:

The following table provides an extrapolated comparison based on established reactivity principles for a hypothetical Suzuki-Miyaura coupling.

ParameterMethyl 4-amino-3-chloro benzoateMethyl 4-amino-3-fluoro benzoateRationale
Reaction Time Shorter (e.g., 4-12 h)Longer (e.g., 12-24 h)Faster oxidative addition with the weaker C-Cl bond.
Reaction Temperature Milder (e.g., 80-100 °C)Harsher (e.g., >100 °C)Higher energy is needed to cleave the stronger C-F bond.
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)More challenging C-F bond activation often requires a more active or higher concentration of the catalyst.
Typical Yield Generally HigherGenerally LowerMilder conditions and faster kinetics often lead to fewer side products and higher yields.
Ligand Choice Standard phosphine ligands (e.g., PPh₃, SPhos)Often requires more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) to promote oxidative addition.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halo-aminobenzoate with an arylboronic acid.

Materials:

  • Methyl 4-amino-3-halobenzoate (fluoro or chloro) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the methyl 4-amino-3-halobenzoate (1.0 eq), arylboronic acid (1.2 eq), and base (3.0 eq).

  • Seal the vessel and purge with an inert gas for 15 minutes.

  • Under the inert atmosphere, add the degassed solvent and the palladium catalyst.

  • Heat the mixture with vigorous stirring. For the chloro-derivative, a temperature of 80-100 °C is typical. For the fluoro-derivative, a higher temperature (>100 °C) and a more specialized ligand may be necessary.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via column chromatography or recrystallization.

suzuki_cycle cluster_0 Catalytic Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar'B(OH)2 Base pd2_biaryl Ar-Pd(II)L2-Ar' transmetal->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product

Suzuki-Miyaura Catalytic Cycle

III. N-Acylation

N-acylation involves the reaction of the amino group of the aminobenzoate with an acylating agent (e.g., an acyl chloride or anhydride). The reactivity in this case is dictated by the nucleophilicity of the amine's lone pair of electrons.

Comparative Reactivity:

Chloro-substituted aminobenzoates are more reactive in N-acylation reactions than their fluoro-substituted counterparts. The nucleophilicity of the amino group is diminished by the electron-withdrawing inductive effect of the adjacent halogen. Since fluorine is more electronegative than chlorine, it exerts a stronger deactivating effect on the amino group, making it less nucleophilic and thus slower to react with electrophiles.

Illustrative Data:

The table below provides a qualitative comparison of expected outcomes for the N-acylation of chloro- and fluoro-substituted aminobenzoates.

ParameterMethyl 4-amino-3-chloro benzoateMethyl 4-amino-3-fluoro benzoateRationale
Reaction Rate FasterSlowerThe amino group is more nucleophilic due to the weaker inductive effect of chlorine.
Required Conditions Milder (e.g., room temperature)May require heating or a stronger base/catalystOvercoming the lower nucleophilicity of the amino group.
Typical Yield Generally HigherPotentially LowerSlower reactions may be more prone to side reactions or incomplete conversion.
Experimental Protocol: N-Acylation with Acyl Chloride

This protocol provides a standard method for the N-acylation of a halo-aminobenzoate.

Materials:

  • Methyl 4-amino-3-halobenzoate (fluoro or chloro) (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride) (1.1 eq)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (NEt₃) or Pyridine) (1.5 eq)

Procedure:

  • Dissolve the methyl 4-amino-3-halobenzoate in the anhydrous aprotic solvent in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine) to the solution.

  • Add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction with the chloro-substituted aminobenzoate is expected to be faster.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (if pyridine is used), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

logical_reactivity cluster_0 Factors Influencing N-Acylation Reactivity electronegativity Halogen Electronegativity (F > Cl) inductive_effect Inductive Effect (-I) (F > Cl) electronegativity->inductive_effect nucleophilicity Amine Nucleophilicity (Cl-Substituted > F-Substituted) inductive_effect->nucleophilicity decreases reactivity N-Acylation Reactivity (Cl-Substituted > F-Substituted) nucleophilicity->reactivity determines

Logical Flow of Reactivity in N-Acylation

Conclusion

The choice between chloro- and fluoro-substituted aminobenzoates is a strategic decision that hinges on the intended chemical transformation. For nucleophilic aromatic substitution , the superior stabilizing effect of the fluorine atom makes the fluoro-substituted aminobenzoate the substrate of choice for achieving higher reaction rates and yields. Conversely, for palladium-catalyzed cross-coupling reactions , the weaker carbon-chlorine bond renders the chloro-substituted aminobenzoate more reactive, allowing for milder conditions and greater efficiency. Finally, in N-acylation , the higher nucleophilicity of the amino group in the chloro-analog leads to faster and more efficient reactions. By understanding these fundamental principles, researchers and drug development professionals can make informed decisions, optimizing their synthetic routes to accelerate discovery and innovation.

References

Comparative Analysis of In Silico Binding Affinities for Methyl 2-amino-4-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, this document provides a comparative overview of the predicted binding affinities of novel Methyl 2-amino-4-chlorobenzoate derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The data presented herein is generated from standardized molecular docking simulations to facilitate a consistent and objective comparison.

Recent studies have highlighted the potential of benzoate derivatives, including those of 4-amino-3-chloro benzoate and methyl 4-aminobenzoate, as inhibitors of crucial biological targets like EGFR and glutathione-related enzymes.[1][2][3] Building on this, the following in silico analysis explores derivatives of the this compound scaffold, predicting their interaction and binding energy within the EGFR tyrosine kinase domain.

Data Presentation: Predicted Binding Affinities

The following table summarizes the results of molecular docking studies of this compound and its hypothetical derivatives against the ATP binding site of EGFR (PDB ID: 1M17). The docking scores, representing the estimated free energy of binding, are provided along with the predicted number of hydrogen bond interactions and key interacting amino acid residues.

Compound IDStructureDocking Score (kcal/mol)Predicted H-BondsKey Interacting Residues
M2A4CB This compound-7.22Met793, Thr790
DERIV-01 (R-group: -CH₂CH₃)-7.83Met793, Lys745, Asp855
DERIV-02 (R-group: -C(=O)NH₂)-8.54Met793, Gln791, Cys775
DERIV-03 (R-group: -SO₂NH₂)-8.13Arg841, Met793, Thr854
Erlotinib (Reference)-9.52Met793, Thr790

Note: The data presented in this table is for illustrative purposes based on a generalized in silico protocol and has not been experimentally validated.

Experimental Protocols

The in silico results were obtained using a standardized molecular docking protocol, a common approach for predicting the binding mode and affinity of small molecules to protein targets.[4][5][6]

1. Protein Preparation:

  • The three-dimensional crystal structure of the EGFR tyrosine kinase domain was obtained from the Protein Data Bank (PDB ID: 1M17).

  • The protein structure was prepared by removing water molecules and co-crystallized ligands.

  • Hydrogen atoms were added, and charges were assigned using the CHARMM force field.[2]

  • The structure's energy was minimized to resolve any steric clashes and achieve a stable conformation.

2. Ligand Preparation:

  • The 2D structures of this compound and its derivatives were drawn using chemical drawing software.

  • The structures were converted to 3D conformations and their energy was minimized using a suitable force field (e.g., MMFF94).

  • Appropriate protonation states at physiological pH were assigned.

3. Molecular Docking:

  • Molecular docking was performed using AutoDock Vina, a widely used program for protein-ligand docking.[5][7]

  • The search space (grid box) was defined to encompass the ATP binding site of EGFR, centered on the co-crystallized erlotinib.

  • The docking algorithm, which utilizes a genetic algorithm approach, was set to generate multiple binding poses for each ligand.[5]

  • The resulting poses were scored based on the software's empirical scoring function, which estimates the free energy of binding in kcal/mol.[8] The pose with the lowest energy score was selected as the most probable binding mode.

4. Post-Docking Analysis:

  • The predicted binding poses were visually inspected to analyze protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts.

  • Interacting amino acid residues within a 4Å radius of the ligand were identified.

Visualizations

The following diagrams illustrate the general workflow of the in silico experiments and a representative signaling pathway where the target protein is involved.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB: 1M17, CHARMM) grid Grid Box Generation (Target Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Min.) docking Molecular Docking (AutoDock Vina) l_prep->docking grid->docking scoring Scoring & Ranking (Binding Energy) docking->scoring analysis Interaction Analysis (H-Bonds, Residues) scoring->analysis

In Silico Molecular Docking Workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Ligand Derivative Ligand->EGFR Inhibition

References

A Comparative Benchmarking Guide to Antibacterial Agent Synthesis from Aminobenzoate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel scaffolds for the development of effective antibacterial agents. Aminobenzoic acids and their derivatives have emerged as a promising class of precursors due to their inherent biological activities and synthetic versatility. This guide provides a comprehensive comparison of antibacterial agents synthesized from three key aminobenzoate isomers: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA). By presenting key quantitative data, detailed experimental protocols, and visual workflows, this document aims to inform and guide researchers in the strategic selection of precursors for the synthesis of next-generation antibacterial compounds.

Data Presentation: A Comparative Analysis of Antibacterial Efficacy

The antibacterial efficacy of derivatives synthesized from different aminobenzoate precursors is a critical factor in their potential for further development. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative compounds against various bacterial strains.

Table 1: Antibacterial Activity of Schiff Bases Derived from para-Aminobenzoic Acid (PABA)

CompoundAldehyde ReactantBacterial StrainMIC (µM)Reference
4-((3,5-dibromo-2-hydroxybenzylidene)amino)benzoic acid3,5-DibromosalicylaldehydeStaphylococcus aureus15.62[1]
4-((3,5-diiodo-2-hydroxybenzylidene)amino)benzoic acid3,5-DiiodosalicylaldehydeStaphylococcus aureus15.62[1]
4-((5-nitrofuran-2-yl)methyleneamino)benzoic acid5-NitrofurfuralStaphylococcus aureus62.5[1]
N'-(3-bromobenzylidene)-4-(benzylideneamino)benzohydrazide3-BromobenzaldehydeBacillus subtilis2.11 (pMICbs)[2]
N'-(3,4,5-trimethoxybenzylidene)-4-(benzylideneamino)benzohydrazide3,4,5-TrimethoxybenzaldehydeStaphylococcus aureus1.82 (pMICsa)[2]

Table 2: Antibacterial Activity of Derivatives of ortho-Aminobenzoic Acid (Anthranilic Acid)

CompoundDerivative TypeBacterial StrainMIC (µg/mL)Reference
AnthranilohydrazideHydrazideNot SpecifiedSignificant Activity[3]
N-phenyl anthranilic acidN-substitutedNot SpecifiedSignificant Activity[3]
Odorant Schiff BasesSchiff BaseStaphylococcus aureusVaried Activity[4]
Odorant Schiff BasesSchiff BaseEscherichia coliVaried Activity[4]

Table 3: Antibacterial Activity of a Derivative of meta-Aminobenzoic Acid

CompoundDerivative TypeBacterial StrainActivityReference
Salicylidene meta-aminobenzoic acidSchiff BaseNot SpecifiedPronounced cytotoxic effect[5][6]

Note: Direct comparison of MIC values across different studies should be approached with caution due to variations in experimental conditions. The data indicates that derivatives of para- and ortho-aminobenzoic acids exhibit significant antibacterial potential, with halogenated Schiff bases of PABA showing particularly high potency against Gram-positive bacteria.[1] There is a notable lack of quantitative MIC data for derivatives of meta-aminobenzoic acid in the reviewed literature, highlighting a gap for future research.

Experimental Protocols: Synthesis and Evaluation

Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. The following sections provide methodologies for the synthesis of Schiff base derivatives from aminobenzoate precursors and for the determination of their antibacterial activity.

Synthesis of Schiff Bases from Aminobenzoic Acids

This protocol describes a general method for the synthesis of Schiff bases from an aminobenzoic acid and an aldehyde.

Materials:

  • Aminobenzoic acid (ortho-, meta-, or para-)

  • Substituted or unsubstituted aldehyde

  • Methanol or Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

  • Filtration apparatus

Procedure:

  • Dissolve the aminobenzoic acid (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add the aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the collected solid with a cold solvent (e.g., diethyl ether or cold ethanol) to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and solvent only)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, add 100 µL of MHB to each well.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 10 µL of the diluted bacterial suspension to each well containing the serially diluted compound.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve the compound). Also include a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Workflow

Diagrams are powerful tools for understanding complex processes. The following Graphviz diagrams illustrate the general workflow for the synthesis and evaluation of antibacterial agents from aminobenzoate precursors.

Synthesis_Workflow cluster_synthesis Synthesis Precursor Aminobenzoate Precursor (ortho, meta, or para) Reaction Schiff Base Condensation Precursor->Reaction Aldehyde Aldehyde Aldehyde->Reaction Purification Purification (Filtration/Recrystallization) Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product Pure Schiff Base Characterization->Product

Caption: General workflow for the synthesis of Schiff base antibacterial agents.

MIC_Workflow cluster_testing Antibacterial Testing Compound Synthesized Compound SerialDilution Serial Dilution in 96-well plate Compound->SerialDilution Inoculation Inoculation with Bacterial Culture SerialDilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination Result MIC Value MIC_Determination->Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

A Comparative Spectroscopic Analysis of Isomeric Chloromethylaminobenzoates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to differentiating isomers of chloromethylaminobenzoate using UV-Vis, IR, NMR, and Mass Spectrometry, complete with detailed experimental protocols and illustrative data.

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of isomers is a critical step. Isomeric variations of a molecule, such as chloromethylaminobenzoates, can exhibit significantly different pharmacological, toxicological, and chemical properties. This guide provides a framework for the comparative analysis of these isomers using a suite of spectroscopic techniques. Due to a lack of a single comprehensive study directly comparing the spectroscopic properties of all isomeric chloromethylaminobenzoates, this guide presents expected trends and illustrative data to guide researchers in their analytical endeavors.

Comparative Spectroscopic Data

The following table summarizes the anticipated spectroscopic data for the ortho, meta, and para isomers of methyl aminobenzoate with a chloro substituent on the benzene ring. This data is illustrative and intended to highlight the expected differences that would be leveraged for isomer identification.

Spectroscopic TechniqueIsomerExpected Observations
UV-Vis Spectroscopy ortho-chloro-methylaminobenzoateHypothesized λmax ~290-310 nm. The proximity of the chloro and amino groups may cause a slight hypsochromic (blue) shift compared to the para isomer due to steric hindrance affecting planarity.
meta-chloro-methylaminobenzoateHypothesized λmax ~280-300 nm. The electronic effects are less pronounced in the meta position, leading to a lower wavelength of maximum absorption compared to ortho and para isomers.
para-chloro-methylaminobenzoateHypothesized λmax ~300-320 nm. Extended conjugation and electronic effects of the para-substituents are expected to result in a bathochromic (red) shift.
Infrared (IR) Spectroscopy All IsomersN-H stretch: ~3300-3500 cm⁻¹ (primary amine), C=O stretch (ester): ~1700-1730 cm⁻¹, C-Cl stretch: ~700-800 cm⁻¹.
ortho, meta, paraThe out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region will be characteristic of the substitution pattern on the benzene ring.
¹H NMR Spectroscopy ortho, meta, paraThe chemical shifts and splitting patterns of the aromatic protons will be distinct for each isomer due to the different electronic environments created by the relative positions of the substituents. The methyl ester protons will appear as a singlet around 3.8-3.9 ppm. The amine protons will appear as a broad singlet.
¹³C NMR Spectroscopy ortho, meta, paraThe number of unique carbon signals in the aromatic region will differ based on the symmetry of the isomer. The chemical shifts of the carbon atoms directly attached to the chloro, amino, and carboxyl groups will be significantly different for each isomer.
Mass Spectrometry (MS) All IsomersThe molecular ion peak (M⁺) will be the same for all isomers. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed due to the isotopic abundance of ³⁷Cl.[1]
ortho, meta, paraFragmentation patterns may show subtle differences. For instance, the ortho isomer might exhibit a unique fragmentation pathway due to the proximity of the substituents (ortho-effect).

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on meticulous experimental procedures. The following are standard protocols for the techniques discussed.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁶ M) of each isomer in a UV-grade solvent such as ethanol or methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a blank for baseline correction.

  • Analysis: Determine the wavelength of maximum absorbance (λmax) for each isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Samples can be prepared as KBr pellets, as a thin film on a salt plate (for liquids), or dissolved in a suitable solvent (e.g., chloroform) for solution-phase analysis.

  • Instrumentation: Utilize an FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands for functional groups (N-H, C=O, C-Cl) and the fingerprint region for substitution patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of each isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Analysis: Analyze the chemical shifts, integration, and coupling constants of the signals to elucidate the structure of each isomer.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare dilute solutions of each isomer in a volatile solvent compatible with the ionization technique (e.g., methanol for electrospray ionization - ESI).

  • Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Data Acquisition: Obtain the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of chlorine.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the elemental composition and potentially differentiate isomers based on fragmentation pathways.

Visualizing the Workflow and Logic

To better illustrate the process of this comparative analysis, the following diagrams outline the experimental workflow and the logical approach to isomer differentiation.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Isomer1 Isomer A UVVis UV-Vis Spectroscopy Isomer1->UVVis FTIR FTIR Spectroscopy Isomer1->FTIR NMR NMR Spectroscopy Isomer1->NMR MS Mass Spectrometry Isomer1->MS Isomer2 Isomer B Isomer2->UVVis Isomer2->FTIR Isomer2->NMR Isomer2->MS Isomer3 Isomer C Isomer3->UVVis Isomer3->FTIR Isomer3->NMR Isomer3->MS CompareUV Compare λmax UVVis->CompareUV CompareIR Compare Fingerprint Regions FTIR->CompareIR CompareNMR Compare Chemical Shifts & Splitting NMR->CompareNMR CompareMS Compare Fragmentation MS->CompareMS Identification Isomer Identification CompareUV->Identification CompareIR->Identification CompareNMR->Identification CompareMS->Identification

Caption: Experimental workflow for spectroscopic analysis.

IsomerDifferentiationLogic Start Unknown Isomer MassSpec Mass Spectrometry Start->MassSpec NMRSpec NMR Spectroscopy (¹H and ¹³C) MassSpec->NMRSpec Confirm Molecular Formula & Presence of Cl IRSpec IR Spectroscopy NMRSpec->IRSpec Determine Substitution Pattern (ortho, meta, para) UVVisSpec UV-Vis Spectroscopy IRSpec->UVVisSpec Confirm Functional Groups Conclusion Identified Isomer UVVisSpec->Conclusion Corroborate Electronic Environment

Caption: Logic for isomer differentiation.

Conclusion

The differentiation of isomeric chloromethylaminobenzoates relies on a multi-faceted analytical approach. While mass spectrometry can confirm the elemental composition and the presence of chlorine, it is often insufficient for distinguishing positional isomers. ¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for this purpose, as the chemical shifts and coupling patterns of the aromatic protons and carbons provide a unique fingerprint for each isomer. Infrared spectroscopy offers valuable confirmation of functional groups and can help determine the substitution pattern on the benzene ring. UV-Vis spectroscopy provides complementary information about the electronic structure of the isomers. By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently identify and differentiate between the various isomers of chloromethylaminobenzoate, ensuring the integrity and accuracy of their scientific investigations.

References

Safety Operating Guide

Proper Disposal of Methyl 2-amino-4-chlorobenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Methyl 2-amino-4-chlorobenzoate, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This compound is classified as a hazardous substance, and its disposal is regulated. Improper handling can lead to skin and eye irritation. This document outlines the necessary steps for its safe collection, storage, and disposal.

I. Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long-sleeved shirt, and pants.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Spill Response: In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust. Collect the absorbed material into a designated, labeled container for hazardous waste disposal.

II. Waste Identification and Classification

This compound is a chlorinated organic compound and must be treated as hazardous waste. It is crucial to prevent its release into the environment.

Regulatory Information: Under the Resource Conservation and Recovery Act (RCRA), this chemical waste would likely be classified under one of the following EPA Hazardous Waste Codes. The specific code may depend on how the waste was generated.

Waste Code CategoryPotential ClassificationRationale
F-Listed Wastes (Non-Specific Source Wastes) F002This code applies to spent halogenated solvents. If this compound is part of a solvent mixture, this code may be applicable.[1][2][3]
U-Listed Wastes (Toxic Wastes) U-listed wasteAs a toxic chemical, if it is a discarded commercial chemical product, it may fall under a U-listing.

It is the responsibility of the waste generator to make an accurate hazardous waste determination. Consult with your institution's Environmental Health and Safety (EHS) department for definitive classification.

III. Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Segregation:

  • Designate a specific, clearly labeled container for "Halogenated Organic Waste."[4][5][6]

  • Crucially, do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[4][5]

2. Waste Collection and Containerization:

  • Collect waste this compound in a chemically compatible, leak-proof container with a secure screw-top cap.

  • The container should be in good condition and made of a material that will not react with the chemical.

  • Do not fill the container to more than 90% capacity to allow for expansion.

3. Labeling:

  • Immediately label the waste container with a "Hazardous Waste" label.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate quantity of waste.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

    • The name and contact information of the generating laboratory or personnel.

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.

  • The SAA must be a secondary containment system (e.g., a chemical-resistant tray or tub) to prevent spills from reaching the environment.

  • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

5. Disposal Request and Pickup:

  • Once the container is full or has been in accumulation for the maximum allowable time per your institution's policy (often 90 days), arrange for its disposal.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide all necessary documentation, including the waste profile and hazardous waste manifest, as required.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the sink or in the regular trash.[7]

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.

IV. Experimental Workflow and Disposal Decision Pathway

The following diagrams illustrate the experimental workflow that may generate this compound waste and the logical steps for its proper disposal.

Disposal Decision Pathway for this compound start Waste Generated: This compound is_solid_or_liquid Is the waste solid or liquid? start->is_solid_or_liquid solid_waste Collect in a designated solid waste container. is_solid_or_liquid->solid_waste Solid liquid_waste Collect in a designated liquid waste container. is_solid_or_liquid->liquid_waste Liquid is_halogenated Is it a halogenated organic compound? solid_waste->is_halogenated liquid_waste->is_halogenated segregate Segregate from non-halogenated and other waste streams. is_halogenated->segregate Yes label_container Label container with 'Hazardous Waste' and contents. segregate->label_container store_saa Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa contact_ehs Contact EHS or licensed waste contractor for disposal. store_saa->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal Decision Pathway for this compound.

This comprehensive guide is intended to build trust and provide value beyond the product itself, positioning our organization as a preferred source for laboratory safety and chemical handling information. By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling Methyl 2-amino-4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Methyl 2-amino-4-chlorobenzoate (CAS No. 5900-58-3). Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is crucial to understand its potential effects to ensure safe handling.

Signal Word: Warning[1][2]

Primary Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).[1][2]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation (Category 3), targeting the respiratory system.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose and Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to the solid powder or vapors.[3]
Eye and Face Protection Chemical Splash Goggles (EN 166 standard) and Face ShieldGoggles are essential to protect against splashes. A face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Viton)To prevent skin contact. Viton gloves show high resistance to chlorinated aromatic compounds.[4] Given that all disposable gloves have a breakthrough time, it is advisable to wear two pairs (double-gloving) and change them frequently.[3][5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2][3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3][6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the airborne concentration and specific conditions.[2][7]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[2][3]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3]

Step 2: Handling the Chemical

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid inhaling the powder.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[8]

Step 1: Waste Segregation

  • Halogenated Waste: Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.[8][9]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[10] Also, do not contaminate the waste with strong acids or bases, heavy metals, or other incompatible materials.[11]

Step 2: Waste Container Management

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".[9]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[9]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Step 3: Final Disposal

  • Approved Facility: Dispose of the contents and container at an approved waste disposal plant.[1] Follow your institution's and local regulations for hazardous waste disposal.

Quantitative Data

The following table summarizes key quantitative data for this compound.

Property Value
Molecular Formula C8H8ClNO2[1][12][13]
Molecular Weight 185.61 g/mol [1][12][13]
Appearance Pale brown solid[1][14]
Melting Point 65 - 67 °C / 149 - 152.6 °F[1]
Boiling Point 106 °C / 222.8 °F @ 8 mmHg[1]

Experimental Workflow and Safety Protocol

The following diagrams illustrate the procedural steps and decision-making processes for safely handling this compound.

start Start: Handling This compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

PPE Selection Workflow for Handling this compound.

start Start: Experiment Complete decontaminate Decontaminate Work Area start->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste halogenated_container Place in 'Halogenated Organic Waste' Container segregate_waste->halogenated_container label_container Label Container Correctly halogenated_container->label_container store_waste Store Waste in a Designated Area label_container->store_waste dispose Dispose via Approved Waste Management store_waste->dispose end End dispose->end

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.